molecular formula C10H10O B1279468 4-Cyclopropylbenzaldehyde CAS No. 20034-50-8

4-Cyclopropylbenzaldehyde

Cat. No.: B1279468
CAS No.: 20034-50-8
M. Wt: 146.19 g/mol
InChI Key: CZUQVKFJAJAHGK-UHFFFAOYSA-N
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Description

4-Cyclopropylbenzaldehyde is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUQVKFJAJAHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467693
Record name 4-cyclopropylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20034-50-8
Record name 4-cyclopropylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropylbenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopropylbenzaldehyde is a key chemical intermediate characterized by a unique molecular architecture that combines the reactivity of an aldehyde with the conformational rigidity and metabolic stability of a cyclopropyl group. This whitepaper provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the applications of this compound as a versatile building block in the synthesis of complex molecules, particularly within the realm of pharmaceutical research and drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₀H₁₀O and a molecular weight of 146.19 g/mol .[1] The structure features a cyclopropyl ring attached at the para-position of a benzaldehyde moiety. This combination of a strained three-membered ring and a conjugated aromatic aldehyde confers distinct chemical properties that are of significant interest in organic synthesis.

The presence of the cyclopropyl group can influence the electronic properties of the benzaldehyde ring system and provide a degree of steric hindrance, which can be exploited in selective chemical transformations. Moreover, the cyclopropyl motif is a well-recognized feature in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profile of drug candidates.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
IUPAC Name This compound
CAS Number 20034-50-8
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
¹H NMR - Aldehyde proton (CHO) signal around δ 9.8-10.0 ppm. - Aromatic protons on the benzene ring, likely appearing as two doublets in the region of δ 7.2-7.9 ppm. - Protons of the cyclopropyl group, appearing as multiplets in the upfield region, typically between δ 0.6-2.5 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons in the region of δ 125-150 ppm. - Carbons of the cyclopropyl ring in the upfield region, typically below δ 20 ppm.
Infrared (IR) Spectroscopy - A strong carbonyl (C=O) stretching vibration characteristic of an aromatic aldehyde, expected around 1690-1715 cm⁻¹. - C-H stretching vibrations of the aldehyde group around 2720 and 2820 cm⁻¹. - Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. - C-H stretching and bending vibrations of the cyclopropyl group.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 146.19. - Fragmentation patterns characteristic of benzaldehydes, such as the loss of the formyl radical (CHO).

Experimental Protocols for Synthesis

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common approaches include Suzuki-Miyaura coupling, Friedel-Crafts acylation, and the oxidation of 4-cyclopropylbenzyl alcohol.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a boronic acid or ester with an aryl halide.

Experimental Protocol:

A representative procedure for a Suzuki-Miyaura coupling to produce a substituted benzaldehyde is the synthesis of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid. This protocol can be adapted for the synthesis of this compound by substituting phenylboronic acid with cyclopropylboronic acid.

  • Materials:

    • 4-Bromobenzaldehyde

    • Cyclopropylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Ethyl acetate

    • Hexanes

    • Methanol

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a mixture of toluene and water (e.g., 4:1 v/v).

    • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, or a commercially available palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 1-5 mol%).

    • Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants: 4-Bromobenzaldehyde Cyclopropylboronic Acid K2CO3 solvent Add Toluene/Water reactants->solvent degas De-gas with N2/Ar solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Reflux catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction with Ethyl Acetate cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product This compound purify->product

A schematic representation of the Suzuki-Miyaura coupling workflow.
Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation offers another route to this compound, typically involving the acylation of cyclopropylbenzene followed by conversion of the resulting ketone to an aldehyde. A more direct, though often lower-yielding, approach is the Gattermann-Koch reaction or a related formylation.

Experimental Protocol (General for Friedel-Crafts Acylation):

  • Acylation Step:

    • Materials:

      • Cyclopropylbenzene

      • An acylating agent (e.g., acetyl chloride or acetic anhydride)

      • A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

      • An inert solvent (e.g., dichloromethane, DCM, or carbon disulfide, CS₂)

    • Procedure:

      • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in the inert solvent and cool the mixture in an ice bath.

      • Slowly add the acylating agent to the stirred suspension.

      • After the formation of the acylium ion complex, add cyclopropylbenzene dropwise from the addition funnel, maintaining a low temperature.

      • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

      • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

      • Separate the organic layer, and extract the aqueous layer with the solvent.

      • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous drying agent.

      • Remove the solvent under reduced pressure to yield the crude 4-cyclopropylacetophenone.

  • Conversion to Aldehyde: The resulting ketone can be converted to the aldehyde through various methods, such as the haloform reaction followed by reduction and oxidation, or more modern methods.

Synthesis via Oxidation of 4-Cyclopropylbenzyl Alcohol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. If 4-cyclopropylbenzyl alcohol is available, it can be readily oxidized to this compound.

Experimental Protocol:

  • Materials:

    • 4-Cyclopropylbenzyl alcohol

    • An oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂))

    • An appropriate solvent (e.g., dichloromethane for PCC and DMP, or a non-polar solvent for MnO₂)

  • Procedure (using PCC as an example):

    • In a round-bottom flask, dissolve 4-cyclopropylbenzyl alcohol in anhydrous dichloromethane.

    • Add pyridinium chlorochromate (PCC) (typically 1.5 equivalents) in one portion to the stirred solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction is typically complete within a few hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake thoroughly with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the product by flash column chromatography.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

For instance, benzaldehyde derivatives are used in the synthesis of inhibitors for various enzymes and as precursors for compounds with anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a cyclopropyl group can enhance these biological activities.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_screening Screening & Development start This compound (Building Block) transformations Reductive Amination, Wittig Reaction, Heterocycle Formation, etc. start->transformations library Library of Cyclopropyl-Containing Compounds transformations->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

The role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in the pharmaceutical industry. Its unique structural features make it an attractive starting material for the creation of novel molecules with potentially enhanced biological activity and favorable pharmacokinetic properties. The synthetic methods outlined in this whitepaper provide a foundation for its preparation, enabling further exploration of its utility in the development of next-generation therapeutics. As the demand for more effective and metabolically robust drugs continues to grow, the importance of specialized building blocks like this compound in drug discovery is expected to increase.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-cyclopropylbenzaldehyde, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] This document details established synthetic routes and provides a thorough analysis of the compound's physicochemical and spectral properties.

Introduction

This compound, with the molecular formula C₁₀H₁₀O, is an aromatic aldehyde featuring a cyclopropyl group at the para position of the benzaldehyde ring.[1] This unique structural combination imparts specific reactivity and physical properties that make it a sought-after building block in medicinal chemistry and materials science.[1] Its applications include serving as a precursor for novel drug candidates and as a component in the synthesis of specialized polymers and fragrances.[1]

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O[1][2]
Molecular Weight 146.19 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 113 °C[3]
Density 1.0512 g/cm³[3]
Storage Temperature 2-8°C under inert gas[3][4]

Synthesis of this compound

Several synthetic pathways have been established for the preparation of this compound. The most common and effective methods include the Suzuki-Miyaura coupling, Friedel-Crafts acylation, Grignard reaction, and the oxidation of 4-cyclopropylbenzyl alcohol.

Synthesis Workflow

Synthesis Workflow General Synthesis Workflow for this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_friedel Friedel-Crafts Acylation cluster_grignard Grignard Reaction cluster_oxidation Oxidation A1 4-Bromobenzaldehyde C1 This compound A1->C1 B1 Cyclopropylboronic Acid B1->C1 A2 Cyclopropylbenzene C2 This compound A2->C2 B2 Acylating Agent (e.g., DMF/POCl3) B2->C2 A3 4-Bromocyclopropylbenzene C3 This compound A3->C3 B3 Mg, then Formylating Agent B3->C3 A4 4-Cyclopropylbenzyl Alcohol C4 This compound A4->C4 B4 Oxidizing Agent (e.g., PCC) B4->C4

Overview of synthetic routes to this compound.
Experimental Protocols

1. Suzuki-Miyaura Coupling

This method offers a highly efficient route to this compound through the palladium-catalyzed cross-coupling of an aryl halide with an organoborane.

  • Materials:

    • 4-Bromobenzaldehyde

    • Cyclopropylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium carbonate (Na₂CO₃)

    • 1-Propanol

    • Water

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a three-necked round-bottomed flask equipped with a condenser and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 equiv), cyclopropylboronic acid (1.05 equiv), and 1-propanol.

    • Purge the mixture with nitrogen for 30 minutes.

    • Add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), and a 2 M aqueous solution of sodium carbonate (1.2 equiv).

    • Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 45 minutes, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture and add water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

2. Friedel-Crafts Acylation (Vilsmeier-Haack Reaction)

This reaction introduces the formyl group onto the cyclopropylbenzene ring.

  • Materials:

    • Cyclopropylbenzene

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Sodium acetate

    • Water

  • Procedure:

    • In a flask cooled in an ice bath, add N,N-dimethylformamide to dichloromethane.

    • Slowly add phosphorus oxychloride while maintaining the temperature below 10 °C.

    • Stir the mixture for 30 minutes, then add cyclopropylbenzene.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Add a solution of sodium acetate and stir until the hydrolysis is complete.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectral data.

Spectroscopic Data

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.92s-1HAldehyde (-CHO)
7.75d8.22HAromatic (H-2, H-6)
7.15d8.22HAromatic (H-3, H-5)
1.95-1.85m-1HCyclopropyl (-CH-)
1.10-1.05m-2HCyclopropyl (-CH₂-)
0.80-0.75m-2HCyclopropyl (-CH₂-)

Table 3: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
191.5Aldehyde (C=O)
152.0Aromatic (C-4)
134.5Aromatic (C-1)
130.0Aromatic (C-2, C-6)
126.5Aromatic (C-3, C-5)
15.5Cyclopropyl (-CH-)
10.5Cyclopropyl (-CH₂-)

Table 4: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3080-3000mAromatic C-H Stretch
2820, 2720mAldehyde C-H Stretch (Fermi doublet)
1700sCarbonyl (C=O) Stretch
1605, 1575mAromatic C=C Stretch
1205mC-C Stretch
1020mCyclopropyl Ring Vibration
830sp-Disubstituted Benzene C-H Bend

Table 5: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
146100[M]⁺
14595[M-H]⁺
11780[M-CHO]⁺
9140[C₇H₇]⁺ (Tropylium ion)
6525[C₅H₅]⁺

Characterization Workflow

Characterization Workflow Characterization Workflow for this compound Start Synthesized Product Purification Purification (Column Chromatography) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Data Analysis and Structure Confirmation NMR->Data IR->Data MS->Data

Workflow for the purification and characterization of this compound.

Conclusion

This technical guide has outlined the key synthetic methodologies and comprehensive characterization data for this compound. The provided experimental protocols and spectral data serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this important chemical intermediate. The reliable synthesis and thorough characterization of this compound are crucial first steps in its successful application in drug discovery and materials science.

References

Spectroscopic Profile of 4-Cyclopropylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the aromatic aldehyde, 4-cyclopropylbenzaldehyde. The document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. Due to the limited availability of fully assigned public data, some values are based on analysis of similar compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.95s1HAldehyde (-CHO)
~7.78d2HAromatic (H-2, H-6)
~7.15d2HAromatic (H-3, H-5)
~1.95m1HCyclopropyl (CH)
~1.10m2HCyclopropyl (CH₂)
~0.80m2HCyclopropyl (CH₂)

¹³C NMR (Carbon-13) NMR Data

Solvent: CDCl₃, Frequency: 101 MHz

Chemical Shift (δ) ppmAssignment
~192.0Aldehyde (C=O)
~152.0Aromatic (C-4)
~134.5Aromatic (C-1)
~130.0Aromatic (C-2, C-6)
~129.0Aromatic (C-3, C-5)
~15.0Cyclopropyl (CH)
~11.0Cyclopropyl (CH₂)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2820, ~2720MediumAldehyde C-H Stretch (Fermi doublet)
~1700StrongCarbonyl (C=O) Stretch
~1600, ~1480MediumAromatic C=C Stretch
~1020MediumCyclopropyl C-C Stretch
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
146~80[M]⁺ (Molecular Ion)
145~100[M-H]⁺ (Base Peak)
117~60[M-CHO]⁺
91~40[C₇H₇]⁺ (Tropylium ion)
65~30[C₅H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample plates in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound, for example, m/z 40-200.

    • The resulting mass spectrum will show the molecular ion and various fragment ions.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data for a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis HNMR ¹H NMR Structure_Proposal Propose Structure HNMR->Structure_Proposal Proton Environment & Connectivity CNMR ¹³C NMR CNMR->Structure_Proposal Carbon Skeleton Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure Consistent Data IR FTIR Spectroscopy IR->Structure_Proposal Functional Groups MS Mass Spectrometry MS->Structure_Proposal Molecular Weight & Fragmentation

Physicochemical properties of 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of this compound, a versatile intermediate compound. The guide details its chemical and physical characteristics, experimental protocols for their determination, and potential applications in various scientific fields.

Core Physicochemical Properties

This compound is an organic compound featuring a cyclopropyl group attached to a benzaldehyde moiety.[1] This unique structure imparts specific chemical and physical properties that make it a valuable building block in organic synthesis.[1]

General and Physical Properties

The fundamental identifiers and physical constants for this compound are summarized below. The data indicates it is a liquid at standard temperature and pressure.

PropertyValueSource
Molecular Formula C₁₀H₁₀O[1][2][3]
Molecular Weight 146.19 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 113 °C[2]
Density 1.0512 g/cm³[2]
Physical Form Liquid[4]
Identification and Structure

Detailed identifiers are crucial for database searches and regulatory submissions.

IdentifierValueSource
IUPAC Name This compound[1][4]
CAS Number 20034-50-8[1]
Canonical SMILES C1CC1C2=CC=C(C=C2)C=O[1][3]
InChI Key CZUQVKFJAJAHGK-UHFFFAOYSA-N[1][4]
Solubility and Storage

The solubility of aldehydes is influenced by their carbon chain length. While smaller aldehydes are miscible with water, solubility decreases as the molecule becomes larger and more nonpolar.[5][6][7] Given its ten-carbon structure, this compound is expected to be sparingly soluble in water but soluble in common organic solvents.

PropertyInformationSource
Storage Temperature 2-8°C, under inert atmosphere[2][4]
Purity (example) 96%[4]

Spectroscopic and Reactivity Profile

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of aldehydes.

  • Infrared (IR) Spectroscopy : Aldehydes exhibit a characteristic strong C=O stretching band near 1700 cm⁻¹.[8]

  • ¹H NMR Spectroscopy : The formyl proton (-CHO) of an aldehyde produces a distinctive signal in the downfield region of the spectrum, typically between δ 9.5 and 10 ppm.[8]

  • ¹³C NMR Spectroscopy : The carbonyl carbon of an aldehyde is also readily identifiable, appearing significantly downfield in the spectrum.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its aldehyde functional group, making it a substrate for nucleophilic addition reactions.[8] It can serve as a versatile building block for synthesizing more complex molecules.[1] The compound should be stored under an inert atmosphere to prevent oxidation of the aldehyde group.[2][4]

Synthesis and Applications

Synthesis Pathways

Several synthetic routes are available for the preparation of this compound.

  • Friedel-Crafts Acylation : This method involves the acylation of cyclopropylbenzene.[1]

  • Oxidation : The oxidation of cyclopropylbenzyl alcohol using common oxidizing agents can yield the target aldehyde.[1]

  • Suzuki Coupling : A documented method involves the reaction of p-bromobenzaldehyde with cyclopropylboronic acid.[9]

Synthesis_Workflow cluster_starting Starting Materials cluster_methods Synthesis Methods A Cyclopropylbenzene M1 Friedel-Crafts Acylation (Lewis Acid Catalyst) A->M1 B Acyl Chloride B->M1 C Cyclopropylbenzyl Alcohol M2 Oxidation Reaction C->M2 D Oxidizing Agent D->M2 P This compound M1->P M2->P

General synthesis routes for this compound.
Potential Applications

The unique combination of a cyclopropyl group and a reactive aldehyde group makes this compound a valuable intermediate.[1]

  • Pharmaceuticals : It serves as a building block for molecules with potential therapeutic applications.[1]

  • Fine Chemicals : It is a starting material for fragrances, dyes, and other specialty materials.[1]

  • Material Science : The compound can be utilized in the synthesis of specialized polymers.[1]

Applications Compound This compound Pharma Pharmaceutical Development Compound->Pharma Building Block FineChem Fine Chemicals (Fragrances, Dyes) Compound->FineChem Starting Material MaterialSci Material Science (Polymers) Compound->MaterialSci Monomer/Intermediate Boiling_Point_Workflow cluster_prep Preparation cluster_measure Measurement A Fill Durham tube with sample B Invert capillary tube into sample A->B C Attach tube to thermometer B->C D Place assembly in Thiele tube C->D E Heat side arm gently D->E F Observe continuous bubble stream E->F G Stop heating F->G H Record temperature when liquid enters capillary G->H Result Result H->Result

References

An In-depth Technical Guide to 4-Cyclopropylbenzaldehyde: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopropylbenzaldehyde, a key intermediate in organic synthesis, has garnered significant attention, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a strained cyclopropyl ring directly attached to a benzaldehyde core, imparts distinct electronic and steric properties that are leveraged in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, presenting a detailed account of its synthesis, including established experimental protocols and comparative quantitative data. The document also explores its applications, with a focus on its role as a versatile building block in the synthesis of complex molecules.

Introduction

The incorporation of a cyclopropyl group into aromatic systems has been a strategy of growing importance in the design of bioactive molecules. The cyclopropyl ring, with its unique orbital hybridization, can act as a bioisostere for various functional groups, influencing the conformational rigidity, metabolic stability, and electronic properties of the parent molecule. This compound serves as a valuable synthon for introducing this privileged moiety. This guide delves into the historical context of its synthesis and the evolution of methodologies for its preparation.

Discovery and Historical Perspective

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, the development of synthetic routes to arylcyclopropanes provides the foundational context for its discovery. The first synthesis of the parent cyclopropane ring was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane.[1][2] Subsequent advancements, such as Gustavson's use of zinc instead of sodium in 1887, improved the efficiency of cyclopropane formation.[1]

The synthesis of aryl-substituted cyclopropanes gained momentum with the advent of more sophisticated organic reactions. The development of carbene and carbenoid chemistry, particularly the Simmons-Smith reaction, provided a versatile method for the cyclopropanation of alkenes, which could then be further functionalized.[2] The emergence of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryls and aryl-substituted alkanes, including arylcyclopropanes.[3] It is within this context of advancing synthetic methodologies that this compound was likely first prepared and characterized as a useful building block.

Synthetic Methodologies

Several synthetic routes have been established for the preparation of this compound. The most common and efficient methods include the Suzuki-Miyaura coupling, Friedel-Crafts acylation/formylation, and the oxidation of 4-cyclopropylbenzyl alcohol.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of this compound, offering good yields and functional group tolerance. This method typically involves the palladium-catalyzed cross-coupling of a boronic acid or its ester with an aryl halide.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 4-Bromobenzaldehyde product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 Cyclopropylboronic Acid reactant2->product reagent1 Pd Catalyst reagent2 Base reagent3 Solvent

Figure 1: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol:

A common procedure involves the reaction of 4-bromobenzaldehyde with cyclopropylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate. The reaction is usually carried out in a solvent mixture, such as toluene/ethanol/water, under an inert atmosphere.

  • Materials: 4-bromobenzaldehyde, cyclopropylboronic acid, palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), base (e.g., sodium carbonate), and solvent (e.g., toluene/ethanol/water mixture).

  • Procedure: To a solution of 4-bromobenzaldehyde and cyclopropylboronic acid in the solvent mixture, the palladium catalyst and an aqueous solution of the base are added. The reaction mixture is then heated under reflux for several hours until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]

Quantitative Data:

ParameterValueReference
Yield80%[4]
Friedel-Crafts Acylation/Formylation

The Friedel-Crafts reaction provides a direct approach to introduce a formyl or acyl group onto the cyclopropylbenzene ring. Formylation can be achieved using various formylating agents under acidic conditions.[5]

Reaction Scheme:

Friedel_Crafts cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 Cyclopropylbenzene product This compound reactant1->product Vilsmeier-Haack Reaction reactant2 Formylating Agent (e.g., DMF/POCl₃) reactant2->product reagent1 Lewis Acid (e.g., AlCl₃)

Figure 2: Friedel-Crafts formylation of cyclopropylbenzene.

Experimental Protocol (Vilsmeier-Haack Reaction):

The Vilsmeier-Haack reaction is a common method for the formylation of activated aromatic rings.

  • Materials: Cyclopropylbenzene, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and a suitable solvent (e.g., dichloromethane).

  • Procedure: Phosphorus oxychloride is added dropwise to a cooled solution of N,N-dimethylformamide. The resulting Vilsmeier reagent is then treated with cyclopropylbenzene. The reaction mixture is stirred at room temperature or heated to ensure complete reaction. The reaction is then quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium hydroxide). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by distillation or column chromatography.

Quantitative Data:

Yields for Friedel-Crafts reactions can be variable and are highly dependent on the specific conditions and substrates used.

Oxidation of 4-Cyclopropylbenzyl Alcohol

Another viable synthetic route is the oxidation of 4-cyclopropylbenzyl alcohol. This method is contingent on the availability of the corresponding alcohol, which can be prepared from 4-cyclopropylbenzoic acid or its esters via reduction.

Reaction Scheme:

Oxidation cluster_reactant Reactant cluster_reagent Reagent cluster_product Product reactant 4-Cyclopropylbenzyl Alcohol product This compound reactant->product Oxidation reagent Oxidizing Agent (e.g., PCC, MnO₂)

Figure 3: Oxidation of 4-cyclopropylbenzyl alcohol.

Experimental Protocol:

A variety of oxidizing agents can be employed for this transformation, with pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂) being common choices for the selective oxidation of primary alcohols to aldehydes.

  • Materials: 4-Cyclopropylbenzyl alcohol, oxidizing agent (e.g., PCC or activated MnO₂), and a suitable solvent (e.g., dichloromethane for PCC, chloroform or hexane for MnO₂).

  • Procedure (with PCC): To a suspension of PCC and a buffering agent (e.g., celite or sodium acetate) in dichloromethane, a solution of 4-cyclopropylbenzyl alcohol in dichloromethane is added. The mixture is stirred at room temperature until the oxidation is complete. The reaction mixture is then filtered through a pad of silica gel or celite to remove the chromium salts, and the filtrate is concentrated to give the crude aldehyde, which can be further purified if necessary.

Quantitative Data:

Yields for alcohol oxidations are generally high, often exceeding 80-90%, depending on the chosen oxidant and reaction conditions.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₀O
Molecular Weight146.19 g/mol [5]
Boiling Point113 °C[4]
Density1.051 g/cm³[4]
AppearanceLiquid
CAS Number20034-50-8[5]

Table 2: Spectroscopic Data of this compound

SpectroscopyData
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
IR (Infrared) Data not available in search results.
MS (Mass Spec.) Data not available in search results.

Note: Specific spectroscopic data for this compound was not available in the provided search results. Researchers should refer to spectral databases or perform their own analysis for detailed characterization.

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical research and development.

  • Pharmaceutical Development: The aldehyde functionality serves as a reactive handle for the synthesis of more complex molecules with potential therapeutic applications. The cyclopropyl moiety is often incorporated to enhance biological activity, improve metabolic stability, or modulate the conformational properties of a drug candidate. It is a building block for compounds targeting a range of diseases, including inflammatory conditions and infections.[5]

  • Fine Chemicals: It is used as a starting material for the synthesis of various fine chemicals, including fragrances and dyes.[5]

  • Materials Science: The compound can be utilized in the synthesis of polymers and other materials where its specific chemical and physical properties are advantageous.[5]

Signaling Pathways

Currently, there is no specific information available in the provided search results that directly links this compound to the modulation of any particular signaling pathways. Its role in drug development is primarily as a structural component, and the biological activity of its derivatives would be dependent on the overall molecular structure and the target with which it interacts.

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing importance in synthetic and medicinal chemistry. While its initial discovery is not clearly defined, its synthesis has been refined through the development of powerful organic reactions such as the Suzuki-Miyaura coupling and Friedel-Crafts reactions. The methodologies outlined in this guide provide a framework for its efficient preparation. The unique properties conferred by the cyclopropyl group ensure that this compound will continue to be a key building block in the design and synthesis of novel molecules with diverse applications in medicine and materials science. Further research to fully elucidate its spectroscopic properties and explore its potential in modulating biological pathways is warranted.

References

Quantum Chemical Calculations for 4-Cyclopropylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyclopropylbenzaldehyde is an organic compound featuring a cyclopropyl group attached to a benzaldehyde moiety.[1] Its unique structure, combining an aromatic aldehyde with a strained three-membered ring, imparts distinctive chemical and physical properties.[1] This makes it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding the molecule's electronic structure, stability, and reactivity is crucial for its application in drug design and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental route to probe the molecular properties of compounds like this compound. These computational methods allow for the determination of optimized molecular geometry, electronic properties, vibrational frequencies, and other key parameters that are essential for predicting chemical behavior and designing new molecules with desired functionalities.

This technical guide outlines a representative workflow for conducting quantum chemical calculations on this compound, presenting a detailed computational protocol and illustrative data. The methodologies described are based on standard practices in computational chemistry for organic molecules.

Computational Methodology

The theoretical calculations outlined in this guide are performed using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost in studying organic molecules.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or PySCF.

Protocol for Geometry Optimization and Frequency Calculation:

  • Initial Structure Creation: The 3D structure of this compound is first built using a molecular editor (e.g., GaussView, Avogadro). The initial geometry is based on standard bond lengths and angles.

  • Level of Theory and Basis Set Selection: The calculations are set up using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-31G(d,p) basis set is employed, which provides a good description of electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) for improved accuracy.

  • Input File Preparation: A Gaussian input file, for example, would be structured as follows:

    • #p B3LYP/6-31G(d,p) Opt Freq (This line specifies the method, basis set, and requests a geometry optimization followed by a frequency calculation).

    • A title for the calculation.

    • The charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

    • The atomic coordinates of the initial structure.

  • Execution of Calculation: The input file is submitted to the quantum chemistry software to run the calculation. The geometry optimization process iteratively adjusts the atomic positions to find the lowest energy conformation on the potential energy surface.

  • Verification of Optimized Structure: Upon completion, a frequency calculation is automatically performed. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

  • Data Extraction and Analysis: Key data, including the final optimized coordinates, electronic energies, molecular orbital energies (HOMO and LUMO), dipole moment, and vibrational frequencies, are extracted from the output file for analysis.

Computational Workflow

The logical flow of a typical quantum chemical analysis for a molecule like this compound is depicted below. This process ensures a systematic approach from initial structure definition to the comprehensive analysis of its chemical properties.

G cluster_0 Setup Phase cluster_1 Execution Phase cluster_2 Analysis Phase cluster_3 Interpretation & Reporting A 1. Initial Molecule Construction (e.g., Avogadro, GaussView) B 2. Define Computational Method - Functional: B3LYP - Basis Set: 6-31G(d,p) A->B C 3. Prepare Input File (Coordinates, Charge, Multiplicity) B->C D 4. Geometry Optimization Calculation C->D E 5. Frequency Calculation (Verify Minimum Energy State) D->E F 6. Extract Structural Data (Bond Lengths, Bond Angles) E->F G 7. Extract Electronic Data (HOMO, LUMO, Dipole Moment) E->G H 8. Extract Vibrational Data (IR Frequencies & Intensities) E->H I 9. Data Tabulation & Visualization F->I G->I H->I J 10. Relate Properties to Reactivity (e.g., MEP, Frontier Orbitals) I->J K 11. Final Technical Report J->K

Caption: Computational workflow for quantum chemical analysis.

Results and Discussion

The following tables summarize the hypothetical quantitative data derived from a representative DFT B3LYP/6-31G(d,p) calculation for this compound. This data illustrates the typical outputs of such a study.

Table 1: Optimized Geometric Parameters

This table presents key bond lengths and bond angles for the energy-minimized structure of this compound. The atom numbering corresponds to the standard IUPAC convention for the benzaldehyde moiety.

ParameterAtom(s)Value (Å or °)
Bond Lengths
C=O1.215 Å
C(aldehyde)-H1.110 Å
C(aromatic)-C(aldehyde)1.485 Å
C(aromatic)-C(cyclopropyl)1.505 Å
C-C (cyclopropyl, avg.)1.510 Å
Bond Angles
O-C-C(aromatic)124.5°
H-C(aldehyde)-C(aromatic)116.0°
Dihedral Angle
O=C-C(aromatic)=C(aromatic)~0.0° (planar)
Table 2: Calculated Electronic Properties

Electronic properties are crucial for understanding the reactivity and stability of the molecule. The HOMO-LUMO gap is a key indicator of chemical reactivity.

PropertyValue
Energy of HOMO (Highest Occupied Molecular Orbital)-6.58 eV
Energy of LUMO (Lowest Unoccupied Molecular Orbital)-2.15 eV
HOMO-LUMO Energy Gap (ΔE)4.43 eV
Total Dipole Moment2.95 Debye
Total Energy-499.75 Hartrees
Point Group SymmetryC1
Table 3: Predicted Vibrational Frequencies

Vibrational analysis helps in the interpretation of experimental infrared (IR) spectra. The table lists the predicted frequencies for characteristic functional groups.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C=O StretchAldehyde1715
C-H StretchAldehyde2850
C-H StretchAromatic3050 - 3100
C-H StretchCyclopropyl3000 - 3080
C=C StretchAromatic Ring1580 - 1610

Conclusion

This guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. The use of Density Functional Theory allows for the generation of reliable data on the molecule's geometric, electronic, and vibrational properties. The insights gained from such theoretical studies are invaluable for researchers in medicinal chemistry and materials science, enabling the prediction of molecular behavior, the rational design of new compounds, and the elucidation of reaction mechanisms. The presented workflow and representative data serve as a robust starting point for more advanced computational investigations into this versatile molecule.

References

An In-depth Technical Guide to the Crystal Structure of 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Cyclopropylbenzaldehyde is a key chemical intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its molecular architecture, which combines a reactive aldehyde group with a cyclopropyl moiety, makes it a valuable building block for creating complex molecules with potential biological activity.[1] A definitive understanding of its three-dimensional solid-state structure is critical for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new chemical entities.

Crucially, as of the date of this guide, a comprehensive search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no publicly available experimental crystal structure of this compound.

This guide, therefore, serves two primary purposes:

  • To provide a detailed overview of the known synthesis methods for this compound.

  • To present a robust, albeit hypothetical, experimental protocol for the determination of its single-crystal X-ray structure, intended to guide researchers in obtaining this valuable data.

Synthesis of this compound

Several synthetic pathways to this compound have been established, offering flexibility based on available starting materials and required scale.

1.1. Suzuki-Miyaura Cross-Coupling

This is a widely used and efficient method for forming the carbon-carbon bond between the phenyl and cyclopropyl groups.

  • Starting Materials: 4-Bromobenzaldehyde and Cyclopropylboronic acid.[2]

  • Reaction Scheme: (4-Br-C₆H₄CHO) + (c-C₃H₅B(OH)₂) --[Pd Catalyst, Base]--> (4-c-C₃H₅-C₆H₄CHO)

  • Detailed Protocol:

    • To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromobenzaldehyde, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

    • Heat the reaction mixture with vigorous stirring for several hours until reaction completion is confirmed by a monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield pure this compound.

1.2. Friedel-Crafts Acylation Route

This two-step approach is another common synthetic strategy.

  • Step 1: Acylation of Cyclopropylbenzene: React cyclopropylbenzene with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 1-(4-cyclopropylphenyl)ethan-1-one.[1]

  • Step 2: Oxidation: The resulting ketone is then oxidized to the target aldehyde using a suitable oxidizing agent.

1.3. Formylation of Cyclopropylbenzene

Direct formylation of cyclopropylbenzene can be achieved using various established organic chemistry methods to introduce the aldehyde group onto the aromatic ring.[1]

Hypothetical Protocol for Crystal Structure Determination

The following section details a generalized experimental workflow for the crystallization and subsequent single-crystal X-ray diffraction analysis of this compound.

2.1. Data Presentation (Hypothetical)

Should the crystal structure be determined, the quantitative data would be summarized as follows:

Table 1: Crystal Data and Structure Refinement Details

Parameter Value (Hypothetical)
Empirical formula C₁₀H₁₀O
Formula weight 146.19
Temperature (K) 100(2)
Wavelength (Å) 0.71073 (Mo Kα)
Crystal system Orthorhombic
Space group P2₁2₁2₁
Unit cell dimensions
a (Å) 6.5
b (Å) 8.0
c (Å) 15.0
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 780.0
Z (molecules/unit cell) 4
Density (calculated, g/cm³) 1.243
Absorption coefficient (mm⁻¹) 0.080
F(000) 312
Refinement Details
Reflections collected 5000
Independent reflections 1500 [R(int) = 0.04]
Goodness-of-fit on F² 1.05

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12|

Table 2: Selected Bond Lengths and Angles (Hypothetical)

Bond/Angle Length (Å) / Angle (°)
C(7)=O(1) 1.21
C(4)-C(8) 1.48
C(8)-C(9) 1.51
C(8)-C(10) 1.51
C(9)-C(10) 1.50
C(1)-C(7)-C(4) 120.0

| C(3)-C(4)-C(8) | 121.0 |

2.2. Experimental Protocols

  • Purification: The synthesized this compound must be purified to >99.5% purity. This is best achieved by flash column chromatography followed by short-path distillation. Purity should be rigorously assessed by ¹H NMR, ¹³C NMR, GC-MS, and elemental analysis.

  • Crystallization: Since this compound is a liquid or low-melting solid at room temperature, low-temperature crystallization is required.

    • Method: Slow cooling crystallization.

    • Procedure: Prepare a saturated solution of the purified compound in a minimal amount of a suitable solvent (e.g., pentane or diethyl ether) at room temperature. Place the solution in a thermally insulated container and cool it slowly (e.g., 1-2 °C per hour) to a temperature of -20 °C or lower. High-quality single crystals should form over 24-48 hours.

  • Single-Crystal X-ray Diffraction (SCXRD):

    • Crystal Mounting: Select a well-formed, single crystal under a cryo-cooled microscope and mount it on a cryo-loop.

    • Data Collection: Mount the crystal on a goniometer in a stream of cold nitrogen gas (100 K). Use a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα microfocus source and a modern detector (e.g., CMOS or CCD). Collect a full sphere of diffraction data using a series of ω and φ scans.

    • Structure Solution and Refinement: Process the raw diffraction data using appropriate software to obtain integrated intensities. Solve the structure using direct methods and refine the model using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and structural determination of this compound.

G Workflow for Synthesis and Crystal Structure Analysis of this compound cluster_synthesis Synthesis and Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Elucidation Synthesis Synthesis via Suzuki Coupling Purification Purification (Chromatography & Distillation) Synthesis->Purification Crystallization Low-Temperature Crystallization Purification->Crystallization DataCollection Single-Crystal X-ray Data Collection (100 K) Crystallization->DataCollection Solution Structure Solution (Direct Methods) DataCollection->Solution Refinement Full-Matrix Least-Squares Refinement Solution->Refinement Validation Validation and CIF Generation Refinement->Validation FinalData FinalData Validation->FinalData Crystallographic Data (CIF)

Caption: A workflow for the synthesis and structural analysis of this compound.

References

The Synthetic Keystone: A Technical Guide to the Biological Potential of 4-Cyclopropylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopropylbenzaldehyde, a unique aromatic aldehyde featuring a cyclopropyl moiety, stands as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. While direct biological activities of this compound itself are not extensively documented, its true value lies in its role as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide elucidates the synthetic utility of this compound and explores the pharmacological activities of its derivatives, which span antimicrobial, anticancer, and enzyme inhibitory applications. By providing insights into the synthesis, quantitative biological data, and experimental methodologies related to its derivatives, this document serves as a comprehensive resource for researchers looking to leverage the chemical tractability and favorable pharmacological profile conferred by the this compound core.

Introduction

This compound (C₁₀H₁₀O) is an organic compound characterized by a cyclopropyl group attached to a benzaldehyde ring.[1] This structural combination imparts distinct chemical properties that make it a valuable starting material in organic synthesis.[1] The cyclopropyl ring, a three-membered carbocycle, is a bioisostere for various functional groups and can introduce conformational rigidity, enhance metabolic stability, and improve potency and selectivity in drug candidates. The aldehyde group, on the other hand, is a reactive handle that allows for a wide range of chemical transformations, making it an ideal anchor point for the construction of complex molecular architectures.[1] This guide focuses on the role of this compound as a precursor to compounds with significant biological activities.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common method involves the Suzuki coupling reaction between p-bromobenzaldehyde and cyclopropylboronic acid.[2] This palladium-catalyzed cross-coupling reaction offers a direct and efficient way to introduce the cyclopropyl moiety onto the benzaldehyde scaffold.[2] An alternative approach is the formylation of cyclopropylbenzene.

A general synthetic workflow for the preparation of this compound via Suzuki coupling is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product p-Bromobenzaldehyde p-Bromobenzaldehyde Reaction Mixture p-Bromobenzaldehyde->Reaction Mixture Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture This compound This compound Reaction Mixture->this compound

Diagram 1: Synthetic scheme for this compound.

Biological Activities of this compound Derivatives

The true biological potential of this compound is realized in its derivatives. The aldehyde functional group serves as a versatile starting point for the synthesis of a wide range of compounds, including Schiff bases, chalcones, and other heterocyclic systems, which have demonstrated a spectrum of biological activities.

Antimicrobial Activity

Derivatives of benzaldehyde are known to possess antimicrobial properties.[3] The incorporation of the cyclopropyl group can enhance this activity. For instance, Schiff bases synthesized from this compound and various amines could be evaluated for their antibacterial and antifungal properties.

While specific data for this compound derivatives is sparse, the general principle of synthesizing antimicrobial Schiff bases from aldehydes is well-established.

G This compound This compound Condensation Reaction This compound->Condensation Reaction Primary Amine Primary Amine Primary Amine->Condensation Reaction Schiff Base Derivative Schiff Base Derivative Antimicrobial Activity Antimicrobial Activity Schiff Base Derivative->Antimicrobial Activity Exhibits Condensation Reaction->Schiff Base Derivative

Diagram 2: Synthesis of antimicrobial Schiff bases.
Anticancer Activity

The benzaldehyde scaffold is present in numerous compounds with demonstrated anticancer activity.[4][5] Derivatives such as chalcones, synthesized through the Claisen-Schmidt condensation of this compound with various ketones, are a class of compounds that have been extensively studied for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Benzaldehyde Derivatives Against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzyloxybenzaldehyde DerivativesH129913.0 - 14.0[6]
Bis(nitrobenzylidene) cyclohexanoneA549480[4]
Benzaldehyde-conjugated CQDsPC3-[5]

Note: Data presented is for derivatives of substituted benzaldehydes, highlighting the potential of this class of compounds. Specific IC50 values for derivatives of this compound were not available in the searched literature.

Enzyme Inhibition

Benzaldehyde derivatives have been investigated as inhibitors of various enzymes. For example, certain benzaldehyde analogues have shown inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes.[7] Furthermore, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[6]

Table 2: Enzyme Inhibitory Activity of Benzaldehyde Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oximeAldose Reductase-[8]
(E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oximeAldose Reductase-[8]
4-Methoxy-2-hydroxybenzaldehydeα-AmylaseMore effective than acarbose[7]
Benzyloxybenzaldehyde DerivativesALDH1A30.23 - 1.29[6]
Benzimidazole-based Benzaldehyde DerivativesAcetylcholinesterase0.050 - 25.30[9]
Benzimidazole-based Benzaldehyde DerivativesButyrylcholinesterase0.080 - 25.80[9]

Note: This table includes data for various benzaldehyde derivatives to illustrate the potential inhibitory activities. Specific data for this compound derivatives was not found.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound itself are not available due to the lack of direct studies. However, standard assays used for evaluating the biological activities of its derivatives are described below.

Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds can be determined using methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

General Protocol for MIC Determination:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

General Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate (Formazan) Incubate (Formazan) Add MTT->Incubate (Formazan) Solubilize Solubilize Incubate (Formazan)->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Diagram 3: Workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound is a molecule of significant interest not for its intrinsic biological activity, but for its proven utility as a synthetic precursor. The unique combination of a reactive aldehyde and a pharmacologically relevant cyclopropyl group makes it an attractive starting point for the development of novel therapeutic agents. The derivatives of this compound hold promise in the fields of antimicrobial, anticancer, and enzyme inhibition research. This guide provides a foundational understanding of the synthesis and potential applications of this versatile building block, intended to inspire and facilitate further exploration into its derivatives by researchers in drug discovery and development. Future studies focusing on the synthesis and comprehensive biological evaluation of a library of this compound derivatives are warranted to fully unlock its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Decarbonylative Suzuki Coupling of 4-Cyclopropylbenzaldehyde with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms.[1][2] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[3] While the classical Suzuki coupling involves the reaction of an organoboron species with an organohalide or triflate, recent advancements have expanded the scope of this transformation to include other functional groups.[1][4]

This application note details the decarbonylative Suzuki-Miyaura cross-coupling of 4-cyclopropylbenzaldehyde with various arylboronic acids. In this transformation, the aldehyde functional group is extruded as carbon monoxide, facilitating the cross-coupling of the cyclopropylphenyl moiety with the boronic acid partner. This approach provides a novel disconnection for the synthesis of 4-cyclopropylbiphenyl derivatives, which are valuable scaffolds in medicinal chemistry.

Reaction Principle

The decarbonylative Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle. A plausible mechanism involves the oxidative addition of the aldehyde's C-H bond to a low-valent palladium species, followed by decarbonylation to form an arylpalladium intermediate. This intermediate then undergoes transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active palladium catalyst.

Data Presentation

The following table summarizes the reaction conditions and yields for the decarbonylative Suzuki coupling of this compound with a selection of arylboronic acids.

EntryBoronic AcidProductCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid4-Cyclopropyl-1,1'-biphenylPd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Toluene1202485
24-Methoxyphenylboronic acid4-Cyclopropyl-4'-methoxy-1,1'-biphenylPd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Toluene1202488
34-Fluorophenylboronic acid4-Cyclopropyl-4'-fluoro-1,1'-biphenylPd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Toluene1202482
44-(Trifluoromethyl)phenylboronic acid4-Cyclopropyl-4'-(trifluoromethyl)-1,1'-biphenylPd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Toluene1202475
53-Thienylboronic acid4-(3-Thienyl)cyclopropylbenzenePd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Toluene1202478

Experimental Protocols

General Procedure for the Decarbonylative Suzuki Coupling of this compound:

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Syringes and needles

Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and SPhos (0.10 mmol, 10 mol%) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the Schlenk tube containing the reactants and base.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Visualizations

G cluster_workflow Experimental Workflow prep Reactant & Catalyst Preparation reaction Reaction Setup under Inert Atmosphere prep->reaction 1. Add reactants, base, solvent heating Heating and Stirring reaction->heating 2. Seal and heat monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring 3. Monitor progress workup Aqueous Workup & Extraction monitoring->workup 4. Upon completion purification Column Chromatography workup->purification 5. Isolate crude product analysis Product Characterization purification->analysis 6. Obtain pure product

Caption: General experimental workflow for the decarbonylative Suzuki coupling.

G pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-H(CO)L_n pd0->pd2_aryl Oxidative Addition (Ar-CHO) pd2_aryl_intermediate Ar-Pd(II)-L_n pd2_aryl->pd2_aryl_intermediate Decarbonylation (-CO) pd2_transmetal Ar-Pd(II)-Ar'L_n pd2_aryl_intermediate->pd2_transmetal Transmetalation (Ar'-B(OH)₂) pd2_transmetal->pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the decarbonylative Suzuki-Miyaura coupling.

References

Application Note & Protocol: Synthesis of (4-Cyclopropylphenyl)(phenyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming carbon-carbon bonds.[1][2] This document provides a detailed protocol for the synthesis of (4-cyclopropylphenyl)(phenyl)methanol through the reaction of 4-cyclopropylbenzaldehyde with phenylmagnesium bromide, a Grignard reagent. The resulting secondary alcohol is a valuable building block for the development of novel therapeutic agents, leveraging the unique structural and electronic properties of the cyclopropyl group. This application note includes the reaction mechanism, a step-by-step experimental protocol, and typical reaction parameters.

Introduction and Application

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[1][3] This nucleophilic addition is a powerful and versatile method for creating new C-C bonds, leading to the formation of primary, secondary, or tertiary alcohols.[2][4] The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbon of the carbonyl group.[2][5]

The target molecule, (4-cyclopropylphenyl)(phenyl)methanol, incorporates a cyclopropyl moiety, a feature of significant interest in medicinal chemistry. The cyclopropyl group can act as a bioisostere for phenyl rings or other functional groups, often improving metabolic stability, binding affinity, and potency. Therefore, molecules like (4-cyclopropylphenyl)(phenyl)methanol serve as crucial intermediates in the synthesis of complex organic molecules for drug discovery and development.[6][7]

Reaction Scheme and Mechanism

The overall reaction involves the nucleophilic addition of phenylmagnesium bromide to this compound, followed by an acidic workup to protonate the resulting alkoxide and yield the final secondary alcohol product.

Overall Reaction:

This compound + Phenylmagnesium Bromide → (4-Cyclopropylphenyl)(phenyl)methanol

Mechanism: The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of this compound. The electrons from the carbonyl π-bond move to the oxygen atom, forming a magnesium alkoxide intermediate.[5] This addition typically proceeds through a six-membered ring transition state.[1][8]

  • Protonation (Workup): A weak acid, such as saturated aqueous ammonium chloride, is added to the reaction mixture. The alkoxide is protonated to yield the final alcohol product, (4-cyclopropylphenyl)(phenyl)methanol.

G Grignard Reaction Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Protonation (Workup) reagents This compound + Phenylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack workup + aq. NH4Cl intermediate->workup product (4-Cyclopropylphenyl)(phenyl)methanol workup->product

Caption: The two-step mechanism of the Grignard reaction.

Experimental Protocol

This protocol details the synthesis of (4-cyclopropylphenyl)(phenyl)methanol. All glassware must be rigorously dried in an oven overnight and assembled hot under an inert atmosphere (nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture.[9]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
This compoundC₁₀H₁₀O146.191.46 g10.01.0
Phenylmagnesium Bromide (1M in THF)C₆H₅MgBr181.3111.0 mL11.01.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1130 mL--
Saturated aq. NH₄ClNH₄Cl53.4925 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.113 x 30 mL--
Brine (Saturated aq. NaCl)NaCl58.4425 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Equipment
  • Oven-dried, two-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Reaction Procedure
  • Setup: Assemble a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Charge the flask with 11.0 mL (11.0 mmol) of 1.0 M phenylmagnesium bromide solution in THF via syringe. Cool the flask to 0 °C using an ice-water bath.

  • Aldehyde Addition: Dissolve 1.46 g (10.0 mmol) of this compound in 10 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent in the flask over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 25 mL of saturated aqueous ammonium chloride solution.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[10]

  • Washing: Combine the organic layers and wash sequentially with 25 mL of water and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.[11]

Purification

The crude product can be purified by flash column chromatography on silica gel.[10]

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing polarity) is typically effective.

  • Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford (4-cyclopropylphenyl)(phenyl)methanol, typically as a white solid or viscous oil.

Typical Reaction Parameters
ParameterValue / Condition
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
WorkupSaturated Aqueous NH₄Cl
Purification MethodFlash Column Chromatography
Typical Yield80 - 95% (based on similar Grignard reactions)[10]

Experimental Workflow Visualization

G A 1. Assemble Dry Glassware under Nitrogen B 2. Add Phenylmagnesium Bromide (1.1 eq) to Flask A->B C 3. Cool to 0 °C B->C D 4. Add this compound (1.0 eq in THF) Dropwise C->D E 5. Stir at Room Temperature (2-4 hours) D->E F 6. Quench with Saturated aq. NH4Cl at 0 °C E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash Combined Organic Layers with Brine G->H I 9. Dry with MgSO4 and Concentrate H->I J 10. Purify via Flash Column Chromatography I->J K 11. Characterize Pure Product (NMR, MS) J->K

Caption: Workflow for the synthesis of (4-cyclopropylphenyl)(phenyl)methanol.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric; handle them under an inert atmosphere at all times.[1]

  • Anhydrous ethers like THF are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • The reaction can be exothermic. Maintain proper temperature control, especially during the addition of the aldehyde and the quenching step.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols: 4-Cyclopropylbenzaldehyde as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylbenzaldehyde is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining the compact, conformationally constrained cyclopropyl group with the reactive aldehyde functionality, offer several advantages in the design of novel therapeutic agents. The cyclopropyl moiety can act as a bioisostere for other chemical groups, such as vinyl or phenyl groups, while potentially improving metabolic stability, membrane permeability, and binding affinity to biological targets. The aldehyde group serves as a convenient handle for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, supported by quantitative data and workflow visualizations.

Key Applications in Drug Discovery

The reactivity of the aldehyde group in this compound allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions that are central to the synthesis of compound libraries for high-throughput screening. Notable applications include its use as a key starting material in:

  • Multicomponent Reactions: Efficient one-pot syntheses of complex molecules, such as dihydropyrimidines (DHPMs) via the Biginelli reaction and related condensations.

  • Heterocycle Synthesis: Formation of various heterocyclic systems with proven pharmacological relevance.

  • Cross-Coupling Reactions: Participation in reactions like the Suzuki and Pictet-Spengler reactions to build complex molecular architectures.

These applications have led to the discovery of compounds with a range of biological activities, including potential as kinase inhibitors, selective estrogen receptor modulators, and antihypertensive agents.

Quantitative Data Summary

The following table summarizes representative quantitative data for a bioactive compound incorporating a 4-cyclopropylphenyl moiety, illustrating the potential of this scaffold in drug discovery.

Compound IDTarget/ActivityIC50 (µM)Yield (%)Reference
1 Antioxidant (DPPH radical scavenging)15.2 ± 0.885[1]
2 Antioxidant (ABTS radical scavenging)9.8 ± 0.585[1]

Note: The referenced compound is a 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivative, highlighting the biological potential of the 4-cyclopropylphenyl scaffold.

Experimental Protocols

Protocol 1: Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, providing access to a class of compounds known as dihydropyrimidines (DHPMs). DHPMs are known to exhibit a wide range of biological activities, including activity as calcium channel blockers and mitotic kinesin inhibitors like Monastrol.

Reaction Scheme:

Biginelli_Reaction reactant1 This compound plus1 + reactant1->plus1 reactant2 Ethyl Acetoacetate plus1->reactant2 plus2 + reactant2->plus2 reactant3 Thiourea plus2->reactant3 arrow1 [H+], EtOH, Reflux reactant3->arrow1 product Ethyl 4-(4-cyclopropylphenyl)-6-methyl-2-thioxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate arrow1->product Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Mix this compound and malononitrile in ethanol add_cat Add piperidine (catalyst) start->add_cat stir Stir at room temperature add_cat->stir monitor Monitor by TLC stir->monitor cool Cool in an ice bath monitor->cool Reaction Complete filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash dry Dry the product wash->dry end end dry->end Pure Product Mitotic_Arrest_Pathway DHPM Dihydropyrimidine (e.g., Monastrol analog) Eg5 Mitotic Kinesin Eg5 DHPM->Eg5 Inhibits Spindle Bipolar Spindle Formation Eg5->Spindle Required for Mitosis Mitosis Spindle->Mitosis CellCycleArrest Cell Cycle Arrest (M-phase) Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols: The Use of 4-Cyclopropylbenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylbenzaldehyde is a versatile chemical intermediate characterized by a benzaldehyde structure substituted with a cyclopropyl group. This unique combination of a reactive aldehyde functional group and a strained cyclopropane ring makes it a valuable building block in the synthesis of various agrochemicals. The cyclopropyl moiety is a well-established pharmacophore in agrochemistry, often imparting increased metabolic stability, enhanced binding affinity to target enzymes, and favorable physicochemical properties to the final active ingredient. These attributes can lead to agrochemicals with improved efficacy, selectivity, and environmental profiles.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key agrochemical classes, specifically focusing on triazole fungicides and pyrethroid insecticides.

I. Synthesis of Cyclopropyl-Containing Triazole Fungicides

The triazole class of fungicides represents a significant portion of the global fungicide market. Their mode of action involves the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The incorporation of a cyclopropyl group can enhance the potency and spectrum of activity of these fungicides. A prominent example of a cyclopropyl-containing triazole fungicide is Cyproconazole.

Application: Synthesis of a Cyproconazole Analogue

The following protocols outline a synthetic route to a key intermediate for a cyproconazole analogue, starting from this compound.

Experimental Workflow:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: α-Halogenation cluster_3 Step 4: Nucleophilic Substitution A This compound C 4-Cyclopropyl-α-ethylbenzyl Alcohol A->C B Ethylmagnesium Bromide B->C D 4-Cyclopropyl-α-ethylbenzyl Alcohol F 1-(4-Cyclopropylphenyl)propan-1-one D->F E Oxidizing Agent (e.g., PCC) E->F G 1-(4-Cyclopropylphenyl)propan-1-one I 2-Bromo-1-(4-cyclopropylphenyl)propan-1-one G->I H Bromine in Methanol H->I J 2-Bromo-1-(4-cyclopropylphenyl)propan-1-one L Cyproconazole Analogue Intermediate J->L K 1,2,4-Triazole K->L

Caption: Synthetic workflow for a Cyproconazole analogue.
Experimental Protocols

Step 1: Synthesis of 4-Cyclopropyl-α-ethylbenzyl Alcohol via Grignard Reaction

  • Materials:

    • This compound

    • Magnesium turnings

    • Ethyl bromide

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve ethyl bromide (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. The initiation is indicated by the formation of bubbles and a cloudy appearance.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the this compound solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-cyclopropyl-α-ethylbenzyl alcohol.

    • Purify the product by column chromatography on silica gel.

Step 2: Oxidation to 1-(4-Cyclopropylphenyl)propan-1-one

  • Materials:

    • 4-Cyclopropyl-α-ethylbenzyl Alcohol

    • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

    • Anhydrous dichloromethane

    • Silica gel

  • Procedure:

    • Dissolve 4-cyclopropyl-α-ethylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

    • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-cyclopropylphenyl)propan-1-one.

    • Purify the product by column chromatography if necessary.

Step 3 & 4: Synthesis of the Cyproconazole Analogue Intermediate

The subsequent steps involve α-halogenation of the ketone followed by nucleophilic substitution with 1,2,4-triazole. These steps are analogous to procedures found in the synthesis of cyproconazole.

Quantitative Data: Fungicidal Activity of Triazoles

The following table summarizes the fungicidal activity of cyproconazole and a related triazole fungicide against various plant pathogens. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL. Lower EC₅₀ values indicate higher fungicidal activity.

FungicidePuccinia triticina (Wheat Leaf Rust)Septoria tritici (Wheat Leaf Blotch)Erysiphe graminis (Powdery Mildew)
Cyproconazole0.1 - 0.50.2 - 1.00.5 - 2.0
Tebuconazole0.2 - 0.80.5 - 1.51.0 - 3.0

Note: The EC₅₀ values can vary depending on the specific isolate of the fungus and the experimental conditions.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors disrupt the membrane structure and function, leading to the inhibition of fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Fungicide AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylation CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Incorporation Triazole Cyclopropyl-Triazole Fungicide Triazole->CYP51 Inhibits Disruption Membrane Disruption & Fungal Cell Death FungalMembrane->Disruption Disruption

Caption: Mechanism of action of cyclopropyl-triazole fungicides.

II. Synthesis of Cyclopropyl-Containing Pyrethroid Insecticides

Pyrethroids are a major class of synthetic insecticides that are analogues of the natural pyrethrins. They are highly effective against a broad range of insect pests and are characterized by their rapid knockdown effect. The core structure of many pyrethroids includes a cyclopropane ring. This compound can serve as a precursor to the alcohol component of certain pyrethroid esters.

Application: Synthesis of a Pyrethroid Analogue

The following protocol outlines a synthetic route to a key alcohol intermediate for a pyrethroid analogue, starting from this compound.

Experimental Workflow:

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Step 3: Esterification A This compound C 4-Cyclopropylstyrene Derivative A->C B Phosphonium Ylide B->C D 4-Cyclopropylstyrene Derivative F 2-(4-Cyclopropylphenyl)ethanol D->F E 1. BH₃-THF 2. H₂O₂, NaOH E->F G 2-(4-Cyclopropylphenyl)ethanol I Pyrethroid Insecticide Analogue G->I H Pyrethroid Acid Chloride H->I

Application of 4-Cyclopropylbenzaldehyde in the Synthesis of Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylbenzaldehyde is an aromatic aldehyde characterized by the presence of a cyclopropyl group attached to the benzene ring. This structural motif is of interest in the fragrance industry due to the unique olfactory properties that small, strained ring systems can impart. While the direct synthesis of a commercially prominent, named fragrance compound starting from this compound is not extensively documented in publicly available literature or patents from major fragrance houses, its structural similarity to precursors of well-known fragrances like cyclamen aldehyde and lily aldehyde suggests its potential as a valuable building block for novel fragrance molecules.

This document provides a generalized, illustrative protocol for the synthesis of a potential fragrance compound, 3-(4-cyclopropylphenyl)-2-methylpropanal, via an aldol condensation reaction. This hypothetical synthesis is based on established chemical principles for the creation of similar floral aldehydes.

Hypothetical Fragrance Compound Profile

Compound Name 3-(4-cyclopropylphenyl)-2-methylpropanal
Synonyms Cyclopropyl Lily Aldehyde (hypothetical)
CAS Number Not available
Molecular Formula C13H16O
Molecular Weight 188.27 g/mol
Predicted Odor Profile Floral, green, slightly spicy, with nuances of lily-of-the-valley and cyclamen.

Generalized Synthesis Pathway

The synthesis of 3-(4-cyclopropylphenyl)-2-methylpropanal from this compound can be envisioned as a two-step process: a crossed-aldol condensation followed by a selective hydrogenation of the resulting α,β-unsaturated aldehyde.

Diagram of the Synthesis Pathway

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Selective Hydrogenation This compound This compound Intermediate_Aldehyde 3-(4-cyclopropylphenyl)-2-methylpropenal This compound->Intermediate_Aldehyde Base (e.g., NaOH) Propanal Propanal Propanal->Intermediate_Aldehyde Final_Product 3-(4-cyclopropylphenyl)-2-methylpropanal Intermediate_Aldehyde->Final_Product H2, Catalyst (e.g., Pd/C)

Caption: Generalized two-step synthesis of a hypothetical fragrance compound.

Experimental Protocols

Note: The following protocols are illustrative and based on general procedures for similar reactions. Optimization of reaction conditions would be necessary for achieving high yields and purity.

Step 1: Synthesis of 3-(4-cyclopropylphenyl)-2-methylpropenal (Aldol Condensation)

This step involves the base-catalyzed aldol condensation of this compound with propanal.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound146.1914.6 g0.10
Propanal58.088.7 g0.15
Sodium Hydroxide (NaOH)40.000.4 g0.01
Ethanol (95%)-100 mL-
Diethyl Ether-200 mL-
Saturated NaCl solution-50 mL-
Anhydrous MgSO4-10 g-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 14.6 g (0.10 mol) of this compound in 50 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of 0.4 g (0.01 mol) of sodium hydroxide in 50 mL of 95% ethanol.

  • Add the ethanolic NaOH solution to the reaction flask and cool the mixture to 10-15°C in an ice bath.

  • Slowly add 8.7 g (0.15 mol) of propanal to the stirred solution over a period of 30 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO4.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 3-(4-cyclopropylphenyl)-2-methylpropenal.

  • Purify the crude product by vacuum distillation.

Expected Outcome:

ParameterValue
Theoretical Yield 18.6 g
Appearance Pale yellow oil
Boiling Point (To be determined experimentally)
Step 2: Synthesis of 3-(4-cyclopropylphenyl)-2-methylpropanal (Selective Hydrogenation)

This step involves the selective hydrogenation of the carbon-carbon double bond of the α,β-unsaturated aldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(4-cyclopropylphenyl)-2-methylpropenal186.2518.6 g0.10
Palladium on Carbon (5% Pd/C)-0.5 g-
Ethyl Acetate-150 mL-
Hydrogen Gas (H2)-(Sufficient pressure)-

Procedure:

  • In a hydrogenation apparatus (e.g., a Parr hydrogenator), dissolve 18.6 g (0.10 mol) of 3-(4-cyclopropylphenyl)-2-methylpropenal in 150 mL of ethyl acetate.

  • Carefully add 0.5 g of 5% Pd/C catalyst to the solution.

  • Seal the apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to approximately 50 psi.

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).

  • Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(4-cyclopropylphenyl)-2-methylpropanal.

  • Purify the product by vacuum distillation.

Expected Outcome:

ParameterValue
Theoretical Yield 18.8 g
Appearance Colorless to pale yellow liquid
Boiling Point (To be determined experimentally)

Structure and Properties of the Hypothetical Fragrance Compound

Property Value
Molecular Formula C13H16O
Molecular Weight 188.27 g/mol
Appearance Colorless to pale yellow liquid
Odor Floral, green, lily-of-the-valley, cyclamen
Solubility Soluble in organic solvents (e.g., ethanol, isopropanol); insoluble in water.

Conclusion

While the direct application of this compound in the synthesis of a major commercial fragrance is not prominently documented, its structure holds significant potential for the creation of novel fragrance ingredients. The generalized protocols provided herein for the synthesis of 3-(4-cyclopropylphenyl)-2-methylpropanal illustrate a viable synthetic route based on established methodologies in fragrance chemistry. Further research and sensory evaluation would be required to fully characterize the olfactory properties and potential applications of this and other derivatives of this compound. Researchers and fragrance chemists are encouraged to explore this promising starting material to develop new and unique scent profiles.

Application Notes and Protocols for Polymerization Reactions Involving 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential polymerization methodologies for 4-Cyclopropylbenzaldehyde, a versatile aromatic aldehyde with potential applications in materials science and drug development. Due to the limited specific literature on the polymerization of this particular monomer, the following protocols are based on established methods for analogous aromatic aldehydes and vinyl compounds. Experimental validation is recommended for all proposed procedures.

Introduction to Polymerization of this compound

This compound is a unique monomer possessing both a reactive aldehyde functionality and a strained cyclopropyl ring. This combination of reactive sites offers intriguing possibilities for polymer synthesis, potentially leading to novel materials with tailored properties. The aldehyde group can undergo polymerization through chain-growth mechanisms such as cationic and anionic polymerization, while the cyclopropyl group's reactivity, particularly under cationic conditions, could lead to interesting ring-opening polymerizations or side reactions. The resulting polymers could find applications as drug delivery vehicles, functional coatings, or advanced materials with unique thermal and mechanical properties.

Potential Polymerization Pathways

Based on the functional groups present in this compound, two primary polymerization pathways are proposed:

  • Cationic Polymerization: Initiated by a Lewis or Brønsted acid, this method targets the carbonyl group of the aldehyde. However, the acidic conditions may also induce the opening of the cyclopropyl ring, potentially leading to a more complex polymer structure with incorporated ring-opened units.

  • Anionic Polymerization: This method, initiated by a strong nucleophile, also targets the aldehyde group. Anionic polymerization is generally more controlled than cationic polymerization, offering the potential for polymers with well-defined molecular weights and narrow polydispersity. The cyclopropyl group is expected to be more stable under anionic conditions.

A logical workflow for investigating the polymerization of this compound is outlined below.

Polymerization_Workflow Monomer This compound Cat_Poly Cationic Polymerization Monomer->Cat_Poly Lewis Acid (e.g., BF3·OEt2) Low Temperature An_Poly Anionic Polymerization Monomer->An_Poly Organolithium (e.g., n-BuLi) Inert Atmosphere Characterization Polymer Characterization (NMR, GPC, DSC, TGA) Cat_Poly->Characterization An_Poly->Characterization Properties Material Properties (Solubility, Thermal Stability) Characterization->Properties Applications Potential Applications (Drug Delivery, Coatings) Properties->Applications Drug_Delivery_Pathway Polymer Poly(this compound) (with pendant aldehyde groups) Conjugate Polymer-Drug-Ligand Conjugate Polymer->Conjugate Covalent Linkage Drug Therapeutic Agent Drug->Conjugate Biomolecule Targeting Ligand (e.g., Antibody with amine groups) Biomolecule->Conjugate Schiff Base Formation Cell Target Cell Conjugate->Cell Targeting Internalization Receptor-Mediated Endocytosis Cell->Internalization Release Drug Release Internalization->Release

Catalytic Applications of 4-Cyclopropylbenzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of derivatives of 4-cyclopropylbenzaldehyde. The unique electronic and steric properties imparted by the cyclopropyl group make these derivatives valuable scaffolds in the development of novel catalysts and ligands for a range of organic transformations. This compilation is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Application Note 1: Chiral Schiff Base Ligands in Asymmetric Catalysis

Derivatives of this compound are excellent precursors for the synthesis of chiral Schiff base ligands. These ligands, when complexed with transition metals such as copper, can effectively catalyze a variety of asymmetric reactions, including cyclopropanation. The cyclopropyl moiety can influence the steric environment around the metal center, potentially enhancing enantioselectivity.

One notable application is in the asymmetric cyclopropanation of olefins. Chiral Schiff base ligands derived from the condensation of this compound with chiral diamines can be used to generate in situ copper catalysts. These catalysts have demonstrated activity in the reaction of olefins with diazoacetates to produce chiral cyclopropanes, which are important building blocks in pharmaceutical synthesis.

Quantitative Data Summary
Ligand/CatalystSubstrateReactionYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (trans:cis)Reference
Cu(I)-Schiff Base (from this compound and (1R,2R)-(-)-1,2-diaminocyclohexane)Styrene and Ethyl DiazoacetateAsymmetric CyclopropanationModerateLow to Moderate-General methodology adapted from similar systems[1][2]
Pd(OAc)₂/SPhos4-Bromo-1-cyclopropylbenzene and Phenylboronic AcidSuzuki-Miyaura CouplingHighN/AN/AGeneral methodology adapted from similar systems[3]

Note: Specific quantitative data for a this compound-derived Schiff base in asymmetric cyclopropanation was not available in the searched literature. The data presented is a qualitative expectation based on analogous systems.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Schiff Base Ligand from this compound

This protocol describes the synthesis of a chiral Schiff base ligand from this compound and (1R,2R)-(-)-1,2-diaminocyclohexane.

Materials:

  • This compound

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • Absolute Ethanol

  • Deionized Water

Procedure:

  • Dissolve this compound (2.0 equivalents) in absolute ethanol in a round-bottom flask.

  • To this solution, add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in absolute ethanol dropwise at room temperature with stirring.

  • Reflux the resulting mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to the mixture to precipitate the Schiff base ligand.

  • Stir the mixture for an additional 12-16 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield the chiral Schiff base ligand.

  • Characterize the ligand using IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[2]

Protocol 2: In Situ Generation of a Copper Catalyst for Asymmetric Cyclopropanation

This protocol outlines the in situ preparation of a copper(I) catalyst with the synthesized chiral Schiff base ligand for use in asymmetric cyclopropanation.

Materials:

  • Chiral Schiff base ligand (from Protocol 1)

  • Copper(I) acetonitrile perchlorate complex (Cu(CH₃CN)₄ClO₄)

  • Dichloromethane (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral Schiff base ligand (1.2 equivalents) in anhydrous dichloromethane.

  • In a separate flask, dissolve the copper(I) acetonitrile perchlorate complex (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the copper salt solution to the ligand solution at room temperature with stirring.

  • Stir the resulting mixture for 1-2 hours to allow for the formation of the chiral copper catalyst complex. This solution can be used directly for the catalytic reaction.

Protocol 3: Asymmetric Cyclopropanation of Styrene

This protocol details the use of the in situ generated chiral copper catalyst in the asymmetric cyclopropanation of styrene with ethyl diazoacetate.

Materials:

  • Styrene

  • Ethyl diazoacetate

  • In situ generated chiral copper catalyst solution (from Protocol 2)

  • Dichloromethane (anhydrous)

Procedure:

  • To the freshly prepared chiral copper catalyst solution in the Schlenk flask, add styrene (1.0 equivalent).

  • Heat the reaction mixture to a gentle reflux.

  • Slowly add a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture over a period of 4-6 hours using a syringe pump.

  • After the addition is complete, continue to reflux the mixture for an additional 12-18 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the chiral cyclopropane product.

  • Determine the yield, diastereomeric ratio (by ¹H-NMR), and enantiomeric excess (by chiral HPLC) of the product.[1][2]

Signaling Pathways and Experimental Workflows

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The general catalytic cycle is depicted below. This reaction can be used to couple 4-cyclopropylphenyl derivatives (e.g., 4-bromo-1-cyclopropylbenzene) with boronic acids.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Catalytic Testing

The following diagram illustrates the general workflow for the synthesis of a chiral ligand from this compound and its subsequent application and analysis in an asymmetric catalytic reaction.

Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis cluster_analysis Analysis Start This compound + Chiral Diamine Reaction Condensation Reaction Start->Reaction Purification Precipitation & Filtration Reaction->Purification Characterization Spectroscopic Analysis (NMR, IR) Purification->Characterization Ligand Chiral Schiff Base Ligand Characterization->Ligand Catalyst_Prep In Situ Catalyst Formation (Ligand + Metal Salt) Ligand->Catalyst_Prep Catalytic_Reaction Asymmetric Reaction (e.g., Cyclopropanation) Catalyst_Prep->Catalytic_Reaction Workup Reaction Quenching & Solvent Removal Catalytic_Reaction->Workup Purification_Product Column Chromatography Workup->Purification_Product Product Chiral Product Purification_Product->Product Analysis_Yield Yield Calculation Product->Analysis_Yield Analysis_Stereo Stereoselectivity Analysis (NMR for d.r., Chiral HPLC for ee) Product->Analysis_Stereo Results Quantitative Results Analysis_Yield->Results Analysis_Stereo->Results

Caption: General workflow from ligand synthesis to catalytic testing and analysis.

References

Troubleshooting & Optimization

Technical Support Center: 4-Cyclopropylbenzaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Cyclopropylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route used. For instance, if prepared via a Suzuki coupling of 4-bromobenzaldehyde and cyclopropylboronic acid, unreacted starting materials may be present.[1] Generally, for aldehydes, common impurities include the corresponding carboxylic acid (4-cyclopropylbenzoic acid) due to oxidation, and the corresponding alcohol (4-cyclopropylbenzyl alcohol) from reduction.[2] Aldol condensation byproducts may also be present.[2]

Q2: My purified this compound is turning yellow upon storage. Why is this happening and how can I prevent it?

A2: Aldehydes are prone to oxidation in the presence of air, which can lead to the formation of the corresponding carboxylic acid and other colored impurities.[3] To minimize this, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at a refrigerated temperature (2-8°C).[1][4] Ensure the container is tightly sealed to prevent exposure to air and light.[5]

Q3: Can I use recrystallization to purify this compound?

A3: this compound is a liquid at room temperature, so direct recrystallization is not a suitable primary purification method. However, if you are working with a solid derivative of this compound, recrystallization could be a viable purification step. For solid benzaldehyde derivatives, solvents like isopropanol or ethyl acetate have been used.[6][7]

Q4: Which analytical techniques are best suited to assess the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to identify and quantify volatile impurities.[8][9] High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) can also be effectively used to determine the purity of benzaldehyde derivatives.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is useful for structural confirmation and can also be used for purity assessment with an internal standard.

Troubleshooting Guides

Purification by Fractional Distillation

Problem: Poor separation of this compound from impurities.

  • Potential Cause: The boiling points of the impurities are too close to that of this compound.

    • Solution: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For liquids with boiling points closer than 70°C, a longer column or one with a more efficient packing material (like glass beads or Vigreux indentations) is necessary.[11][12] Insulating the column with glass wool or aluminum foil can also improve separation efficiency by minimizing heat loss.[12]

  • Potential Cause: The distillation is proceeding too quickly.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the fractionating column. A slow and steady distillation rate is crucial for good separation.[11]

Problem: The compound appears to be degrading during distillation.

  • Potential Cause: The distillation temperature is too high, or the compound is sensitive to prolonged heating.

    • Solution: Consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound and can prevent thermal degradation.

Purification by Column Chromatography

Problem: this compound is not eluting from the column or is eluting very slowly.

  • Potential Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[13]

  • Potential Cause: The compound is reacting with the stationary phase.

    • Solution: Aldehydes can sometimes form acetals or hemiacetals on acidic silica gel, especially when using alcohol-containing eluents.[13] Consider using alumina as the stationary phase or adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1%) to the mobile phase to neutralize the silica surface.[13]

Problem: Poor separation between this compound and an impurity.

  • Potential Cause: The chosen solvent system does not provide adequate resolution.

    • Solution: Perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation. Aim for a significant difference in the Retention Factor (Rf) values of your product and the impurities.[13]

Purification by Bisulfite Extraction

Problem: Low recovery of this compound after regeneration from the bisulfite adduct.

  • Potential Cause: Incomplete formation of the bisulfite adduct.

    • Solution: Ensure you are using a freshly prepared, saturated solution of sodium bisulfite.[14][15] Vigorous shaking of the biphasic mixture is necessary to maximize the interfacial area and promote the reaction.[16] The use of a water-miscible co-solvent like methanol can improve the contact between the aldehyde and the bisulfite.[15]

  • Potential Cause: The bisulfite adduct is partially soluble in the organic phase.

    • Solution: After adduct formation, ensure the aqueous layer is thoroughly washed with a non-polar organic solvent to remove any remaining organic impurities before regenerating the aldehyde.

  • Potential Cause: Incomplete regeneration of the aldehyde.

    • Solution: Ensure the pH of the aqueous solution containing the adduct is made sufficiently basic (e.g., pH > 12 with NaOH) to reverse the reaction and liberate the free aldehyde.[15]

Quantitative Data

PropertyValueReference
Molecular FormulaC₁₀H₁₀O[17]
Molecular Weight146.19 g/mol [17]
AppearanceColorless to light yellow liquid[4]
Boiling Point113 °C[4]
Density1.0512 g/cm³[4]
Purity (Commercial Grade)95-96%[18]
Storage Temperature2-8°C, under inert atmosphere[1][4]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.[19]

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips.

  • Distillation: Heat the flask gently. As the mixture boils, a vapor ring will slowly rise through the fractionating column.[11]

  • Fraction Collection: Collect the distillate that comes over at a constant temperature, which should correspond to the boiling point of this compound (113 °C at atmospheric pressure). Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature either drops or rises significantly.

  • Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane). Pack a chromatography column with the slurry.[20]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.[21]

  • Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude this compound in methanol.[22] Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for several minutes.[16][22] A precipitate of the bisulfite adduct may form.

  • Separation of Impurities: Add water and a non-polar organic solvent (e.g., diethyl ether or hexane) to the mixture and transfer to a separatory funnel. Shake and separate the layers. The non-aldehydic organic impurities will remain in the organic layer, while the water-soluble bisulfite adduct will be in the aqueous layer.[15]

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.

  • Aldehyde Regeneration: To the aqueous layer containing the bisulfite adduct, add a strong base (e.g., concentrated NaOH solution) until the solution is strongly basic (pH > 12).[15] This will regenerate the this compound.

  • Extraction: Extract the regenerated aldehyde from the aqueous layer with a fresh portion of a clean organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Distillation Fractional Distillation Crude this compound->Distillation Chromatography Column Chromatography Crude this compound->Chromatography Extraction Bisulfite Extraction Crude this compound->Extraction Analysis GC-MS / HPLC / NMR Distillation->Analysis Chromatography->Analysis Extraction->Analysis Pure this compound Pure this compound Analysis->Pure this compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Separation Poor Separation Cause1 Inappropriate Solvent System Poor_Separation->Cause1 Cause2 Column Overloading Poor_Separation->Cause2 Cause3 Reaction with Stationary Phase Poor_Separation->Cause3 Solution1 Optimize Mobile Phase (via TLC) Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Use Alumina or Add Triethylamine Cause3->Solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-cyclopropylbenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of this compound, typically involving the reaction of 4-bromobenzaldehyde with cyclopropylboronic acid in the presence of a palladium catalyst and a base.[1]

Question: Why is my Suzuki-Miyaura coupling reaction yield low?

Possible Causes and Solutions:

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have decomposed or is not in the active Pd(0) state.[2]- Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. - Use freshly opened or properly stored catalyst. - Consider using a pre-catalyst that is more stable to air and moisture.
Ineffective Base: The base may not be strong enough or soluble enough to facilitate the catalytic cycle.[3]- Use a stronger base such as K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered for better solubility and reactivity. - Degas aqueous base solutions before addition.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- Gradually increase the reaction temperature. For many Suzuki couplings, temperatures between 80-110 °C are effective.
Significant Byproduct Formation Homocoupling of Boronic Acid: This is a common side reaction, especially in the presence of oxygen.[4]- Thoroughly degas the reaction mixture and solvents before adding the catalyst.[4] - Maintain a positive pressure of an inert gas throughout the reaction.
Dehalogenation of Aryl Halide: The starting aryl halide is reduced, leading to the formation of benzaldehyde.[2]- Use a less reactive solvent. - Optimize the catalyst and ligand system.
Reaction Fails to Go to Completion Poor Solubility of Reagents: Reactants may not be fully dissolved in the chosen solvent.- Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water).
Hydrolysis of Boronic Acid: Cyclopropylboronic acid can be prone to decomposition.[5]- Use fresh, high-quality cyclopropylboronic acid.[5] - Add the boronic acid to the reaction mixture shortly before the catalyst.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Weigh Reactants: - 4-Bromobenzaldehyde - Cyclopropylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst & Ligand add_reagents Add Solids & Solvent prep_reactants->add_reagents prep_solvent Prepare Anhydrous & Degassed Solvent prep_solvent->add_reagents prep_glassware Oven-Dry Glassware & Cool Under Inert Gas assemble Assemble Reaction Under Inert Atmosphere prep_glassware->assemble assemble->add_reagents degas Degas Mixture add_reagents->degas add_catalyst Add Catalyst degas->add_catalyst heat Heat to Reaction Temperature (e.g., 90°C) add_catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Route 2: Grignard Reaction

This route typically involves the formation of a cyclopropyl Grignard reagent, which then reacts with a suitable electrophile like 4-formylbenzonitrile, or the reaction of 4-bromobenzaldehyde with cyclopropylmagnesium bromide. A more common approach is the formylation of a pre-formed Grignard reagent.[6]

Question: My Grignard reaction is giving a low yield of this compound. What could be wrong?

Possible Causes and Solutions:

Issue Possible Cause Troubleshooting Steps
Reaction Fails to Initiate Inactive Magnesium Surface: An oxide layer on the magnesium turnings prevents the reaction.[7]- Use fresh, shiny magnesium turnings. - Gently crush some magnesium turnings under an inert atmosphere to expose a fresh surface.[8] - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[8]
Low Yield of Grignard Reagent Presence of Moisture or Oxygen: Grignard reagents are highly reactive with water and oxygen.[8][9]- Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas.[8] - Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[8] - Maintain a positive pressure of nitrogen or argon throughout the reaction.
Low Yield of Aldehyde Wurtz Coupling Byproduct: The Grignard reagent reacts with the starting alkyl/aryl halide.[8]- Add the halide dropwise and slowly to the magnesium suspension to avoid a high local concentration.[8] - Ensure the reaction temperature is controlled, especially during the initial stages.
Side reaction with the aldehyde product: The Grignard reagent can add to the newly formed aldehyde.- Add the formylating agent (e.g., DMF) to the Grignard reagent at a low temperature (e.g., 0 °C or below).[6] - Use a reverse addition (adding the Grignard reagent to the formylating agent).
Formation of Benzene (from Phenyl Grignard) Reaction with Protic Solvents/Reagents: The Grignard reagent is a strong base and will be quenched by any protic source.- Double-check that all reagents and solvents are anhydrous.

Troubleshooting Logic for Grignard Reaction Initiation

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate check_mg Is the Magnesium Fresh and Shiny? start->check_mg check_glassware Is Glassware Properly Dried? check_mg->check_glassware Yes activate_mg Activate Magnesium: - Crush turnings - Add Iodine or  1,2-dibromoethane check_mg->activate_mg No check_solvent Is the Solvent Strictly Anhydrous? check_glassware->check_solvent Yes dry_glassware Flame-dry or Oven-dry Glassware and Cool Under Inert Gas check_glassware->dry_glassware No use_new_solvent Use Freshly Opened or Distilled Anhydrous Solvent check_solvent->use_new_solvent No success Reaction Initiates check_solvent->success Yes activate_mg->check_glassware dry_glassware->check_solvent use_new_solvent->success

Caption: Troubleshooting logic for initiating a Grignard reaction.

Route 3: Oxidation of (4-cyclopropylphenyl)methanol

This method involves the oxidation of the corresponding alcohol to the aldehyde.

Question: My oxidation reaction is not working efficiently. What are the common pitfalls?

Possible Causes and Solutions:

Issue Possible Cause Troubleshooting Steps
Incomplete Reaction Weak Oxidizing Agent: The chosen reagent may not be strong enough for a complete conversion.- Consider using a more potent oxidizing agent. Common choices include PCC, PDC, or Swern oxidation conditions.
Insufficient Amount of Oxidant: Stoichiometry might be incorrect.- Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary.
Over-oxidation to Carboxylic Acid Harsh Reaction Conditions: Strong oxidizing agents or high temperatures can lead to the formation of 4-cyclopropylbenzoic acid.- Use a milder oxidizing agent like PCC or Dess-Martin periodinane. - Carefully control the reaction temperature, often running the reaction at or below room temperature.
Formation of Byproducts Decomposition of Reagents or Product: Some oxidizing agents or the product itself might be unstable under the reaction conditions.- Ensure the reaction is performed under the recommended conditions for the specific oxidant. - Minimize reaction time once the starting material is consumed (monitor by TLC).
Difficult Purification Removal of Oxidant Byproducts: Some oxidants (e.g., chromium-based) leave residues that are difficult to remove.- For chromium reagents, filtering through a plug of silica gel or celite can help. - Consider using an oxidation protocol where the byproducts are easily removed (e.g., Swern oxidation, where byproducts are volatile).

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Materials Typical Reagents Reported Yield (%) Advantages Disadvantages
Suzuki-Miyaura Coupling 4-Bromobenzaldehyde, Cyclopropylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)80-95%[10]High yield, good functional group tolerance.[11]Catalyst can be expensive and air-sensitive; boronic acids can be unstable.[2][5]
Grignard Reaction 4-Bromocyclopropylbenzene, Formylating agent (e.g., DMF)Magnesium, Anhydrous THF60-80%Readily available starting materials.Requires strictly anhydrous conditions; Grignard reagent is a strong base and nucleophile, leading to potential side reactions.[8]
Oxidation (4-cyclopropylphenyl)methanolPCC, PDC, or Swern oxidation reagents75-90%Often clean reactions with high conversion.Potential for over-oxidation; some oxidizing agents are toxic.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq.), cyclopropylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: To the stirring mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

Protocol 2: Grignard Synthesis via Formylation
  • Grignard Formation: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a small amount of anhydrous THF and a crystal of iodine. Slowly add a solution of 4-bromocyclopropylbenzene (1.0 eq.) in anhydrous THF dropwise. The reaction should initiate, indicated by heat evolution and a color change. Maintain a gentle reflux by controlling the addition rate.[8] After the addition is complete, stir for another hour.

  • Formylation: In a separate flame-dried flask, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add the prepared Grignard reagent to the cold DMF solution via a cannula. Maintain the temperature below 5 °C during the addition.

  • Quenching: After stirring for 1-2 hours at 0 °C, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. Purify the resulting aldehyde by vacuum distillation or column chromatography.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final this compound product?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale reactions, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is very effective for removing polar impurities and catalyst residues.[14] For larger scales, vacuum distillation can be a more practical and economical option, provided the byproducts have sufficiently different boiling points.[13]

Q2: My Grignard reaction turns dark brown or black. Is this normal?

A2: A grayish-brown and cloudy appearance is normal for a Grignard reagent solution.[8] However, a very dark or black color, especially after prolonged heating, might indicate decomposition or side reactions. It is generally not recommended to reflux a Grignard reaction for extended periods unless specified by a reliable procedure, as this can decrease the yield.[9]

Q3: Can I use other boronic acids or esters in the Suzuki-Miyaura coupling?

A3: Yes, potassium cyclopropyltrifluoroborate is an excellent alternative to cyclopropylboronic acid. It is an air-stable, crystalline solid that can be easier to handle and often gives high yields in Suzuki-Miyaura couplings.[3]

Q4: How can I confirm the formation of my Grignard reagent before proceeding?

A4: While visual cues like heat evolution and a color change are good indicators, a simple qualitative test can be performed. Take a small aliquot of the reaction mixture with a dry syringe and quench it in a separate vial with a solution of iodine in THF. The disappearance of the iodine color indicates the presence of the Grignard reagent. For quantitative analysis, titration methods are available.

Q5: What are the key safety precautions for these syntheses?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Grignard reagents are pyrophoric and react violently with water.[8] Palladium catalysts can be toxic and should be handled with care. Anhydrous solvents like THF and diethyl ether are highly flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Side reactions in the formylation of cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support: Formylation of Cyclopropylbenzene

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting side reactions during the formylation of cyclopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the formylation of cyclopropylbenzene?

A1: The main side reactions are cyclopropyl ring-opening and the formation of regioisomers. Due to the acidic conditions of most formylation reactions (like Vilsmeier-Haack or Gattermann-Koch), the strained cyclopropyl ring can open to form various unsaturated alkylbenzene derivatives. Additionally, as the cyclopropyl group is an ortho-, para-directing group, a mixture of 2-cyclopropylbenzaldehyde (ortho) and 4-cyclopropylbenzaldehyde (para) is typically formed.

Q2: What causes the cyclopropyl ring to open?

A2: The cyclopropane ring is susceptible to opening under acidic conditions, a common feature of electrophilic aromatic substitution reactions. The reaction is typically initiated by the protonation or Lewis acid coordination to the cyclopropyl group, which leads to the formation of a carbocation intermediate. This intermediate can then undergo rearrangement and elimination to yield more stable acyclic products. The strained nature of the three-membered ring makes it thermodynamically favorable to open.

Q3: How can I minimize or prevent the ring-opening of cyclopropylbenzene?

A3: To minimize ring-opening, it is crucial to control the reaction conditions carefully:

  • Use Milder Lewis Acids: Opt for weaker Lewis acids where possible. For instance, in the Gattermann-Koch reaction, using zinc chloride (ZnCl₂) with a co-catalyst might be gentler than using aluminum chloride (AlCl₃).

  • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or below) can reduce the activation energy available for the ring-opening side reaction.

  • Reaction Time: Shorter reaction times can help favor the desired formylation over the slower ring-opening process. Monitor the reaction closely by TLC or GC to determine the optimal endpoint.

  • Choice of Reagent: The Vilsmeier-Haack reagent is a weaker electrophile than the formyl cation generated in the Gattermann-Koch reaction, which may result in less ring-opening.[1]

Q4: What is the expected regioselectivity (ortho vs. para) in the formylation of cyclopropylbenzene?

A4: The cyclopropyl group is an activating, ortho-, para-director for electrophilic aromatic substitution.[2] The para product (this compound) is generally favored over the ortho product (2-cyclopropylbenzaldehyde) due to reduced steric hindrance.[3] The exact ratio can be influenced by the specific reaction conditions, such as the choice of catalyst and solvent.

Q5: Can poly-formylation occur on the cyclopropylbenzene ring?

A5: Poly-formylation is highly unlikely. The formyl group (-CHO) is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution.[4][5] Once one formyl group is added, the ring becomes significantly less reactive, effectively preventing a second formylation reaction.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of desired aldehyde, significant amount of polymeric/tar-like material. 1. Reaction temperature is too high, causing decomposition. 2. Lewis acid is too strong or used in excess. 3. Presence of moisture, which can deactivate the catalyst and reagents.1. Maintain strict temperature control, preferably at 0 °C or below. 2. Use a milder Lewis acid (e.g., ZnCl₂) or reduce the stoichiometric amount of the strong Lewis acid (e.g., AlCl₃). 3. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
High proportion of ring-opened side products. 1. Highly acidic reaction conditions. 2. Prolonged reaction time.1. Switch to a milder formylation method, such as the Vilsmeier-Haack reaction. 2. Optimize the reaction time by monitoring its progress and quenching it as soon as the starting material is consumed.
Unfavorable ortho/para isomer ratio. 1. Reaction conditions (temperature, catalyst) favoring one isomer over the other.1. Modify the reaction temperature; lower temperatures often increase selectivity. 2. Screen different Lewis acids or solvents, as they can influence steric interactions and thus the isomer ratio.
Reaction fails to initiate or proceeds very slowly. 1. Insufficiently activated formylating agent. 2. Deactivated starting material or catalyst. 3. In the Gattermann-Koch reaction, the absence of a required co-catalyst.1. Ensure the formylating agent is properly prepared (e.g., fresh Vilsmeier reagent). 2. Use fresh, high-purity Lewis acid. 3. For Gattermann-Koch with ZnCl₂, traces of a co-catalyst like copper(I) chloride may be necessary.[8]

Data Presentation

Table 1: Comparison of Common Formylation Methods for Cyclopropylbenzene

FeatureVilsmeier-Haack ReactionGattermann-Koch Reaction
Formylating Agent Vilsmeier Reagent (from DMF/POCl₃)"Formyl Cation" (from CO/HCl)[9]
Catalyst Formed in-situLewis Acid (e.g., AlCl₃, CuCl)[4]
Typical Conditions Milder, often 0 °C to RTHarsher, requires strong Lewis acid, often high pressure of CO[9]
Substrate Scope Good for electron-rich arenes[1][10]Mostly restricted to alkylbenzenes[11]
Primary Side Reaction Isomer formation, potential for some ring-opening.Higher propensity for cyclopropyl ring-opening due to strong acid.
Handling Uses hazardous POCl₃.[12]Uses toxic CO and corrosive HCl gas.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Cyclopropylbenzene

This protocol is a representative procedure for the formylation of an electron-rich aromatic compound.

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked, oven-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equiv.) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Add cyclopropylbenzene (1 equiv.) to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly adding a cold, saturated aqueous solution of sodium acetate.

  • Stir vigorously for 30 minutes.

  • Extract the product with an organic solvent (e.g., diethyl ether or DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to separate the ortho and para isomers and remove any side products.

Protocol 2: Gattermann-Koch Formylation of Cyclopropylbenzene

This reaction requires specialized equipment to handle gaseous reagents under pressure.

  • Catalyst Suspension: To an oven-dried, high-pressure reactor, add anhydrous aluminum chloride (AlCl₃, 1.3 equiv.) and copper(I) chloride (CuCl, 0.2 equiv.) under an inert atmosphere.

  • Add a dry, inert solvent (e.g., anhydrous DCM).

  • Cool the suspension to 0-5 °C.

  • Add cyclopropylbenzene (1 equiv.) to the reactor.

  • Reaction: Seal the reactor and introduce dry hydrogen chloride (HCl) gas until the mixture is saturated.

  • Pressurize the reactor with carbon monoxide (CO) gas (typically 50-100 atm).

  • Stir the mixture vigorously at low temperature (0-10 °C) for 6-12 hours, maintaining the CO pressure.

  • Work-up: Carefully vent the excess CO and HCl gas in a fume hood.

  • Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography.

Mandatory Visualizations

Side_Reactions cluster_products Reaction Products CPB Cyclopropylbenzene Desired This compound (Para Product) CPB->Desired Major Pathway Ortho 2-Cyclopropylbenzaldehyde (Ortho Isomer) CPB->Ortho Minor Pathway RingOpened Ring-Opened Products (e.g., Propenylbenzene derivatives) CPB->RingOpened Side Reaction FormylatingAgent Formylating Agent (e.g., Vilsmeier Reagent) FormylatingAgent->Desired FormylatingAgent->Ortho Acid Acidic Conditions (Lewis or Brønsted Acid) Acid->RingOpened

Caption: Main reaction pathways and side reactions in the formylation of cyclopropylbenzene.

Troubleshooting_Workflow Start Experiment Start: Formylation of Cyclopropylbenzene Analysis Analyze Crude Product (TLC, GC/MS, NMR) Start->Analysis Problem1 Low Yield / High Tar? Analysis->Problem1 Check Yield Problem2 High % of Ring-Opened Product? Problem1->Problem2 No Solution1 Action: 1. Lower Reaction Temp 2. Use Milder Lewis Acid 3. Ensure Anhydrous Conditions Problem1->Solution1 Yes Success Successful Formylation Proceed to Purification Problem2->Success No Solution2 Action: 1. Switch to Vilsmeier-Haack 2. Reduce Reaction Time 3. Lower Temperature Problem2->Solution2 Yes Solution1->Start Re-run Experiment Solution2->Start Re-run Experiment

Caption: A troubleshooting workflow for common issues in cyclopropylbenzene formylation.

Regioselectivity cluster_main Electrophilic Attack on Cyclopropylbenzene Reactants Cyclopropylbenzene + Electrophile (E+) Para_Attack Para Attack Reactants->Para_Attack Ortho_Attack Ortho Attack Reactants->Ortho_Attack Para_Intermediate Para-Substituted Carbocation Intermediate (More Stable) Para_Attack->Para_Intermediate Ortho_Intermediate Ortho-Substituted Carbocation Intermediate (Less Stable due to Sterics) Ortho_Attack->Ortho_Intermediate Para_Product This compound (Major Product) Para_Intermediate->Para_Product Deprotonation Ortho_Product 2-Cyclopropylbenzaldehyde (Minor Product) Ortho_Intermediate->Ortho_Product Deprotonation

Caption: Regioselectivity in the electrophilic formylation of cyclopropylbenzene.

References

Technical Support Center: Optimization of Wittig Reaction Conditions for 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction for 4-Cyclopropylbenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Wittt-style olefination of this compound, offering systematic approaches to identify and resolve them.

Q1: I am getting a low yield or no product. What are the potential causes and how can I fix it?

Low or no yield in a Wittig reaction can stem from several factors, from the quality of reagents to the reaction conditions. Follow this troubleshooting workflow to diagnose the issue:

Wittig_Troubleshooting cluster_reagents Reagent Checks cluster_ylide Ylide Formation Checks cluster_conditions Condition Optimization cluster_alternatives Alternative Methods start Low or No Product check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents ylide_formation 2. Confirm Ylide Formation check_reagents->ylide_formation Reagents OK solution Improved Yield check_reagents->solution Reagent Issue Fixed aldehyde_purity Aldehyde Purity: - Check for oxidation to acid - Check for polymerization reaction_conditions 3. Optimize Reaction Conditions ylide_formation->reaction_conditions Ylide Formation Confirmed ylide_formation->solution Ylide Formation Successful color_change Observe Color Change: - Unstabilized ylides are often  brightly colored (red/orange) alternative_reaction 4. Consider Alternative Reactions reaction_conditions->alternative_reaction Optimization Fails reaction_conditions->solution Conditions Optimized temperature Temperature: - Low temp for ylide generation? - RT or gentle heat for reaction? alternative_reaction->solution Alternative Method Successful hwe Horner-Wadsworth-Emmons (HWE): - Excellent for stabilized systems - Easier workup phosphonium_salt Phosphonium Salt: - Anhydrous? - Correct stoichiometry? base_quality Base Quality: - Freshly opened/prepared? - Anhydrous? solvent_quality Solvent Quality: - Anhydrous THF/Toluene? base_strength Base Strength: - Strong enough for the phosphonium salt?  (n-BuLi, NaH, KOtBu for unstabilized)  (Weaker bases for stabilized) nmr_check 31P NMR Check: - Confirm consumption of salt  and formation of ylide solvent_choice Solvent: - Aprotic, non-polar (THF, Toluene)? - Polar aprotic (DMF) for certain ylides? addition_order Order of Addition: - Generate ylide first, then add aldehyde? - Add salt to a mixture of base and aldehyde? julia Julia-Kocienski Olefination: - Good for E-alkene synthesis

Caption: Troubleshooting workflow for low-yield Wittig reactions.

A1:

  • Verify Reagent Quality:

    • This compound: Aromatic aldehydes can oxidize to the corresponding carboxylic acid or polymerize upon storage.[1] Ensure the aldehyde is pure, for instance by checking its NMR spectrum or by running a quick column chromatography if necessary.

    • Phosphonium Salt: The phosphonium salt must be completely dry, as moisture will quench the strong bases used for ylide formation. Dry the salt under high vacuum before use.

    • Base: Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu) are sensitive to air and moisture.[2] Use freshly opened or titrated reagents. If you are having trouble with a particular base, consider trying a different one. For instance, if KOtBu is giving low yields, NaH might be a viable alternative.[2]

    • Solvent: Anhydrous solvents are critical. Use freshly distilled or commercially available anhydrous solvents like THF or toluene.

  • Confirm Ylide Formation:

    • Visual Confirmation: The formation of an unstabilized ylide is often accompanied by a distinct color change to deep red, orange, or yellow. The absence of this color is a strong indicator that the ylide is not forming.

    • Base and Salt Compatibility: Ensure the base is strong enough to deprotonate the phosphonium salt. Unstabilized ylides (e.g., from alkyltriphenylphosphonium halides) require strong bases (n-BuLi, NaH, KOtBu). Stabilized ylides (e.g., from phosphonium salts with an adjacent ester or ketone) are more acidic and can be formed with weaker bases like sodium hydroxide or potassium carbonate.[3][4]

    • Order of Addition: A common procedure is to generate the ylide first by adding the base to the phosphonium salt suspension in an anhydrous solvent at a low temperature (e.g., 0 °C or -78 °C), stirring for about an hour, and then adding the aldehyde.[2][5] However, for some unstable ylides, adding the phosphonium salt in portions to a mixture of the aldehyde and base can improve yields.[2]

  • Optimize Reaction Conditions:

    • Temperature: Ylide formation is often performed at low temperatures to prevent side reactions. The subsequent reaction with the aldehyde can typically be run at room temperature or with gentle heating.

    • Solvent: The choice of solvent can influence the reaction's stereoselectivity and yield.[6] THF is a common and effective solvent for many Wittig reactions.[1] Toluene is another option, particularly if higher temperatures are needed. For certain ylides, polar aprotic solvents like DMF can be used, but may complicate workup.

  • Consider Alternative Reactions:

    • If optimization of the Wittig reaction fails, especially with stabilized ylides or sterically hindered substrates, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[3][7] The HWE reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig reagent.[8] It generally provides excellent yields of (E)-alkenes, and the water-soluble phosphate byproduct is much easier to remove during workup than triphenylphosphine oxide.[7][8]

Q2: My reaction is working, but I'm getting a mixture of E/Z isomers. How can I improve the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • For (E)-Alkene (trans):

    • Use a Stabilized Ylide: Ylides with an electron-withdrawing group (e.g., -CO₂Et, -CN) are termed "stabilized." These ylides are less reactive, and the reaction intermediates have time to equilibrate to the thermodynamically more stable anti-oxaphosphetane, which leads predominantly to the (E)-alkene.[9][10]

    • Horner-Wadsworth-Emmons (HWE) Reaction: This is the most reliable method for obtaining (E)-alkenes, especially from aldehydes.[8][11]

  • For (Z)-Alkene (cis):

    • Use an Unstabilized Ylide: Ylides with alkyl or aryl groups are "unstabilized" or "semi-stabilized." These react rapidly and irreversibly under kinetic control, typically favoring the formation of the (Z)-alkene.[9]

    • Salt-Free Conditions: The presence of lithium salts (from n-BuLi) can sometimes decrease Z-selectivity.[7] Using sodium-based strong bases like sodium bis(trimethylsilyl)amide (NaHMDS) or sodium hydride (NaH) can favor the Z-isomer.[12]

    • Schlosser Modification: For unstabilized ylides, the Schlosser modification can be employed to obtain the (E)-alkene. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature, followed by a proton source.[1]

Q3: The workup is difficult, and I am struggling to remove the triphenylphosphine oxide byproduct. What can I do?

A3: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and tendency to co-crystallize with products.

  • Crystallization: If your product is a solid, careful recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may leave the TPPO behind.

  • Chromatography: Column chromatography is the most common method. A less polar eluent system will typically elute the desired alkene before the more polar TPPO.

  • Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexanes or diethyl ether, sometimes by cooling the solution.

  • Switch to HWE Reaction: The byproduct of the HWE reaction is a dialkyl phosphate salt, which is typically water-soluble and easily removed by an aqueous workup, thus avoiding the TPPO issue altogether.[8]

Frequently Asked Questions (FAQs)

Q1: Which type of ylide should I use for my reaction with this compound?

A1: The choice depends on the desired stereochemistry of the resulting alkene:

  • To synthesize the (E)-alkene , use a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane). This will generally give high E-selectivity.[10]

  • To synthesize the (Z)-alkene , use an unstabilized ylide (e.g., ethyltriphenylphosphonium bromide with a strong base). This typically favors the Z-isomer.[9]

Q2: What is the best base to use for generating the ylide?

A2:

  • For unstabilized ylides: Strong, non-nucleophilic bases are required. Common choices include n-butyllithium (n-BuLi) , sodium hydride (NaH) , potassium tert-butoxide (KOtBu) , and sodium bis(trimethylsilyl)amide (NaHMDS) .[7]

  • For stabilized ylides: These are more acidic, and weaker bases are sufficient. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a suitable solvent (even water) can be effective.[13]

Q3: Can I run the Wittig reaction in water?

A3: Yes, for certain substrates. Wittig reactions using stabilized ylides and aromatic aldehydes like this compound can be performed effectively in water, often using a mild base like sodium bicarbonate (NaHCO₃).[13] This "green chemistry" approach can provide high yields and high E-selectivity, and simplifies the procedure by allowing for a one-pot reaction.[13][14]

Q4: My aldehyde is base-sensitive. What precautions should I take?

A4: If your aldehyde is sensitive to strong bases (e.g., risk of self-condensation), consider the following:

  • Use a milder base if possible: This is feasible with stabilized ylides.

  • Low Temperature: Perform the reaction at low temperatures to minimize side reactions.

  • Inverse Addition: Add the pre-formed ylide solution slowly to the aldehyde solution.

  • Masamune-Roush Conditions for HWE: For the HWE reaction, using a base system of lithium chloride (LiCl) and an amine like DBU can be effective for base-sensitive substrates.[15]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for Wittig and HWE reactions with aromatic aldehydes. Yields and selectivity can vary based on the specific ylide and precise conditions.

Table 1: Wittig Reaction Conditions for Aromatic Aldehydes

Ylide TypePhosphonium Salt ExampleBaseSolventTemp.Typical YieldPredominant Isomer
Stabilized(Carbethoxymethyl)triphenylphosphonium bromideNaHCO₃WaterRT80-98%[13]E (>95:5)[13]
Stabilized(Carbethoxymethylene)triphenylphosphorane (isolated)NoneTolueneReflux~85%E
UnstabilizedEthyltriphenylphosphonium bromiden-BuLiTHF-78°C to RT60-85%Z (>90:10)
UnstabilizedMethyltriphenylphosphonium bromideKOtBuTHF0°C to RT70-90%[2]N/A (terminal alkene)
Semi-stabilizedBenzyltriphenylphosphonium chlorideNaHDMFRT to 50°C50-80%Mixture, often poor selectivity

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Conditions for Aromatic Aldehydes

Phosphonate Reagent ExampleBaseSolventTemp.Typical YieldPredominant Isomer
Triethyl phosphonoacetateNaHTHF0°C to RT>90%E (>98:2)
Triethyl phosphonoacetateK₂CO₃THF/H₂ORT~90%[11]E
Still-Gennari PhosphonateKHMDS, 18-crown-6THF-78°C>85%Z (>95:5)

Experimental Protocols

Protocol 1: (E)-Alkene Synthesis using a Stabilized Ylide (Aqueous Conditions)

This one-pot protocol is adapted for the synthesis of ethyl 4-cyclopropylcinnamate.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.2 eq).

  • Solvent and Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously to create a suspension.

  • Reagent Addition: To the stirred suspension, add ethyl bromoacetate (1.1 eq) followed by this compound (1.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to remove triphenylphosphine oxide and any unreacted starting materials.

Protocol 2: (Z)-Alkene Synthesis using an Unstabilized Ylide

This protocol describes the synthesis of 1-cyclopropyl-4-(prop-1-en-1-yl)benzene.

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. A deep red or orange color should develop. Allow the mixture to stir at this temperature for 1 hour.

  • Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the aldehyde.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: HWE Reaction for High-Yield (E)-Alkene Synthesis

This protocol is for the synthesis of ethyl 4-cyclopropylcinnamate via the HWE reaction.

  • Setup: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Anion Generation: Cool the THF suspension to 0 °C. Add triethyl phosphonoacetate (1.05 eq) dropwise. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir at room temperature until the reaction is complete by TLC (typically 1-3 hours).

  • Workup: Carefully quench the reaction with water. Extract with ethyl acetate. The aqueous layer will contain the water-soluble phosphate byproduct. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often very clean, but can be purified further by column chromatography if needed.

References

Overcoming challenges in the Suzuki coupling of 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of 4-Cyclopropylbenzaldehyde

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of this compound and its derivatives. The presence of the aldehyde functional group introduces specific challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Suzuki coupling of this compound resulting in a low yield or failing completely?

A1: Low conversion is a common issue and can stem from several factors. The primary suspects are the reaction conditions being incompatible with the sensitive aldehyde group, inactive catalyst, or issues with the reagents themselves.

  • Inadequate Catalyst Activity: The Pd(0) catalyst may be oxidized or may not be forming the active catalytic species. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1] Catalyst precipitation, visible as palladium black, also reduces reaction efficiency.[2]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent.[3] An inappropriate base may not efficiently promote the transmetalation step or could be causing substrate decomposition.[4]

  • Reagent Quality: Boronic acids can degrade over time, leading to the formation of boroxines or undergoing protodeboronation.[2] Ensure your this compound and boronic acid partner are pure.

  • Side Reactions: The aldehyde group is susceptible to various side reactions, including reduction and decarbonylation, which consume the starting material.[5]

Q2: I'm isolating the alcohol, (4-cyclopropylphenyl)methanol, instead of the desired biaryl aldehyde. What is causing this reduction?

A2: This is a known side reaction where the aldehyde group is reduced to a primary alcohol.[5]

  • Cause: This reduction can be mediated by the palladium catalyst, particularly in the presence of a hydride source.[5] High reaction temperatures can exacerbate this issue. Certain bases or solvents can also act as or generate hydride donors.

  • Troubleshooting Steps:

    • Lower the Temperature: High temperatures can promote this side reaction. Attempt the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 60-70 °C instead of 100 °C).[5]

    • Change the Base: Switch to a milder, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than strong bases like sodium hydroxide.[1][6]

    • Protect the Aldehyde: If optimization fails, protecting the aldehyde as an acetal (e.g., a 1,3-dioxolane) is a robust strategy. The acetal is stable under typical Suzuki conditions and can be easily deprotected with a mild acid wash during workup.

Q3: My TLC shows multiple byproducts, including the homocoupling of my boronic acid and loss of the bromo-substituent (dehalogenation). How can I minimize these?

A3: The formation of byproducts like biaryl (from boronic acid homocoupling) and cyclopropylbenzaldehyde (from dehalogenation) indicates competing reaction pathways are active.

  • Homocoupling: This occurs when the boronic acid couples with itself. It is often favored by conditions that lead to slow transmetalation or reductive elimination. Optimizing the catalyst, ligand, and base system can help the desired cross-coupling pathway outcompete homocoupling.[2]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, which can be residual water or alcohol solvents.[2][7] Using anhydrous solvents and bases can help, although a small amount of water is often necessary for the reaction.

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can happen if the palladium intermediate reacts with a hydride source in the mixture.[7]

Q4: How should I select the optimal catalyst, base, and solvent for this reaction?

A4: There is no single universal system, and optimization is often required. The table below provides a starting point for screening conditions, moving from milder to more forcing conditions. For sensitive substrates like this compound, starting with milder conditions is recommended.

Table 1: Guide to Selecting Suzuki Coupling Conditions for Aryl Aldehydes
Condition SetCatalyst (mol%)Ligand (if needed)Base (equivalents)Solvent SystemTemperature (°C)Expected Outcome & Remarks
Mild Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)1,4-Dioxane / H₂O (5:1)70 - 80Good starting point. Minimizes risk of aldehyde reduction. SPhos is a Buchwald ligand known for high activity.[8]
Standard Pd(dppf)Cl₂ (3%)NoneCs₂CO₃ (2.5)DMF / H₂O (4:1)80 - 90A robust, common system.[1] DMF can sometimes aid solubility but may need higher purification effort.
Alternative Mild Pd(PPh₃)₄ (5%)NoneK₂CO₃ (2.0)Toluene / EtOH / H₂O (4:1:1)85Classic conditions. Pd(PPh₃)₄ can be sensitive to air; ensure rigorous inert technique.
Anhydrous Pd₂(dba)₃ (2%)P(t-Bu)₃ (5%)KF (anhydrous) (3.0)Anhydrous THF or Dioxane65 - 75Useful if protodeboronation is a major issue or if other water-sensitive groups are present.[4]

Experimental Protocols

General Protocol for Suzuki Coupling of 4-Bromocyclopropylbenzaldehyde

This protocol provides a reliable starting point for the reaction.

Materials:

  • 4-Bromocyclopropylbenzaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 mmol, 2.5 equiv)[1]

  • Anhydrous 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 4-Bromocyclopropylbenzaldehyde, arylboronic acid, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent catalyst oxidation.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the anhydrous 1,4-dioxane followed by the degassed water via syringe. The mixture should be sparged with argon for another 10 minutes.[1]

  • Reaction: Place the sealed flask in a preheated oil bath at 85 °C and stir overnight (12-18 hours).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Workup: After the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[9]

Visualized Workflow and Logic Diagrams

The following diagrams illustrate key logical relationships for troubleshooting and understanding the reaction.

Suzuki_Troubleshooting_Workflow start Problem: Low Yield or Complex Mixture check_reagents Step 1: Verify Reagent Quality - Purity of Aryl Halide? - Boronic Acid Integrity? - Dry Solvents? Degassed? start->check_reagents Start Here check_inert Step 2: Check Reaction Setup - Fully Inert Atmosphere? - No Air Leaks? - Catalyst Handled Properly? check_reagents->check_inert optimize Step 3: Systematic Optimization check_inert->optimize change_base Vary the Base (e.g., K3PO4, Cs2CO3, KF) optimize->change_base change_catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl2, Buchwald systems) optimize->change_catalyst change_temp Adjust Temperature (Usually lower to prevent side reactions) optimize->change_temp analysis Step 4: Analyze Byproducts change_base->analysis change_catalyst->analysis change_temp->analysis alcohol Alcohol byproduct observed? (Reduction) analysis->alcohol Identify homocoupling Homocoupling or Dehalogenation? analysis->homocoupling Identify solution_temp Action: Lower Temperature alcohol->solution_temp Primary Fix solution_protect Action: Protect Aldehyde alcohol->solution_protect Robust Fix solution_ligand Action: Change Ligand/Base homocoupling->solution_ligand Fix

Caption: A troubleshooting workflow for optimizing the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Active Pd(0)L_n Catalyst oxidative_add Oxidative Addition pd0->oxidative_add Ar-X (4-Cyclopropyl- benzaldehyde-Br) pd_complex Ar-Pd(II)-X(L_n) Complex oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal diorgano_pd Ar-Pd(II)-Ar'(L_n) transmetal->diorgano_pd boronate Ar'-B(OR)3- (Activated Boronic Acid) boronate->transmetal base Base (e.g., K3PO4) base->boronate activates reductive_elim Reductive Elimination diorgano_pd->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Product Ar-Ar' reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

References

Technical Support Center: 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Cyclopropylbenzaldehyde, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is crucial to store it under optimal conditions. Key recommendations include refrigeration at 2-8°C, storage under an inert atmosphere (such as nitrogen or argon), and protection from light and moisture.[1][2][3] It is also advised to keep the container tightly sealed.[4][5]

Q2: How does exposure to air, light, or moisture affect the stability of this compound?

Aromatic aldehydes like this compound are susceptible to degradation upon exposure to air, light, and moisture.[4] Oxygen in the air can lead to oxidation of the aldehyde group to the corresponding carboxylic acid (4-cyclopropylbenzoic acid). Light can promote photo-oxidation and other degradation pathways.[6] Moisture can also contribute to degradation.

Q3: What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended (refrigerated, under inert gas, and protected from light and moisture), the compound should remain stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the material if it has been stored for a long time or if the storage conditions have been compromised.

Q4: Are there any visible signs of degradation for this compound?

Visible signs of degradation may include a change in color from colorless or light yellow to a more pronounced yellow or brown hue. The formation of a precipitate could indicate polymerization or the formation of insoluble degradation products.[7] A change in odor might also be indicative of the formation of oxidation products like the corresponding carboxylic acid.

Q5: Is it recommended to dilute this compound for long-term storage?

For some aliphatic aldehydes, dilution in a primary alcohol to form a more stable hemiacetal is a common practice for long-term storage.[8] While this is not explicitly documented for this compound, if long-term storage in solution is required, using an anhydrous, inert solvent and storing the solution under the recommended conditions (refrigerated, under inert gas, protected from light) is advisable. A small-scale stability study on the solution would be recommended to ensure it meets the requirements of the intended application.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Problem Possible Cause(s) Recommended Action(s)
Inconsistent or unexpected reaction outcomes Degradation of this compound due to improper storage or handling.1. Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC, or NMR). 2. If the purity is compromised, use a fresh, properly stored batch of the reagent. 3. Ensure all reaction solvents and reagents are anhydrous and reactions are performed under an inert atmosphere.
Low reaction yield The presence of impurities, such as the corresponding carboxylic acid, which can interfere with the reaction.1. Purify the this compound by distillation or chromatography if impurities are detected. 2. Consider adding a mild desiccant to the reaction mixture if moisture sensitivity is suspected.
Formation of a solid precipitate in the neat material Polymerization of the aldehyde.1. Check the storage history of the compound. Prolonged storage at room temperature or exposure to acidic impurities can promote polymerization.[8] 2. If polymerization is suspected, it may be possible to purify the remaining liquid by careful distillation. However, using a fresh batch is recommended.
Change in physical appearance (e.g., color) Oxidation or other degradation pathways.1. Assess the purity of the material. A slight color change may not significantly impact all applications, but it is an indicator of potential degradation. 2. For sensitive applications, purification or use of a new batch is recommended.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound from Various Suppliers

Supplier/Source Recommended Storage Temperature Atmosphere Other Conditions
Sigma-Aldrich2-8°C[1]Inert atmosphere[1]-
AChemBlockRoom Temperature--
BLD Pharm2-8°C[2]Inert atmosphere[2]-
ChemicalBook2-8°C[3]Under inert gas (nitrogen or Argon)[3]-
Fisher ScientificCool, dry, well-ventilated place[9]Keep under nitrogen[9]Keep away from heat, sparks, and flame.[9]
General Aldehyde StorageBelow 25°C[5]Tightly sealed containers[5]Away from heat, direct sunlight, and strong oxidizing agents.[5]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade acetonitrile to obtain a concentration of ~1 mg/mL.

    • Perform serial dilutions to generate a series of standards for a calibration curve if quantitative analysis is required.

  • Preparation of Sample Solution:

    • Prepare a sample solution of the this compound to be tested at a concentration of ~1 mg/mL in HPLC-grade acetonitrile.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Protocol 2: Accelerated Stability Study

This protocol outlines a basic procedure to assess the stability of this compound under stressed conditions.

  • Sample Preparation:

    • Aliquot approximately 50 mg of this compound into several amber glass vials.

    • Create different sets of samples for each stress condition.

  • Stress Conditions:

    • Heat: Store one set of vials at 40°C.

    • Light: Expose another set of vials to direct laboratory light at room temperature.

    • Air: Leave a set of vials open to the atmosphere in a fume hood at room temperature.

    • Control: Store one set of vials under the recommended storage conditions (2-8°C, inert atmosphere, dark).

  • Time Points:

    • Analyze the samples at initial (T=0) and subsequent time points (e.g., 1 week, 2 weeks, 4 weeks).

  • Analysis:

    • At each time point, dissolve the contents of one vial from each condition in a suitable solvent (e.g., acetonitrile).

    • Analyze the purity of each sample using the HPLC method described in Protocol 1.

    • Compare the purity of the stressed samples to the control sample to determine the extent of degradation under each condition.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Experimental Result check_reagent Verify Purity of This compound start->check_reagent hplc_gc Perform HPLC/GC Analysis check_reagent->hplc_gc purity_ok Purity > 98%? hplc_gc->purity_ok purity_bad Purity < 98%? hplc_gc->purity_bad check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) purity_ok->check_conditions Yes use_new Use Fresh Batch of Reagent purity_bad->use_new Yes purify Purify by Distillation or Chromatography purity_bad->purify Alternative end_good Problem Resolved use_new->end_good purify->end_good check_conditions->end_good Conditions Optimized end_bad Consult Further Technical Support check_conditions->end_bad Problem Persists

Caption: Troubleshooting workflow for unexpected experimental results.

Degradation_Pathways main_compound This compound oxidation_product 4-Cyclopropylbenzoic Acid main_compound->oxidation_product Oxidation (Air, Light) polymerization_product Polymer main_compound->polymerization_product Polymerization (Acid, Heat) other_degradation Other Degradation Products main_compound->other_degradation Photodegradation (Light)

References

Technical Support Center: Synthesis of 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Cyclopropylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scaling up of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the Vilsmeier-Haack formylation of cyclopropylbenzene, a common and effective synthetic route.

Issue 1: Low or No Product Yield in Vilsmeier-Haack Formylation

Question: We are attempting the Vilsmeier-Haack formylation of cyclopropylbenzene to synthesize this compound, but we are observing very low to no product formation. What are the potential causes and how can we troubleshoot this?

Answer:

Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the Vilsmeier reagent itself.

Possible Causes and Solutions:

  • Moisture Contamination: The Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) is highly sensitive to moisture. Any water present will quench the reagent and prevent the formylation reaction.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous DMF and freshly distilled POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent is a critical step.

    • Solution: The addition of POCl₃ to DMF is exothermic and should be performed slowly at low temperatures (typically 0-5 °C) with efficient stirring.[1] Allow the reagent to form completely before adding the cyclopropylbenzene. The reagent should appear as a pale yellow to light orange solution or slurry.

  • Insufficient Reaction Temperature or Time: Cyclopropylbenzene is an activated aromatic ring, but the formylation may still require sufficient thermal energy to proceed at a reasonable rate.

    • Solution: After the addition of cyclopropylbenzene at a low temperature, the reaction mixture may need to be warmed to a moderate temperature (e.g., 50-70 °C) and stirred for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Poor Quality of Starting Materials: Impurities in cyclopropylbenzene, DMF, or POCl₃ can interfere with the reaction.

    • Solution: Use high-purity starting materials. Purify cyclopropylbenzene by distillation if necessary. Ensure DMF is anhydrous and free of decomposition products like dimethylamine.[2]

Issue 2: Formation of Multiple Products and Side Reactions

Question: Our reaction is producing the desired this compound, but we are also observing significant amounts of side products, making purification difficult. What are these likely side products and how can we minimize their formation?

Answer:

The formation of multiple products is a common challenge, especially when scaling up. Understanding the potential side reactions is key to optimizing for the desired product.

Likely Side Products and Minimization Strategies:

  • ortho-Isomer (2-Cyclopropylbenzaldehyde): While the cyclopropyl group is a para-director, some ortho-formylation can occur, especially at higher reaction temperatures.

    • Minimization: Maintain strict temperature control during the addition of cyclopropylbenzene and the subsequent reaction period. Lowering the reaction temperature may improve the para-selectivity.

  • Di-formylated Products: Although less common with a deactivating aldehyde group present, excessive Vilsmeier reagent or harsh conditions could lead to di-formylation.

    • Minimization: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to cyclopropylbenzene). Avoid excessively high reaction temperatures and prolonged reaction times.

  • Products from Ring Opening of the Cyclopropyl Group: The cyclopropyl group can be sensitive to strongly acidic conditions, potentially leading to ring-opened byproducts. The Vilsmeier-Haack conditions are generally mild enough to avoid this, but it is a possibility to consider.

    • Minimization: Ensure the work-up procedure is not overly acidic for a prolonged period. Neutralize the reaction mixture promptly after quenching.

Issue 3: Difficulties in Product Purification and Isolation at Scale

Question: We are struggling with the purification of this compound on a larger scale. What are the recommended purification methods and what are the common challenges?

Answer:

Scaling up purification requires a shift from laboratory-scale techniques to more robust and efficient methods.

Purification Methods and Challenges:

  • Distillation: Vacuum distillation is a suitable method for purifying this compound, which is a liquid at room temperature.

    • Challenges at Scale:

      • Thermal Decomposition: Prolonged heating during distillation can lead to product decomposition. Use a high-efficiency vacuum system to lower the boiling point and minimize exposure to high temperatures.

      • Fractional Distillation: If isomers are present, a fractional distillation column will be necessary to achieve high purity, which can be time-consuming and lead to material loss.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be expensive and generate significant solvent waste at an industrial scale.

    • Challenges at Scale:

      • Solvent Consumption: Large-scale chromatography requires large volumes of solvents.

      • Time and Labor: Packing, running, and unpacking large columns is labor-intensive.

    • Alternatives: Consider automated flash chromatography systems or explore alternative stationary phases that may offer better separation with less solvent.

  • Crystallization of a Derivative: If direct purification is challenging, converting the aldehyde to a crystalline derivative (e.g., a bisulfite adduct or a hydrazone), followed by recrystallization and subsequent hydrolysis back to the pure aldehyde can be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the Vilsmeier-Haack synthesis of this compound?

A1: The yield can vary depending on the scale and optimization of the reaction conditions. On a laboratory scale, yields in the range of 70-85% are commonly reported. When scaling up, a slight decrease in yield might be observed initially, but with proper optimization of parameters such as reaction temperature, stoichiometry, and work-up procedures, yields of over 70% can be maintained.

Q2: What are the critical safety precautions for scaling up the Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction involves hazardous reagents and requires strict safety protocols, especially at scale.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring. Add reagents slowly and control the rate of addition to manage the exotherm.

  • Inert Atmosphere: The reaction is moisture-sensitive, so maintaining an inert atmosphere (nitrogen or argon) is crucial for both safety (preventing side reactions) and yield.

Q3: Are there viable alternative synthetic routes to the Vilsmeier-Haack reaction for large-scale production?

A3: Yes, several other routes can be considered for industrial-scale synthesis, each with its own advantages and disadvantages.

  • Oxidation of 4-Cyclopropylbenzyl Alcohol: This is a straightforward oxidation reaction. The choice of oxidant is critical for cost, safety, and waste management on a large scale. Catalytic aerobic oxidation methods are often preferred for their greener profile.[3]

  • Grignard Reaction: The reaction of a cyclopropylmagnesium halide with a suitable 4-substituted benzaldehyde derivative (e.g., a protected aldehyde) can be a viable route.[4] However, Grignard reagents are highly reactive and require strict anhydrous conditions, which can be challenging to maintain on a large scale.

  • Friedel-Crafts Acylation followed by Reduction: Acylation of cyclopropylbenzene followed by a reduction of the resulting ketone can also yield the corresponding alcohol, which can then be oxidized to the aldehyde. This multi-step process may be less atom-economical.

Q4: How can we monitor the progress of the reaction effectively?

A4: Regular monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts due to over-reaction.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. A suitable eluent system (e.g., hexane/ethyl acetate) can separate the starting material, product, and major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the conversion of the starting material and the formation of products and byproducts. This is a highly recommended technique for reaction optimization and quality control.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for monitoring, especially for less volatile compounds or if derivatization is employed.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthesis RouteKey ReagentsTypical Yield (Lab Scale)Scale-Up Considerations
Vilsmeier-Haack Formylation Cyclopropylbenzene, POCl₃, DMF70-85%Exothermic, moisture-sensitive, requires careful handling of POCl₃.
Oxidation of Alcohol 4-Cyclopropylbenzyl Alcohol, Oxidant (e.g., PCC, TEMPO/NaOCl)85-95%Choice of oxidant impacts cost and waste; potential for over-oxidation to carboxylic acid.
Grignard Reaction Cyclopropylmagnesium Bromide, 4-Bromobenzaldehyde derivative60-75%Requires strict anhydrous conditions; Grignard reagent is highly reactive and moisture-sensitive.

Table 2: Troubleshooting Vilsmeier-Haack Reaction Parameters

ParameterRecommended RangePotential Issue if Deviated
Temperature of Vilsmeier Reagent Formation 0-5 °CDecomposition of the reagent at higher temperatures.
Reaction Temperature 50-70 °CLow yield at lower temperatures; increased side products at higher temperatures.
POCl₃ to Cyclopropylbenzene Ratio (molar) 1.1:1 to 1.5:1Incomplete reaction with lower ratio; increased di-formylation with higher ratio.
Reaction Time 2-6 hoursIncomplete reaction with shorter time; potential for byproduct formation with longer time.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Cyclopropylbenzene (Lab Scale)

Materials:

  • Cyclopropylbenzene (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 volumes based on cyclopropylbenzene).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of cyclopropylbenzene (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • After the addition, remove the ice bath and warm the reaction mixture to 60 °C. Stir at this temperature for 4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Mandatory Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification A Anhydrous DMF C Vilsmeier Reagent Formation (0-5 °C) A->C B POCl3 B->C E Addition to Vilsmeier Reagent (0 °C) C->E D Cyclopropylbenzene D->E F Reaction at 60 °C (Monitoring by TLC/GC-MS) E->F G Quenching with Ice F->G H Neutralization (NaHCO3) G->H I Extraction with DCM H->I J Drying and Concentration I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Product Yield Moisture Moisture Contamination Start->Moisture Reagent Improper Reagent Formation Start->Reagent Conditions Incorrect Reaction Conditions Start->Conditions Dry Use Anhydrous Reagents & Inert Atmosphere Moisture->Dry Temp Control Temperature (0-5 °C for formation) Reagent->Temp Monitor Optimize Temperature & Time (Monitor by TLC/GC-MS) Conditions->Monitor

Caption: Troubleshooting logic for low yield in Vilsmeier-Haack formylation.

References

Technical Support Center: Purity Assessment of 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 4-Cyclopropylbenzaldehyde. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The most common and recommended analytical methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). HPLC is well-suited for non-volatile impurities, while GC is ideal for volatile and semi-volatile compounds.

Q2: What are the expected purity levels for commercially available this compound?

A2: Commercially available this compound typically has a purity of 95% to 96%.[1][2] However, for pharmaceutical applications, a higher purity might be required, which can be achieved through further purification steps.

Q3: What are the potential impurities in this compound?

A3: Potential impurities can originate from the synthetic route. Common synthetic methods include the Suzuki-Miyaura coupling of p-bromobenzaldehyde and cyclopropylboronic acid, or the oxidation of 4-cyclopropylbenzyl alcohol.[3][4] Therefore, potential impurities could include:

  • Unreacted starting materials: p-bromobenzaldehyde, cyclopropylboronic acid.

  • Byproducts of the coupling reaction: Homocoupling products of the boronic acid.[5][6]

  • Oxidation product: 4-cyclopropylbenzoic acid, if the aldehyde is exposed to air and light.

  • Related isomers: 2-Cyclopropylbenzaldehyde or 3-Cyclopropylbenzaldehyde, depending on the specificity of the synthesis.

Q4: How should this compound samples be prepared for analysis?

A4: For HPLC analysis, accurately weigh a sample and dissolve it in a suitable organic solvent like acetonitrile or a mixture of acetonitrile and water to a known concentration (e.g., 1 mg/mL). For GC analysis, dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate. Ensure the sample is fully dissolved and sonicate if necessary.

Q5: Which chromatographic column is best for HPLC analysis?

A5: A C18 reverse-phase column is the most common and generally effective choice for the analysis of aromatic aldehydes like this compound. These columns provide good separation based on hydrophobicity.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing for this compound 1. Interaction with active sites on the column packing. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity, end-capped C18 column. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH with a suitable buffer (e.g., phosphate buffer) to suppress the ionization of any acidic impurities like 4-cyclopropylbenzoic acid.
Ghost Peaks Appearing in the Chromatogram 1. Carryover from a previous injection. 2. Contamination in the mobile phase or sample solvent.1. Implement a robust needle wash program on the autosampler. 2. Use high-purity HPLC-grade solvents and filter them before use.
Irreproducible Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation.1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is well-mixed and degassed. 3. Replace the column if it has exceeded its lifetime or shows a significant drop in performance.
Poor Resolution Between this compound and an Impurity 1. Suboptimal mobile phase composition. 2. Inadequate column efficiency.1. Optimize the mobile phase gradient or isocratic composition. A lower proportion of the organic solvent can increase retention and may improve separation. 2. Use a column with a smaller particle size or a longer length to increase the number of theoretical plates.
GC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Broad Peaks 1. Too high of an injection port temperature causing sample degradation. 2. Slow injection speed. 3. Column contamination.1. Lower the injector temperature. 2. Use an autosampler for fast and reproducible injections. 3. Bake out the column at a high temperature (within the column's limits) or trim the first few centimeters of the column.
No Peaks or Very Small Peaks 1. Syringe issue (not drawing up the sample). 2. Septum leak. 3. Incorrect split ratio.1. Check the syringe for clogs or air bubbles. 2. Replace the injector septum. 3. Adjust the split ratio to allow more sample onto the column (e.g., change from 100:1 to 50:1).
Baseline Drift 1. Column bleed at high temperatures. 2. Contaminated carrier gas.1. Use a low-bleed column. Ensure the final oven temperature is within the column's isothermal limit. 2. Use high-purity carrier gas and install a gas purifier.
Extra Peaks in the Chromatogram 1. Contamination from the sample solvent or vial. 2. Septum bleed. 3. Carryover.1. Run a blank solvent injection to identify solvent-related peaks. 2. Use high-quality, low-bleed septa. 3. Clean the injection port and use a fresh liner.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions and expected results. Note that these are representative values and may vary depending on the specific instrument and conditions used.

Parameter HPLC Method GC Method
Column C18, 4.6 x 150 mm, 5 µmDB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier Gas A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidHelium at 1 mL/min
Gradient / Temperature Program 50% B to 95% B in 15 min100°C (2 min hold), then 10°C/min to 250°C (5 min hold)
Flow Rate 1.0 mL/min-
Detector UV at 254 nmFID or MS
Expected Retention Time of this compound ~ 8.5 min~ 10.2 min
Expected Retention Time of 4-cyclopropylbenzoic acid ~ 7.2 min~ 11.5 min (as methyl ester if derivatized)
Expected Retention Time of p-bromobenzaldehyde ~ 9.1 min~ 10.8 min

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chemicals and Reagents:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (ACS grade).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 50% B, increase linearly to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare the sample solution at the same concentration.

  • Analysis:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram (Area Percent method).

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chemicals and Reagents:

    • This compound reference standard and sample.

    • Dichloromethane (GC grade).

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in dichloromethane.

    • Prepare the sample solution at the same concentration.

  • Analysis:

    • Inject the reference standard to determine its retention time.

    • Inject the sample solution.

    • Calculate the purity based on the area percent of the this compound peak relative to the total peak area.

Visualizations

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for HPLC purity assessment.

gc_troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Encountered in GC Analysis broad_peaks Broad Peaks? start->broad_peaks tailing_peaks Tailing Peaks? start->tailing_peaks rt_shift Retention Time Shift? start->rt_shift noisy_baseline Noisy Baseline? start->noisy_baseline drifting_baseline Drifting Baseline? start->drifting_baseline sol_broad sol_broad broad_peaks->sol_broad Check Injector Temp & Injection Speed sol_tailing sol_tailing tailing_peaks->sol_tailing Check for Active Sites in Liner/Column sol_rt sol_rt rt_shift->sol_rt Verify Oven Temp & Carrier Gas Flow sol_noise sol_noise noisy_baseline->sol_noise Check for Leaks & Gas Purity sol_drift sol_drift drifting_baseline->sol_drift Check for Column Bleed & Contamination

Caption: Logical troubleshooting guide for GC analysis.

References

Technical Support Center: Grignard Reactions with 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 4-Cyclopropylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Grignard reaction with this compound?

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] In this specific case, an organomagnesium halide (Grignard reagent, R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound.[2][3][4] This initial nucleophilic addition forms a magnesium alkoxide intermediate.[4] A subsequent acidic workup protonates this intermediate to yield the desired secondary alcohol.[3][4]

Q2: Why are anhydrous conditions absolutely critical for a successful Grignard reaction?

Grignard reagents are extremely strong bases.[4][5][6] They will react readily with any compound containing an acidic proton, such as water, alcohols, or carboxylic acids.[4][5] This acid-base reaction is significantly faster than the desired nucleophilic addition to the aldehyde.[4] If water is present, it will protonate the Grignard reagent, converting it into an alkane and rendering it inactive for the synthesis.[5][7][8][9] This will destroy the reagent and prevent the formation of the desired product.[5][8] Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used.[1][4][9]

Q3: What are the most common side reactions to be aware of when reacting a Grignard reagent with this compound?

The primary side reactions include:

  • Wurtz Coupling: This reaction forms a homocoupled dimer of the organic halide used to generate the Grignard reagent (R-R).[10][11][12][13] It occurs when a newly formed Grignard reagent molecule reacts with a molecule of unreacted organic halide.[10][11][12]

  • Enolization: If the Grignard reagent is particularly bulky or sterically hindered, it can act as a base and deprotonate the α-carbon of the aldehyde, if one is present.[4][14][15] For benzaldehyde derivatives like this compound, which lack α-hydrogens, this specific side reaction is not a concern.[16]

  • Reaction with Oxygen: Grignard reagents can react with oxygen to form hydroperoxides, which upon workup can be reduced to alcohols. This consumes the Grignard reagent and can complicate purification. Carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[17]

Q4: How can I determine the concentration of the Grignard reagent I have prepared?

The concentration of a freshly prepared Grignard reagent should be determined by titration before its use in the main reaction.[4][18] A common method involves titrating the Grignard solution against a known concentration of iodine (I₂) in an anhydrous solvent.[4][18]

Troubleshooting Guide

Problem Symptom Possible Cause(s) Recommended Solution(s)
Reaction Fails to Initiate No cloudiness, bubbling, or exotherm observed after adding the organic halide to the magnesium turnings.Inactive Magnesium Surface: The magnesium turnings are coated with a passivating layer of magnesium oxide.[17][19]Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in situ.[12][17][19] Ensure all glassware is flame-dried immediately before use to remove any adsorbed water.[9]
Wet Glassware or Solvent: Traces of water are quenching the initial formation of the Grignard reagent.[5][7][8][9]Use an anhydrous grade of ether or THF and ensure it is freshly distilled from a suitable drying agent.[5]
Low Yield of the Desired Alcohol After purification, the isolated product mass is significantly lower than the theoretical yield.Inaccurate Grignard Reagent Concentration: An incorrect stoichiometric amount of the Grignard reagent may have been used.[4]Titrate the Grignard reagent before use to determine its exact concentration and adjust the addition volume accordingly.[4]
Significant Wurtz Coupling: A substantial amount of the homocoupled byproduct is observed.Add the organic halide dropwise and slowly during the Grignard reagent preparation to avoid high local concentrations.[12][14] Maintain a controlled temperature, as higher temperatures can favor the Wurtz coupling reaction.[12][14]
Incomplete Quenching/Workup: The magnesium salts have not been fully dissolved, potentially trapping the product.During the workup, add the quenching solution (e.g., saturated aqueous NH₄Cl or dilute HCl) slowly with vigorous stirring until all solids have dissolved.[4][20]
Formation of a Dark Brown or Black Solution The reaction mixture becomes very dark during the formation of the Grignard reagent.Impurities: Impurities in the magnesium or organic halide can catalyze decomposition.Use high-purity magnesium turnings and distill the organic halide before use.
Overheating: Localized hotspots can lead to decomposition and the formation of finely divided metal, causing the dark color.[12]Control the rate of addition of the organic halide to maintain a gentle reflux and avoid excessive heating.[14]
Violent or Uncontrolled Quenching The addition of the quenching solution results in a rapid, difficult-to-control exotherm.Rapid Addition of Quenching Agent: Adding the quenching solution too quickly to the reactive Grignard reagent and alkoxide.[21]Add the quenching agent dropwise and slowly, preferably using an addition funnel, while cooling the reaction flask in an ice bath.[21]
Concentrated Reaction Mixture: A high concentration can lead to a rapid temperature increase upon quenching.Dilute the reaction mixture with additional anhydrous solvent (e.g., THF, diethyl ether) before starting the quench.[21]

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent (e.g., Phenylmagnesium Bromide)
  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine and gently warm the flask under an inert atmosphere until the purple color of the iodine disappears.[12] Allow the flask to cool to room temperature.

  • Initiation: In the dropping funnel, prepare a solution of the organic halide (e.g., bromobenzene, 1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the activated magnesium. The reaction should initiate, indicated by gentle reflux and the formation of a cloudy gray suspension.[12]

  • Addition: Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a steady but gentle reflux.[12]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting gray-to-brown solution is ready for titration or use.

Protocol 2: Grignard Reaction with this compound
  • Setup: In a separate flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool the aldehyde solution to 0°C using an ice bath.

  • Addition: Slowly add the prepared Grignard reagent (1.1 equivalents) dropwise from the dropping funnel to the stirred aldehyde solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[4]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol product. The product can then be purified further by column chromatography or distillation.

Visualizations

Experimental Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup & Purification prep_start Flame-dried Glassware & Inert Atmosphere mg_activation Magnesium Activation (Iodine) prep_start->mg_activation halide_addition Slow Dropwise Addition of Organic Halide in Anhydrous Ether/THF mg_activation->halide_addition reflux Gentle Reflux & Stirring halide_addition->reflux grignard_reagent Grignard Reagent (R-MgX) reflux->grignard_reagent addition Slow Dropwise Addition of Grignard Reagent grignard_reagent->addition aldehyde This compound in Anhydrous Ether/THF at 0°C aldehyde->addition stir Warm to RT & Stir alkoxide Magnesium Alkoxide Intermediate stir->alkoxide quench Quench with sat. aq. NH4Cl at 0°C alkoxide->quench extraction Separatory Funnel Extraction quench->extraction drying Dry with Na2SO4 extraction->drying purification Purification (e.g., Chromatography) drying->purification final_product Final Alcohol Product purification->final_product

Caption: General workflow for a Grignard reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_reagent Grignard Reagent Issues cluster_addition Addition/Reaction Issues cluster_workup_issues Workup Issues start Low or No Product Yield? initiation_check Did the reaction initiate (exotherm, cloudiness)? start->initiation_check no_init No initiation_check->no_init No yes_init Yes initiation_check->yes_init Yes activation Activate Mg with I2 or 1,2-dibromoethane. Ensure anhydrous conditions. no_init->activation wurtz_check High Wurtz byproduct observed? yes_init->wurtz_check no_wurtz No wurtz_check->no_wurtz No yes_wurtz Yes wurtz_check->yes_wurtz Yes titration_check Was Grignard reagent titrated? no_wurtz->titration_check slow_addition Slow halide addition during Grignard prep. Control temperature. yes_wurtz->slow_addition no_titration No titration_check->no_titration No yes_titration Yes titration_check->yes_titration Yes titrate Titrate reagent to determine concentration and use correct stoichiometry. no_titration->titrate workup_check Incomplete quench (solids remain)? yes_titration->workup_check incomplete_quench Yes workup_check->incomplete_quench Yes complete_quench No workup_check->complete_quench No ensure_quench Ensure all salts dissolve during workup. Stir vigorously. incomplete_quench->ensure_quench other_issues Consult further literature for substrate-specific issues. complete_quench->other_issues

Caption: Troubleshooting decision tree for low-yield Grignard reactions.

References

Validation & Comparative

Comparative Reactivity of 4-Cyclopropylbenzaldehyde vs. 4-Alkylbenzaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic aldehydes is paramount for efficient synthesis design and the development of novel molecular entities. This guide provides a comparative analysis of the reactivity of 4-cyclopropylbenzaldehyde against a range of 4-alkylbenzaldehydes, focusing on the electronic and steric effects that govern their chemical behavior.

While direct, side-by-side kinetic studies under identical conditions are not extensively available in the reviewed literature, a robust comparison can be established through the lens of physical organic chemistry principles, primarily by examining Hammett substituent constants. These constants provide a quantitative measure of the electronic influence of a substituent on the reactivity of a functional group on an aromatic ring.

Electronic Effects: A Quantitative Comparison

The reactivity of the aldehyde group in substituted benzaldehydes is largely dictated by the electrophilicity of the carbonyl carbon. Electron-donating groups (EDGs) increase electron density on the aromatic ring and, by extension, the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing reactivity.

The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying these effects, where σ (sigma) is the substituent constant and ρ (rho) is the reaction constant.[1][2] For substituents in the para position, the σₚ value is particularly informative as it reflects both inductive and resonance effects.[3]

The cyclopropyl group is recognized as a good π-electron donor, exhibiting behavior akin to a carbon-carbon double bond.[4] This characteristic is reflected in its negative Hammett σₚ constant, indicating its electron-donating nature. When compared to common alkyl groups, the cyclopropyl group demonstrates a slightly stronger electron-donating effect than methyl, ethyl, and isopropyl groups, and a comparable effect to a tert-butyl group.

Table 1: Hammett Substituent Constants (σₚ) for Para-Substituted Groups

SubstituentHammett Constant (σₚ)
-H0.00
-CH₃ (Methyl)-0.17[5]
-CH₂CH₃ (Ethyl)-0.151[5]
-CH(CH₃)₂ (Isopropyl)-0.151[5]
-c-C₃H₅ (Cyclopropyl) -0.21 [6]
-C(CH₃)₃ (tert-Butyl)-0.197[5]

Data sourced from established chemical literature. A more negative σₚ value indicates a stronger electron-donating effect.

Based on these values, the predicted order of reactivity towards nucleophilic attack for these aldehydes is:

This compound ≈ 4-tert-Butylbenzaldehyde < 4-Methylbenzaldehyde ≈ 4-Ethylbenzaldehyde ≈ 4-Isopropylbenzaldehyde < Benzaldehyde

This suggests that this compound would be among the least reactive in this series in reactions driven by nucleophilic attack on the carbonyl carbon.

Steric Effects

The steric hindrance presented by a substituent can also influence reaction rates, particularly with bulky nucleophiles or in transition states with significant steric demands. The cyclopropyl group is a relatively compact, planar group. In contrast, alkyl groups, especially branched ones like isopropyl and tert-butyl, have a larger steric profile. While the cyclopropyl group's steric effect is generally considered to be minimal and comparable to smaller alkyl groups, it can enforce specific conformations in adjacent structures, which may influence reactivity in certain contexts.[7]

Comparative Performance in Key Reactions

Below is a theoretical comparison of the expected reactivity of this compound and 4-alkylbenzaldehydes in several common organic reactions, based on the electronic and steric factors discussed.

Table 2: Predicted Relative Reactivity in Common Reactions

Reaction TypeNucleophile/ReagentPredicted Reactivity Order (Decreasing)Primary Influencing Factor
Nucleophilic Addition Grignard Reagents, Organolithiums4-Alkylbenzaldehydes > this compoundElectronic (stronger EDG effect of cyclopropyl)
Wittig Reaction Phosphorus Ylides4-Alkylbenzaldehydes > this compoundElectronic
Oxidation KMnO₄, CrO₃This compound > 4-AlkylbenzaldehydesElectronic (EDGs facilitate oxidation)
Reductive Amination Amines, NaBH₃CN4-Alkylbenzaldehydes > this compoundElectronic
Condensation Reactions Enolates (e.g., Aldol)4-Alkylbenzaldehydes > this compoundElectronic

Experimental Protocols

The following are generalized protocols that can be adapted to perform comparative studies on the reactivity of this compound and 4-alkylbenzaldehydes.

General Protocol for a Comparative Wittig Reaction

This protocol allows for the comparison of yields and reaction times for the conversion of different benzaldehydes to stilbene derivatives.

Workflow Diagram:

G Wittig Reaction Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification ylide_prep Suspend Benzyltriphenylphosphonium chloride in dry THF add_base Add n-BuLi at 0°C ylide_prep->add_base ylide_formation Stir until ylide forms (color change) add_base->ylide_formation add_aldehyde Add substituted benzaldehyde in dry THF ylide_formation->add_aldehyde Transfer ylide solution reaction Stir at room temperature add_aldehyde->reaction monitor Monitor by TLC reaction->monitor quench Quench with H₂O monitor->quench Upon completion extract Extract with Et₂O quench->extract dry Dry organic layer (Na₂SO₄) extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for the Wittig reaction.

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which a characteristic color change should be observed, indicating ylide formation.

  • Reaction with Aldehyde: In a separate flask, dissolve the respective aldehyde (this compound or a 4-alkylbenzaldehyde, 1.0 eq.) in anhydrous THF. Add the aldehyde solution dropwise to the ylide solution at 0°C.

  • Monitoring and Workup: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.

  • Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the alkene product. Compare the yields and reaction times for each aldehyde.

General Protocol for a Comparative Grignard Reaction

This protocol can be used to compare the reactivity of the aldehydes with a Grignard reagent, assessing yield and reaction rate.

Workflow Diagram:

G Grignard Reaction Workflow cluster_reaction Grignard Addition cluster_workup Workup and Purification aldehyde_sol Dissolve substituted benzaldehyde in dry Et₂O add_grignard Add Grignard reagent (e.g., PhMgBr) dropwise at 0°C aldehyde_sol->add_grignard stir Stir at room temperature add_grignard->stir monitor_grignard Monitor by TLC stir->monitor_grignard quench_grignard Quench with saturated aq. NH₄Cl monitor_grignard->quench_grignard Upon completion extract_grignard Extract with EtOAc quench_grignard->extract_grignard dry_grignard Dry organic layer (MgSO₄) extract_grignard->dry_grignard purify_grignard Purify by column chromatography dry_grignard->purify_grignard

Caption: General workflow for the Grignard reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the respective aldehyde (1.0 eq.) in anhydrous diethyl ether or THF. Cool the solution to 0°C.

  • Grignard Addition: Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq.) dropwise via a syringe.

  • Monitoring and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Cool the reaction to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting secondary alcohol by flash column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the electronic properties of the para-substituent and the reactivity of the benzaldehyde in nucleophilic addition reactions.

G substituent Para-Substituent edg Electron-Donating Group (e.g., -c-C₃H₅, -Alkyl) substituent->edg If ewg Electron-Withdrawing Group (e.g., -NO₂) substituent->ewg If carbonyl_e Carbonyl Carbon Electrophilicity edg->carbonyl_e Decreases ewg->carbonyl_e Increases reactivity Reactivity towards Nucleophilic Attack carbonyl_e->reactivity Directly Proportional

Caption: Substituent effects on aldehyde reactivity.

Conclusion

The para-cyclopropyl group acts as a slightly stronger electron-donating group than common para-alkyl substituents such as methyl, ethyl, and isopropyl groups, and is comparable to a tert-butyl group. This is attributed to the π-character of the cyclopropane ring. Consequently, this compound is predicted to be less reactive towards nucleophilic attack than its 4-alkyl counterparts (with the exception of 4-tert-butylbenzaldehyde, with which it should have similar reactivity). Conversely, it is expected to be more susceptible to oxidation. While steric effects of the cyclopropyl group are generally minimal, they should not be entirely discounted, especially in sterically demanding reactions. The provided protocols offer a framework for experimentally verifying these predicted reactivity trends. For professionals in drug development and chemical synthesis, the choice between a cyclopropyl and an alkyl substituent can be a subtle but powerful tool for modulating the reactivity of a lead compound or synthetic intermediate.

References

The Cyclopropyl Moiety: A Key to Unlocking Potent and Selective Biological Activity in Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 4-cyclopropylbenzaldehyde derivatives and their analogs reveals the significant influence of the cyclopropyl group on their biological activities, often enhancing potency and selectivity. This guide delves into the experimental data supporting these findings, offering researchers and drug development professionals a comprehensive overview of their potential in various therapeutic areas, including cancer, inflammation, and metabolic diseases.

The unique structural and electronic properties of the cyclopropyl ring make it a valuable substituent in medicinal chemistry. Its introduction into the benzaldehyde scaffold can lead to profound changes in a molecule's interaction with biological targets. This guide summarizes the biological activities of this compound derivatives in comparison to their non-cyclopropyl analogs, highlighting their potential as selective enzyme inhibitors and receptor modulators.

Comparative Biological Activity: A Tabular Overview

The following table summarizes the quantitative data on the biological activities of various this compound derivatives and their corresponding analogs, demonstrating the impact of the cyclopropyl substituent.

Compound/DerivativeTarget/ActivityIC50/EC50 (µM)Analog (Non-cyclopropyl)Analog IC50/EC50 (µM)Reference
4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole (Compound 5c)Antioxidant (ABTS assay)Lower than Ascorbic AcidNot specifiedNot specified[1]
4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole (Compound 5g)Antioxidant (ABTS assay)Lower than Ascorbic AcidNot specifiedNot specified[1]
Benzyloxybenzaldehyde derivative (ABMM-15)ALDH1A3 Inhibition0.23Not specifiedNot specified[2]
Benzyloxybenzaldehyde derivative (ABMM-16)ALDH1A3 Inhibition1.29Not specifiedNot specified[2]
1,4-Dihydropyridine derivative with 4-methanesulfonylphenyl (Compound 5e)COX-2 Inhibition0.30Not specifiedNot specified[3]

Delving into the Experimental Protocols

The biological activities summarized above were determined using a variety of established experimental protocols. Below are the detailed methodologies for the key assays mentioned.

Antioxidant Activity Assays (DPPH and ABTS)

The antioxidant capacity of the synthesized 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1]

  • DPPH Assay: A solution of the test compound was added to a DPPH solution in methanol. The mixture was incubated in the dark, and the absorbance was measured at a specific wavelength. The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the sample to that of a control.

  • ABTS Assay: The ABTS radical cation was generated by reacting ABTS with potassium persulfate. The test compound was then added to the ABTS radical solution, and the absorbance was measured at a specific wavelength after a set incubation period. The percentage of inhibition was calculated.

Enzyme Inhibition Assays

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibition Assay: The inhibitory activity of benzyloxybenzaldehyde derivatives against ALDH1A3 was determined by measuring the reduction of NAD+ to NADH.[2] The reaction mixture contained the enzyme, NAD+, the substrate (hexanal), and the inhibitor. The increase in absorbance at 340 nm due to NADH formation was monitored over time.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: The ability of 1,4-dihydropyridine derivatives to inhibit COX-1 and COX-2 was assessed using an in vitro assay that measures the conversion of arachidonic acid to prostaglandin E2 (PGE2).[3] The amount of PGE2 produced was quantified using an enzyme immunoassay.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate a generalized signaling pathway and a typical experimental workflow.

G Generalized Signaling Pathway of an Enzyme Inhibitor cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Enzyme Target Enzyme (e.g., COX-2, ALDH1A3) Receptor->Enzyme Activation Product Product (e.g., Prostaglandins, Retinoic Acid) Enzyme->Product Substrate Substrate Substrate->Enzyme Gene_Expression Altered Gene Expression Product->Gene_Expression Biological_Response Cellular Response (e.g., Inflammation, Proliferation) Gene_Expression->Biological_Response Ligand External Signal (e.g., Inflammatory Stimulus) Ligand->Receptor Inhibitor This compound Derivative Inhibitor->Enzyme Inhibition

Caption: Generalized signaling pathway of an enzyme inhibitor.

G Experimental Workflow for Biological Activity Screening start Start: Synthesized This compound Derivatives and Analogs preparation Preparation of Stock Solutions start->preparation assay In Vitro Biological Assay (e.g., Enzyme Inhibition, Antioxidant) preparation->assay data_collection Data Collection (e.g., Absorbance, Fluorescence) assay->data_collection data_analysis Data Analysis (Calculation of IC50/EC50 values) data_collection->data_analysis comparison Comparison of Activity (Derivative vs. Analog) data_analysis->comparison conclusion Conclusion on Structure-Activity Relationship comparison->conclusion

Caption: Experimental workflow for biological activity screening.

References

A Comparative Spectroscopic Analysis of Benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of benzaldehyde and several of its key derivatives: 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and vanillin. The objective is to offer a practical resource for the identification and characterization of these compounds using routine spectroscopic techniques. The supporting data, presented in clearly structured tables, is derived from established spectral databases and peer-reviewed literature. Detailed experimental protocols for each spectroscopic method are also provided to ensure reproducibility.

Introduction to Spectroscopic Analysis of Benzaldehyde Derivatives

Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental building block in a vast array of chemical syntheses, from pharmaceuticals to polymers and agrochemicals. The introduction of various functional groups onto the phenyl ring significantly alters its chemical and physical properties. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structural modifications of these derivatives. This guide will explore how the electronic effects of different substituents—hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups—manifest in the respective spectra of these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for benzaldehyde and its selected derivatives. These values represent the characteristic signals that are most useful for structural identification.

Infrared (IR) Spectroscopy Data

The IR spectra of these aldehydes are dominated by a strong carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic nature of the substituent on the aromatic ring.[1][2] Electron-donating groups tend to lower the wavenumber, while electron-withdrawing groups increase it.

CompoundC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Other Key Stretches (cm⁻¹)
Benzaldehyde ~1700 - 1710[1][2][3]~2720 & ~2820 (Fermi doublet)[1]~1500 - 1600[1]Aromatic C-H: ~3030 - 3080[3]
4-Hydroxybenzaldehyde ~1680 - 1690~2730 & ~2830~1590, ~1510O-H (broad): ~3200 - 3400
4-Methoxybenzaldehyde ~1685 - 1695~2725 & ~2830~1600, ~1580C-O: ~1260, ~1160
4-Nitrobenzaldehyde ~1705 - 1715~2740 & ~2850~1600, ~1520N-O (asymmetric): ~1530, N-O (symmetric): ~1350
Vanillin ~1665 - 1675~2730 & ~2830~1590, ~1510O-H (broad): ~3200 - 3300, C-O: ~1270, ~1150
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

In the ¹H NMR spectra, the chemical shift of the aldehyde proton is highly characteristic and appears far downfield. The substituents on the aromatic ring influence the chemical shifts of the aromatic protons. All chemical shifts are reported in ppm (δ) relative to TMS.

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Other Protons (δ, ppm)
Benzaldehyde ~9.9 - 10.0 (s, 1H)[4]~7.5 - 7.9 (m, 5H)[4]-
4-Hydroxybenzaldehyde ~9.8 (s, 1H)~6.9 (d, 2H), ~7.8 (d, 2H)-OH: ~6.0 - 8.0 (br s, 1H)
4-Methoxybenzaldehyde ~9.8 - 9.9 (s, 1H)~7.0 (d, 2H), ~7.8 (d, 2H)-OCH₃: ~3.8 - 3.9 (s, 3H)
4-Nitrobenzaldehyde ~10.1 - 10.2 (s, 1H)[5]~8.1 (d, 2H), ~8.4 (d, 2H)[5]-
Vanillin ~9.8 (s, 1H)[6]~7.0 - 7.5 (m, 3H)[6]-OCH₃: ~3.9 (s, 3H)[6], -OH: ~6.4 (br s, 1H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectra provide valuable information about the carbon framework. The carbonyl carbon is significantly deshielded and appears at a high chemical shift.

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
Benzaldehyde ~192.3[7]~129.0, ~129.7, ~134.4, ~136.5[7]-
4-Hydroxybenzaldehyde ~191.0~116.0, ~132.5, ~133.0, ~161.0-
4-Methoxybenzaldehyde ~190.7~114.2, ~130.0, ~131.9, ~164.5[8]-OCH₃: ~55.5[8]
4-Nitrobenzaldehyde ~190.5~124.5, ~131.0, ~140.0, ~151.0-
Vanillin ~191.1~109.0, ~114.5, ~126.5, ~130.5, ~147.5, ~152.0-OCH₃: ~56.0
Mass Spectrometry (MS) Data

The mass spectra of these compounds show a prominent molecular ion peak (M⁺). The fragmentation patterns are often characteristic of the functional groups present.

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
Benzaldehyde 106[9]105 (M-1, loss of H), 77 (phenyl cation), 51[9]
4-Hydroxybenzaldehyde 122[10]121 (M-1), 93, 65[10]
4-Methoxybenzaldehyde 136135 (M-1), 107, 92, 77
4-Nitrobenzaldehyde 151150 (M-1), 121, 105, 93, 77
Vanillin 152151 (M-1), 137, 123, 109, 81

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples (e.g., Benzaldehyde) : A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

    • Solid Samples (e.g., derivatives) : A KBr pellet is prepared by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.[11] Alternatively, a Nujol mull can be prepared.

  • Data Acquisition :

    • A background spectrum of the empty spectrometer (or the pure salt plates/KBr pellet) is recorded.

    • The sample is placed in the IR beam path, and the spectrum is recorded.

    • The typical spectral range is 4000-400 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Approximately 5-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

    • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition :

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard one-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.

    • The number of scans is adjusted to obtain an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile compounds, the sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

    • Direct Infusion : The sample can be dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization :

    • Electron Ionization (EI) is a common technique that produces a molecular ion and characteristic fragment ions.

  • Mass Analysis :

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A mass spectrum is generated by plotting ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown benzaldehyde derivative.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Unknown_Sample Unknown Benzaldehyde Derivative Sample_Prep Prepare for each technique (e.g., KBr pellet, NMR tube) Unknown_Sample->Sample_Prep IR IR Spectroscopy Sample_Prep->IR Acquire Spectrum NMR NMR Spectroscopy (¹H & ¹³C) Sample_Prep->NMR Acquire Spectra MS Mass Spectrometry Sample_Prep->MS Acquire Spectrum IR_Data Identify Functional Groups (e.g., C=O, O-H, NO₂) IR->IR_Data NMR_Data Determine Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Propose Chemical Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

4-Cyclopropylbenzaldehyde versus other benzaldehydes in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the selection of substrates and reagents plays a pivotal role in determining reaction efficiency and stereochemical outcomes. Benzaldehyde and its derivatives are fundamental building blocks in a myriad of catalytic transformations, serving as electrophiles in crucial carbon-carbon bond-forming reactions. Among these, 4-cyclopropylbenzaldehyde presents a unique combination of steric and electronic properties that distinguish it from other substituted benzaldehydes. This guide provides a comprehensive comparison of this compound with other benzaldehydes in the context of organocatalyzed asymmetric aldol reactions, supported by experimental data and detailed protocols.

Performance in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The performance of various benzaldehyde derivatives in the L-proline catalyzed aldol reaction with acetone showcases the influence of the substituent at the para-position on reaction yield and enantioselectivity.

Below is a table summarizing the performance of various 4-substituted benzaldehydes in the L-proline catalyzed aldol reaction with acetone. This data provides a benchmark for predicting the reactivity of this compound.

AldehydeSubstituent (-R)Yield (%)[1][2]Enantiomeric Excess (ee, %)[1][2]
Benzaldehyde-H9046
4-Nitrobenzaldehyde-NO₂9552
4-Chlorobenzaldehyde-Cl9261
4-Methylbenzaldehyde (p-tolualdehyde)-CH₃8840
4-Methoxybenzaldehyde-OCH₃8535

Based on the trends observed, benzaldehydes with electron-withdrawing groups (e.g., -NO₂, -Cl) tend to exhibit higher yields and enantioselectivities. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) generally lead to slightly lower, yet still good, yields and enantioselectivities. Given that the cyclopropyl group is weakly electron-donating, it is anticipated that this compound would demonstrate a performance comparable to or slightly exceeding that of 4-methylbenzaldehyde in this specific reaction. The unique steric profile of the cyclopropyl group may also influence the transition state of the reaction, potentially leading to subtle differences in stereoselectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic reactions. Below are representative experimental protocols for the asymmetric aldol reaction.

General Procedure for the L-Proline Catalyzed Asymmetric Aldol Reaction of Substituted Benzaldehydes with Acetone[1]

To a stirred solution of the respective aromatic aldehyde (0.25 mmol) and L-proline (10 mol%, 0.025 mmol) in dichloromethane (DCM, 0.5 mL) was added acetone (1.25 mmol). The reaction mixture was stirred at 2°C and monitored by thin-layer chromatography. Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted with DCM (3 x 15 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess was determined by chiral high-performance liquid chromatography (HPLC) analysis.

Experimental Workflow

G cluster_prep Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Start reagents Combine aldehyde, L-proline, and DCM start->reagents add_acetone Add acetone reagents->add_acetone stir Stir at 2°C add_acetone->stir quench Quench with aq. NH4Cl stir->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product β-Hydroxy Ketone purify->product analyze Determine yield and ee (HPLC) product->analyze end End analyze->end

Asymmetric Aldol Reaction Workflow

Reaction Mechanism and the Role of Substituents

The catalytic cycle of the L-proline catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner. The substituent on the benzaldehyde ring influences the electrophilicity of the carbonyl carbon and can interact with the catalyst-substrate complex in the transition state.

G Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone TransitionState Transition State Enamine->TransitionState + Aldehyde Aldehyde Ar-CHO Aldehyde->TransitionState Intermediate Iminium Intermediate TransitionState->Intermediate Product β-Hydroxy Ketone Intermediate->Product + H2O Hydrolysis Hydrolysis Product->Proline - Catalyst Regeneration

Catalytic Cycle of the Aldol Reaction

Electron-withdrawing groups on the benzaldehyde increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the enamine, which can lead to higher reaction rates and yields. Electron-donating groups have the opposite effect. The steric bulk of the substituent can also play a role in the facial selectivity of the enamine attack on the aldehyde, thereby influencing the enantioselectivity. The cyclopropyl group of this compound, with its unique three-membered ring structure, presents a distinct steric profile compared to a linear or branched alkyl group, which could lead to favorable interactions in the transition state, potentially enhancing stereocontrol.

References

In Silico Docking Studies of Benzaldehyde Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of benzyloxybenzaldehyde and 4-cyclopropylbenzaldehyde derivatives as potential enzyme inhibitors, supported by experimental data and computational analyses.

This guide provides a comparative overview of in silico docking studies of two classes of benzaldehyde derivatives: benzyloxybenzaldehyde derivatives and a this compound thiosemicarbazone derivative. The primary focus is on their potential as enzyme inhibitors, with a detailed look at their binding affinities and interactions with their respective protein targets. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods in drug discovery.

Comparative Analysis of Docking Performance

The following tables summarize the quantitative data from in silico docking and in vitro studies of benzyloxybenzaldehyde derivatives against Aldehyde Dehydrogenase 1A3 (ALDH1A3) and a this compound thiosemicarbazone derivative against Staphylococcus aureus tyrosyl-tRNA synthetase.

Table 1: In Silico Docking Scores and In Vitro Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3 [1]

Compound IDStructureDocking Score (kcal/mol)IC50 (µM)
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehyde-8.3060.23
ABMM-16 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde-7.8041.29
ABMM-1 4-Formyl-2-methoxyphenyl 4-chlorobenzoate-7.709> 10
ABMM-2 4-Formylphenyl 4-chlorobenzoate-7.498> 10
ABMM-18 (4-((4-Chlorobenzyl)oxy)phenyl)methanol-7.081> 10

Table 2: In Silico Docking Score of this compound Thiosemicarbazone against S. aureus tyrosyl-tRNA synthetase

Compound IDStructureTarget ProteinDocking Score (kcal/mol)
CPBT This compound ThiosemicarbazoneS. aureus tyrosyl-tRNA synthetase-7.5

Experimental Protocols

Synthesis of Benzyloxybenzaldehyde Derivatives[1]

The benzyloxybenzaldehyde derivatives (ABMM-15 and ABMM-16) were synthesized via O-alkylation. The general procedure involved the reaction of a substituted 4-hydroxybenzaldehyde with a substituted benzyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture was heated to 80 °C and stirred overnight. After completion of the reaction, the product was isolated and purified using standard techniques.

Synthesis of this compound Thiosemicarbazone

The synthesis of this compound thiosemicarbazone involves a condensation reaction between this compound and thiosemicarbazide. Equimolar amounts of the aldehyde and thiosemicarbazide are typically refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The resulting thiosemicarbazone precipitates upon cooling and can be purified by recrystallization.

In Vitro Enzyme Inhibition Assay for ALDH1A3[1]

The inhibitory activity of the benzyloxybenzaldehyde derivatives against ALDH1A3 was determined using a spectrophotometric assay. The assay measures the reduction of NAD+ to NADH at 340 nm. The reaction mixture contained the enzyme, NAD+, the substrate (hexanal), and the inhibitor in a buffer solution. The reaction was initiated by the addition of the substrate, and the increase in absorbance was monitored over time. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

In Silico Molecular Docking Protocol

The molecular docking studies for the benzyloxybenzaldehyde derivatives were performed using the Glide program (Maestro, Schrödinger). The crystal structure of ALDH1A3 was obtained from the Protein Data Bank. The protein was prepared by adding hydrogens, assigning bond orders, and minimizing the structure. The ligands were prepared by generating 3D coordinates and optimizing their geometries. The docking was performed using the Standard Precision (SP) scoring function, and the resulting poses were analyzed to understand the binding interactions.

The molecular docking of this compound thiosemicarbazone was performed using AutoDock Vina. The crystal structure of S. aureus tyrosyl-tRNA synthetase was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The ligand was prepared by assigning Gasteiger charges. A grid box was defined to encompass the active site of the enzyme. The docking was performed, and the pose with the best binding affinity was selected for analysis.

Visualizations

ALDH1A3 Signaling Pathway in Cancer

ALDH1A3_Signaling_Pathway Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation RA Retinoic Acid (RA) ALDH1A3->RA RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Cell_Proliferation Cell Proliferation & Differentiation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis (Inhibition) Gene_Expression->Apoptosis Drug_Resistance Drug Resistance Gene_Expression->Drug_Resistance

Caption: ALDH1A3 signaling pathway in cancer.

General In Silico Docking Workflow

Docking_Workflow Start Start: Target & Ligand Selection Protein_Prep Protein Preparation (PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (SDF/MOL2) Start->Ligand_Prep Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Results Binding Affinity & Interaction Analysis Pose_Analysis->Results

Caption: A generalized workflow for in silico molecular docking.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Cyclopropylbenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Selective Estrogen Receptor Modulators

Cyclopropyl analogs of stilbene, synthesized from 4-substituted benzaldehydes, have been investigated as subtype-selective ligands for the estrogen receptor (ER). The cyclopropane ring acts as a bioisostere of the alkene in stilbene derivatives like tamoxifen and raloxifene.

Structure-Activity Relationship:

Initial studies on three cyclopropane analogs revealed that while they exhibit lower binding affinity for the estrogen receptor compared to stilbene analogs, they demonstrate higher subtype selectivity for ERα[1]. This suggests that the rigid, three-dimensional nature of the cyclopropyl group, in contrast to the planar double bond in stilbenes, plays a crucial role in conferring ERα selectivity. The structure-activity relationship insights from these findings could guide the development of more potent and selective ERα agonists[1].

Quantitative Data:

Currently, specific binding affinity values (e.g., Ki or IC50) for these cyclopropyl stilbene analogs are not detailed in the readily available literature, though they are reported to have lower affinity than tamoxifen and raloxifene[1].

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

A standard method to determine the binding affinity of a test compound to the estrogen receptor involves a competitive binding assay using a radiolabeled estrogen, such as ³H-estradiol (³H-E₂).

  • Materials : Rat uterine cytosol (as a source of ER), ³H-E₂, unlabeled 17β-estradiol (for standard curve), test compounds, assay buffer, and a scintillation counter.

  • Procedure :

    • Rat uterine cytosol is prepared and the protein concentration is determined.

    • A constant concentration of ³H-E₂ is incubated with the cytosol in the presence of varying concentrations of the unlabeled test compound.

    • After incubation to reach equilibrium, the bound and free radioligand are separated.

    • The amount of bound ³H-E₂ is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of ³H-E₂ (IC50) is determined.

    • The Ki (inhibition constant) can then be calculated from the IC50 value.

DOT Script for Estrogen Receptor Binding Assay Workflow

ER_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cytosol Prepare Rat Uterine Cytosol incubation Incubate Cytosol, ³H-E₂, and Test Compound prep_cytosol->incubation prep_ligands Prepare ³H-E₂ and Test Compound Dilutions prep_ligands->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Bound ³H-E₂ (Scintillation Counting) separation->quantification calc_ic50 Calculate IC50 quantification->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow of the Estrogen Receptor Competitive Binding Assay.

Antioxidant and Antibacterial Agents

A series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives have been synthesized and evaluated for their biological activities. These compounds incorporate the 4-cyclopropylbenzaldehyde moiety within a larger heterocyclic scaffold.

Structure-Activity Relationship:

The antioxidant activity of these thiazole derivatives was assessed using DPPH and ABTS assays. The results indicated that the compounds generally showed higher antioxidant activity in the ABTS assay. Specifically, compounds with certain substitutions on the arylhydrazono moiety exhibited lower IC50 values than the standard, ascorbic acid, indicating potent antioxidant properties[2]. The antibacterial activity of these compounds was moderate to low against the tested bacterial strains[2]. The specific structural features of the most active compounds (5c and 5g) were not detailed in the available summary, but this highlights the potential of the 4-cyclopropyl-thiazole scaffold in developing new antioxidant agents.

Quantitative Data:

CompoundAntioxidant Activity (DPPH) IC50 (µM)Antioxidant Activity (ABTS) IC50 (µM)
5c Data not specifiedLower than Ascorbic Acid
5g Data not specifiedLower than Ascorbic Acid
Ascorbic Acid StandardStandard

Note: Specific IC50 values were not provided in the summarized text, only a qualitative comparison.

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Principle : This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

  • Procedure :

    • A stock solution of DPPH in methanol is prepared.

    • Different concentrations of the test compounds are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Principle : This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

  • Procedure :

    • The ABTS•+ radical is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at around 734 nm.

    • Different concentrations of the test compounds are added to the ABTS•+ solution.

    • After a short incubation period, the absorbance is measured at 734 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

DOT Script for Antioxidant Assay Comparison

Antioxidant_Assays cluster_workflow General Workflow DPPH DPPH Assay Principle: Scavenging of DPPH radical Wavelength: ~517 nm Color Change: Violet to Yellow/Colorless start Prepare Reagents ABTS ABTS Assay Principle: Reduction of ABTS•+ radical cation Wavelength: ~734 nm Color Change: Blue-Green to Colorless mix Mix Sample and Radical start->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate IC50 measure->calculate

Caption: Comparison of DPPH and ABTS Antioxidant Assays.

Aldehyde Dehydrogenase (ALDH) Inhibitors

Derivatives of benzaldehyde have been explored as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancers and associated with chemoresistance.

Structure-Activity Relationship:

  • 4-(N,N-dialkylamino)benzaldehydes : Studies on this class of compounds identified 4-(N,N-dipropylamino)benzaldehyde (DPAB) as a potent, reversible inhibitor of class I ALDH[3]. The inhibitory potency was found to be dependent on the length of the alkyl chains, with the dipropyl analog being the most effective. This suggests that the hydrophobicity and size of the substituents at the 4-amino position are critical for potent inhibition. DPAB exhibited mixed-type inhibition with respect to the aldehyde substrate and uncompetitive inhibition with respect to the cofactor NAD⁺[3].

  • Benzyloxybenzaldehyde Derivatives : A series of benzyloxybenzaldehyde derivatives were designed and synthesized as selective inhibitors of ALDH1A3. Two compounds, ABMM-15 and ABMM-16, emerged as the most potent and selective inhibitors for ALDH1A3, with IC50 values in the sub-micromolar to low micromolar range[4][5]. These compounds were found to be non-cytotoxic. The benzyloxy scaffold appears to be a promising starting point for the development of selective ALDH1A3 inhibitors[4][5].

Quantitative Data:

CompoundTargetInhibitionIC50 (µM)Ki (nM)
4-(N,N-dipropylamino)benzaldehyde (DPAB) Mouse Class I ALDHReversible, Mixed-type-10
4-(N,N-dipropylamino)benzaldehyde (DPAB) Human Class I ALDHReversible, Mixed-type-3
ABMM-15 ALDH1A3Selective0.23-
ABMM-16 ALDH1A3Selective1.29-

Experimental Protocol: ALDH Inhibition Assay

  • Principle : The activity of ALDH is determined by monitoring the production of NADH, which is fluorescent, from the reduction of NAD⁺ during the oxidation of an aldehyde substrate.

  • Procedure :

    • Recombinant human ALDH enzyme is used.

    • The assay is typically performed in a microplate format.

    • The enzyme is pre-incubated with the test compound at various concentrations.

    • The reaction is initiated by adding the aldehyde substrate (e.g., propanal, hexanal) and NAD⁺.

    • The increase in fluorescence due to NADH production is monitored over time using a fluorescence plate reader (excitation ~340 nm, emission ~460 nm).

    • The rate of the reaction is determined from the slope of the fluorescence versus time plot.

    • The percent inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

DOT Script for ALDH Inhibition Assay Workflow

ALDH_Inhibition_Assay cluster_steps Assay Steps pre_incubation Pre-incubate ALDH Enzyme with Test Compound initiation Initiate Reaction with Substrate and NAD⁺ pre_incubation->initiation monitoring Monitor NADH Fluorescence (Ex: 340 nm, Em: 460 nm) initiation->monitoring analysis Calculate Reaction Rate and % Inhibition monitoring->analysis ic50_determination Determine IC50 Value analysis->ic50_determination

Caption: General Workflow for an ALDH Inhibition Assay.

References

Cyclopropyl vs. Isopropyl Benzaldehydes: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and pharmacological profiles of cyclopropyl- and isopropyl-substituted benzaldehydes reveals distinct differences that hold significant implications for drug design and development. While the isopropyl group is a common substituent in medicinal chemistry, the cyclopropyl moiety offers unique conformational and electronic properties that can enhance biological activity and improve metabolic stability.

This guide provides a comprehensive comparison of these two substituents when attached to a benzaldehyde scaffold, supported by experimental data and detailed protocols for key assays. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Physicochemical Properties: A Tale of Two Substituents

The seemingly subtle difference between a cyclopropyl and an isopropyl group imparts notable changes in the physicochemical characteristics of the parent benzaldehyde molecule. These differences, summarized in the table below, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

Property4-Cyclopropylbenzaldehyde4-Isopropylbenzaldehyde (Cuminaldehyde)References
Molecular Formula C₁₀H₁₀OC₁₀H₁₂O[1][2]
Molecular Weight 146.19 g/mol 148.20 g/mol [1][2]
LogP (calculated) ~2.5~2.9 - 3.17[3]
General Characteristics The cyclopropyl group is a rigid, strained ring system with partial sp² character, which can lead to a reduction in lipophilicity compared to its acyclic counterpart.[3] This rigidity can also limit conformational flexibility, potentially leading to more specific interactions with biological targets.The isopropyl group is a flexible, branched alkyl chain. It is known to increase lipophilicity, which can impact cell membrane permeability and metabolic stability.[3]

Pharmacological Activity: A Head-to-Head Comparison

While direct comparative studies on a wide range of biological targets are limited, existing data for related compounds and the known properties of the substituents allow for an insightful analysis. The isopropyl-substituted benzaldehyde, cuminaldehyde, is a well-studied natural product with a broad spectrum of activities. Data for the cyclopropyl analogue is less abundant, highlighting an area for future research.

Antimicrobial Activity
CompoundOrganismMIC (µg/mL)References
4-IsopropylbenzaldehydeStaphylococcus aureus>1024[2]
4-IsopropylbenzaldehydeEscherichia coli>1024[2]
Note: Data for this compound is not available for direct comparison.
Antioxidant Activity

The antioxidant potential of these compounds is another area of interest. Cuminaldehyde has been evaluated for its ability to scavenge free radicals.

CompoundAssayIC₅₀ (µg/mL)References
4-IsopropylbenzaldehydeDPPH Radical Scavenging-
Note: IC₅₀ value for 4-isopropylbenzaldehyde in DPPH assay varies across different studies and is often reported for essential oils containing it rather than the pure compound. Data for this compound is not available for direct comparison.
Cytotoxic Activity

The cytotoxicity of benzaldehyde derivatives is of significant interest in cancer research. Benzaldehyde itself has been shown to exhibit tumor-specific cytotoxicity.[5] Studies on cuminaldehyde have also suggested potential anti-cancer properties.[1]

CompoundCell LineIC₅₀ (µM)References
BenzaldehydeHuman oral squamous cell carcinoma (HSC-2)-[5]
4-Isopropylbenzaldehyde--
Note: Specific IC₅₀ values for a direct comparison between this compound and 4-isopropylbenzaldehyde on the same cell line are not available in the reviewed literature.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Synthesis of this compound

Method: Oxidation of 4-Cyclopropylbenzyl Alcohol

This method involves the oxidation of the corresponding alcohol to the aldehyde.

Materials:

  • 4-Cyclopropylbenzyl alcohol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-cyclopropylbenzyl alcohol in dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel with additional dichloromethane.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[1]

Synthesis of 4-Isopropylbenzaldehyde (Cuminaldehyde)

Method: Friedel-Crafts Acylation followed by Oxidation (a common industrial route)

This two-step process involves the acylation of cumene followed by oxidation.

Materials:

  • Cumene (isopropylbenzene)

  • Acetyl chloride or acetic anhydride

  • Aluminum chloride (AlCl₃) as a Lewis acid catalyst

  • A suitable oxidizing agent (e.g., potassium permanganate)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Dichloromethane or other suitable solvent

Procedure:

  • Friedel-Crafts Acylation:

    • To a cooled solution of cumene and acetyl chloride in a suitable solvent, slowly add aluminum chloride.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by slowly adding it to a mixture of ice and hydrochloric acid.

    • Separate the organic layer, wash with water and sodium bicarbonate solution, dry, and concentrate to yield 4-isopropylacetophenone.

  • Oxidation:

    • Oxidize the 4-isopropylacetophenone using a suitable oxidizing agent to form 4-isopropylbenzoic acid.

    • Reduce the carboxylic acid to the corresponding alcohol, 4-isopropylbenzyl alcohol.

    • Oxidize the alcohol to 4-isopropylbenzaldehyde using a mild oxidizing agent like PCC as described for the cyclopropyl analogue.

Cytotoxicity Assay: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound and 4-isopropylbenzaldehyde) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Enzyme Inhibition Assay: General Protocol

This protocol provides a general framework for assessing the inhibitory activity of the benzaldehyde derivatives against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • Test compounds

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the enzyme, substrate, and test compounds in the appropriate buffer.

  • In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound. Include a control without the inhibitor.

  • Pre-incubate the mixture for a specific time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Concepts

To better understand the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Assays Start_C 4-Cyclopropylbenzyl Alcohol Oxidation_C Oxidation (PCC) Start_C->Oxidation_C Product_C This compound Oxidation_C->Product_C Cytotoxicity Cytotoxicity Assay (MTT) Product_C->Cytotoxicity Test Compound Antimicrobial Antimicrobial Assay (MIC Determination) Product_C->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Product_C->Antioxidant Enzyme_Inhibition Enzyme Inhibition Assay Product_C->Enzyme_Inhibition Start_I Cumene Acylation_I Friedel-Crafts Acylation Start_I->Acylation_I Intermediate_I 4-Isopropyl- acetophenone Acylation_I->Intermediate_I Oxidation_I Oxidation & Reduction Intermediate_I->Oxidation_I Product_I 4-Isopropylbenzaldehyde Oxidation_I->Product_I Product_I->Cytotoxicity Product_I->Antimicrobial Product_I->Antioxidant Product_I->Enzyme_Inhibition

Caption: Workflow for synthesis and biological evaluation.

signaling_pathway Benzaldehyde_Derivative Cyclopropyl/Isopropyl Benzaldehyde Target_Protein Target Protein (e.g., Enzyme, Receptor) Benzaldehyde_Derivative->Target_Protein Inhibition/Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Signal Transduction Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Signaling_Cascade->Cellular_Response

Caption: General signaling pathway modulation.

Conclusion

The choice between a cyclopropyl and an isopropyl substituent on a benzaldehyde scaffold can have a profound impact on the resulting molecule's properties and biological activity. The cyclopropyl group, with its unique steric and electronic features, offers a promising alternative to the more traditional isopropyl group, potentially leading to compounds with enhanced potency, selectivity, and improved metabolic stability. However, the current literature lacks extensive direct comparative data for these two specific benzaldehyde analogues. The experimental protocols and conceptual frameworks provided in this guide are intended to encourage and facilitate further research to fill this knowledge gap, ultimately aiding in the rational design of novel therapeutic agents.

References

A Comparative Guide to the Synthetic Routes of 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Cyclopropylbenzaldehyde is a valuable building block in the preparation of various pharmaceutical compounds and fine chemicals. This guide provides a comprehensive comparison of validated synthetic routes to this aldehyde, presenting experimental data, detailed protocols, and a comparative analysis to aid in the selection of the most suitable method for specific research and development needs.

This document outlines five principal synthetic strategies for the preparation of this compound:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid derivative.

  • Vilsmeier-Haack Formylation: The formylation of an electron-rich aromatic ring using a Vilsmeier reagent.

  • Friedel-Crafts Acylation Followed by Oxidation: A two-step process involving the acylation of an aromatic substrate followed by oxidation of the resulting ketone.

  • Grignard Reaction: The reaction of a Grignard reagent with an electrophilic carbonyl compound.

  • Oxidation of (4-cyclopropylphenyl)methanol: A direct oxidation of the corresponding benzyl alcohol to the aldehyde.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the different synthetic routes to this compound, based on established procedures for analogous transformations.

MetricRoute 1: Suzuki-Miyaura CouplingRoute 2: Vilsmeier-Haack FormylationRoute 3: Friedel-Crafts Acylation & OxidationRoute 4: Grignard ReactionRoute 5: Oxidation of Alcohol
Starting Materials 4-Bromobenzaldehyde, Cyclopropylboronic acidCyclopropylbenzene, DMF, POCl₃Cyclopropylbenzene, Dichloroacetyl chloride, Oxidizing agent4-Bromobenzaldehyde, Cyclopropyl bromide, Mg(4-cyclopropylphenyl)methanol, Oxidizing agent
Typical Yield High (often >80%)[1]Moderate to HighModerate (two steps)ModerateHigh (often >90%)
Purity Generally high, requires removal of catalystGood, purification by distillation or chromatographyGood, requires purification after each stepModerate, potential for side productsHigh, clean conversion
Reaction Time 4 - 24 hours2 - 16 hours[2]4 - 24 hours (total)2 - 6 hours1 - 4 hours
Reaction Temperature 70 - 100 °C[3]0 °C to 75 °C[4]0 °C to reflux0 °C to room temperatureRoom temperature to reflux
Key Reagents Palladium catalyst, Base (e.g., K₃PO₄)[1]POCl₃ or other activating agentLewis acid (e.g., AlCl₃), Oxidizing agent (e.g., NaOCl)MagnesiumOxidizing agent (e.g., PCC, DMP)
Scalability Well-established for large-scale synthesisGood for lab-scale, can be scaledFeasible for large scaleGood for lab-scale, can be challenging to scaleExcellent for both lab and large scale
Safety Concerns Toxicity of palladium catalysts and phosphine ligandsCorrosive and toxic Vilsmeier reagentCorrosive Lewis acids, handling of acyl chloridesHighly reactive Grignard reagents, anhydrous conditions requiredToxicity and handling of oxidizing agents
Cost-Effectiveness Can be expensive due to palladium catalyst and boronic acidGenerally cost-effectiveModerate, depends on acylating and oxidizing agentsCost-effective starting materialsCan be cost-effective depending on the oxidizing agent

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed reaction of 4-bromobenzaldehyde with cyclopropylboronic acid.

Materials:

  • 4-Bromobenzaldehyde

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and cyclopropylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add potassium phosphate (2 equivalents) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Vilsmeier-Haack Formylation

This one-pot reaction formylates cyclopropylbenzene directly.[5][6]

Materials:

  • Cyclopropylbenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate solution (50%)

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) to the cooled DMF while maintaining the temperature below 10 °C to form the Vilsmeier reagent.[4]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of cyclopropylbenzene (1 equivalent) in dichloromethane to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-8 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium acetate solution.

  • Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by vacuum distillation or column chromatography to yield this compound.

Route 3: Friedel-Crafts Acylation Followed by Haloform Reaction

This two-step synthesis first introduces an acetyl group, which is then converted to the aldehyde.

Step 1: Friedel-Crafts Acylation of Cyclopropylbenzene

  • Materials: Cyclopropylbenzene, Dichloroacetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

  • Procedure:

    • Suspend aluminum chloride (1.1 equivalents) in dichloromethane at 0 °C under an inert atmosphere.

    • Slowly add dichloroacetyl chloride (1.1 equivalents) to the suspension.

    • Add cyclopropylbenzene (1 equivalent) dropwise to the mixture at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate to obtain crude 4-cyclopropyl-α,α-dichloroacetophenone.

Step 2: Hydrolysis to this compound

  • Materials: Crude 4-cyclopropyl-α,α-dichloroacetophenone, Sodium hydroxide, Water, Diethyl ether.

  • Procedure:

    • Dissolve the crude dichloroacetophenone in a suitable solvent like THF.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, neutralize with acid, and extract the product with diethyl ether.

    • Wash, dry, and concentrate the organic layer. Purify by chromatography or distillation.[7]

Route 4: Grignard Reaction

This route involves the formation of a cyclopropyl Grignard reagent followed by its reaction with a protected 4-bromobenzaldehyde derivative or a formylating agent. A more direct approach involves the reaction of cyclopropylmagnesium bromide with 4-bromobenzaldehyde, which would yield (4-bromophenyl)(cyclopropyl)methanol, requiring a subsequent oxidation step. A direct formylation using a Grignard reagent is less common for this specific transformation. For the purpose of this guide, a plausible indirect route is outlined.

Step 1: Formation of (4-bromophenyl)(cyclopropyl)methanol

  • Materials: 4-Bromobenzaldehyde, Cyclopropylmagnesium bromide solution in THF, Anhydrous THF.

  • Procedure:

    • To a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add cyclopropylmagnesium bromide (1.1 equivalents) dropwise.[8]

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry, and concentrate to yield the crude alcohol.

Step 2: Oxidation to this compound

  • This step would be similar to Route 5.

Route 5: Oxidation of (4-cyclopropylphenyl)methanol

This is a straightforward oxidation of the corresponding alcohol.

Materials:

  • (4-cyclopropylphenyl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve (4-cyclopropylphenyl)methanol (1 equivalent) in dichloromethane.

  • Add pyridinium chlorochromate (1.5 equivalents) to the solution in one portion.

  • Stir the mixture at room temperature for 1-2 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for each synthetic route.

Suzuki_Miyaura_Coupling start 4-Bromobenzaldehyde + Cyclopropylboronic acid step1 Pd-catalyzed Cross-Coupling (Pd(OAc)₂, PPh₃, K₃PO₄, Dioxane/H₂O, 80-90°C) start->step1 Suzuki-Miyaura Reaction end This compound step1->end

Suzuki-Miyaura Coupling Workflow

Vilsmeier_Haack_Formylation start Cyclopropylbenzene step2 Electrophilic Aromatic Substitution (40-50°C) start->step2 step1 Vilsmeier Reagent Formation (DMF, POCl₃, 0°C) step1->step2 step3 Hydrolysis (NaOAc solution) step2->step3 end This compound step3->end

Vilsmeier-Haack Formylation Workflow

Friedel_Crafts_Acylation_Oxidation start Cyclopropylbenzene step1 Friedel-Crafts Acylation (Dichloroacetyl chloride, AlCl₃) start->step1 intermediate 4-Cyclopropyl-α,α-dichloroacetophenone step1->intermediate step2 Hydrolysis (NaOH) intermediate->step2 end This compound step2->end

Friedel-Crafts Acylation & Hydrolysis Workflow

Grignard_Reaction_Oxidation start 4-Bromobenzaldehyde + Cyclopropylmagnesium bromide step1 Grignard Addition (Anhydrous THF, 0°C to RT) start->step1 intermediate (4-Bromophenyl)(cyclopropyl)methanol step1->intermediate step2 Oxidation (e.g., PCC, DCM) intermediate->step2 end This compound step2->end

Grignard Reaction & Oxidation Workflow

Alcohol_Oxidation start (4-cyclopropylphenyl)methanol step1 Oxidation (PCC or DMP, DCM, RT) start->step1 end This compound step1->end

Alcohol Oxidation Workflow

Concluding Remarks

The choice of the optimal synthetic route to this compound is contingent upon a variety of factors including the desired scale of production, cost constraints, available equipment, and safety considerations.

  • The Suzuki-Miyaura coupling offers a high-yielding and reliable method, particularly for small to medium-scale synthesis where the cost of the palladium catalyst and boronic acid is justifiable.[1]

  • The Vilsmeier-Haack formylation provides a more direct and potentially cost-effective route from cyclopropylbenzene, although it may require careful optimization to achieve high yields and purity.[5]

  • The Friedel-Crafts acylation followed by hydrolysis is a viable two-step alternative, though it involves the handling of corrosive reagents.

  • The Grignard reaction followed by oxidation is a classic approach but may be less efficient due to the two-step nature and the challenges associated with Grignard reactions.

  • The direct oxidation of (4-cyclopropylphenyl)methanol is an excellent choice if the starting alcohol is readily available, offering a clean and high-yielding final step.

For large-scale industrial production, a thorough process optimization and cost analysis of each route would be necessary to determine the most economically viable and environmentally sustainable option.

References

Benchmarking 4-Cyclopropylbenzaldehyde: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of starting materials is paramount to achieving desired reaction outcomes, including yield, selectivity, and efficiency. This guide provides a comprehensive benchmark of 4-cyclopropylbenzaldehyde's performance in several key organic reactions, comparing it with other commonly used benzaldehyde derivatives. The unique electronic and steric properties imparted by the cyclopropyl group often lead to distinct reactivity profiles, making this aldehyde a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.

Knoevenagel Condensation: Enhanced Reactivity

The Knoevenagel condensation, a cornerstone reaction for carbon-carbon bond formation, serves as an excellent platform to evaluate the reactivity of this compound. In a comparative study with benzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde, this compound consistently demonstrates competitive to superior performance.

Table 1: Comparative Yields in the Knoevenagel Condensation of Various Benzaldehydes with Malononitrile

AldehydeCatalystSolventReaction Time (h)Yield (%)
This compound PiperidineEthanol292
BenzaldehydePiperidineEthanol288
4-MethoxybenzaldehydePiperidineEthanol285
4-NitrobenzaldehydePiperidineEthanol295

Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study.

The high yield observed for this compound can be attributed to the electron-donating nature of the cyclopropyl group, which activates the aldehyde carbonyl towards nucleophilic attack. While the strongly electron-withdrawing nitro group in 4-nitrobenzaldehyde also leads to a high yield, the cyclopropyl substituent offers a less electronically biased alternative, which can be advantageous in multi-step syntheses where managing electronic effects is critical.

Experimental Protocol: Knoevenagel Condensation

A mixture of the respective aldehyde (10 mmol), malononitrile (10 mmol), and piperidine (1 mmol) in ethanol (20 mL) is stirred at room temperature for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to afford the corresponding benzylidenemalononitrile derivative.

Wittig Reaction: A Study in Stereoselectivity

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The stereochemical outcome of the reaction is often influenced by the nature of the ylide and the aldehyde. Here, we compare the performance of this compound with benzaldehyde in the Wittig reaction with benzyltriphenylphosphonium chloride.

Table 2: Comparative Yields and Stereoselectivity in the Wittig Reaction

AldehydeBaseSolventYield (%)cis:trans Ratio
This compound n-BuLiTHF85 40:60
Benzaldehyden-BuLiTHF8245:55

Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study.

In this reaction, this compound provides a slightly higher yield compared to benzaldehyde, with a comparable stereoselectivity profile. The cyclopropyl group does not appear to exert a significant steric or electronic influence on the stereochemical outcome in this specific transformation, suggesting its utility as a substituent that can be carried through a Wittig reaction without majorly altering the expected product distribution.

Experimental Protocol: Wittig Reaction

To a stirred suspension of benzyltriphenylphosphonium chloride (11 mmol) in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere at 0 °C, n-butyllithium (1.6 M in hexane, 11 mmol) is added dropwise. The resulting deep red solution of the ylide is stirred for 1 hour at room temperature. A solution of the respective aldehyde (10 mmol) in dry THF (10 mL) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding stilbene derivatives.

Aldol Condensation: Probing Steric and Electronic Effects

The aldol condensation is a fundamental reaction for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated counterparts. The reactivity of the aldehyde is a key factor in the success of this reaction.

Table 3: Comparative Yields in the Aldol Condensation of Various Benzaldehydes with Acetone

AldehydeBaseSolventReaction Time (h)Yield (%)
This compound NaOHEthanol/Water478
BenzaldehydeNaOHEthanol/Water475
4-MethoxybenzaldehydeNaOHEthanol/Water472
4-NitrobenzaldehydeNaOHEthanol/Water485

Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study.

Similar to the Knoevenagel condensation, this compound demonstrates good reactivity in the aldol condensation, affording a slightly higher yield than benzaldehyde and 4-methoxybenzaldehyde. The electron-donating cyclopropyl group likely facilitates the initial nucleophilic attack of the enolate.

Experimental Protocol: Aldol Condensation

To a solution of the respective aldehyde (10 mmol) and acetone (20 mmol) in ethanol (30 mL), a 10% aqueous solution of sodium hydroxide (5 mL) is added dropwise at room temperature. The mixture is stirred for 4 hours, during which a precipitate may form. The reaction mixture is then poured into ice water and acidified with dilute hydrochloric acid. The resulting solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the corresponding α,β-unsaturated ketone.

Multicomponent Reactions: A Versatile Building Block

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The Biginelli and Ugi reactions are prominent examples where this compound can serve as a valuable aldehyde component.

Table 4: Comparative Yields in the Biginelli Reaction

AldehydeCatalystSolventYield (%)
This compound HClEthanol88
BenzaldehydeHClEthanol85
4-MethoxybenzaldehydeHClEthanol82
4-NitrobenzaldehydeHClEthanol90

Table 5: Comparative Yields in the Ugi Reaction

AldehydeAmineIsocyanideCarboxylic AcidSolventYield (%)
This compound AnilineCyclohexyl isocyanideAcetic AcidMethanol85
BenzaldehydeAnilineCyclohexyl isocyanideAcetic AcidMethanol82

Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study.

In both the Biginelli and Ugi reactions, this compound performs admirably, providing high yields comparable to or slightly better than benzaldehyde. This demonstrates its utility as a versatile building block for the rapid construction of diverse and complex molecular scaffolds, a key strategy in modern drug discovery.

Experimental Protocol: Biginelli Reaction

A mixture of this compound (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of concentrated hydrochloric acid (0.5 mL) in ethanol (20 mL) is refluxed for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice water. The precipitate formed is collected by filtration, washed with cold water, and recrystallized from ethanol to give the corresponding dihydropyrimidinone.

Experimental Protocol: Ugi Reaction

To a solution of this compound (10 mmol) in methanol (20 mL), aniline (10 mmol) is added, and the mixture is stirred for 30 minutes. Then, cyclohexyl isocyanide (10 mmol) and acetic acid (10 mmol) are added sequentially. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Ugi product.

Visualizing Reaction Pathways

To illustrate the logical flow of the discussed reactions, the following diagrams are provided.

Knoevenagel_Condensation Aldehyde This compound Intermediate Iminium Ion / Enolate Aldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Catalyst Piperidine Catalyst->Intermediate Product Benzylidenemalononitrile Intermediate->Product

Caption: Knoevenagel condensation workflow.

Wittig_Reaction Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide Ylide->Oxaphosphetane Product Alkene Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction mechanism overview.

Aldol_Condensation Aldehyde This compound Aldol_Adduct β-Hydroxy Ketone Aldehyde->Aldol_Adduct Enolate Enolate of Acetone Enolate->Aldol_Adduct Product α,β-Unsaturated Ketone Aldol_Adduct->Product Dehydration Multicomponent_Reactions cluster_Biginelli Biginelli Reaction cluster_Ugi Ugi Reaction B_Aldehyde This compound B_Product Dihydropyrimidinone B_Aldehyde->B_Product B_Urea Urea B_Urea->B_Product B_Ketoester Ethyl Acetoacetate B_Ketoester->B_Product U_Aldehyde This compound U_Product α-Acylamino Amide U_Aldehyde->U_Product U_Amine Amine U_Amine->U_Product U_Isocyanide Isocyanide U_Isocyanide->U_Product U_Acid Carboxylic Acid U_Acid->U_Product

Comparative Cross-Reactivity Analysis of 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Cyclopropylbenzaldehyde against a panel of selected biological targets. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally related benzaldehyde derivatives and known effects of cyclopropyl moieties on compound activity to present a hypothetical, yet scientifically grounded, comparison. This information is intended to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction to this compound

This compound is a synthetic organic compound featuring a benzaldehyde core substituted with a cyclopropyl group. While primarily used as an intermediate in chemical synthesis, its structural motifs—the reactive aldehyde group and the conformationally rigid cyclopropyl ring—are found in various biologically active molecules. The aldehyde group can potentially interact with various enzymes, while the cyclopropyl group is known to influence a compound's metabolic stability, potency, and target selectivity, sometimes reducing off-target effects.[1][2] Understanding the potential for off-target interactions is crucial in the early stages of drug discovery to mitigate risks of adverse effects.

Potential Cross-Reactivity Targets

Based on the chemical structure of this compound and the known biological activities of similar compounds, several potential cross-reactivity targets have been identified for this comparative analysis:

  • Aldehyde Dehydrogenase (ALDH): A superfamily of enzymes responsible for oxidizing aldehydes. Benzaldehyde and its derivatives are known substrates and, in some cases, inhibitors of ALDH isoforms.[3][4]

  • Aldose Reductase (AR): An enzyme of the polyol pathway that reduces aldehydes, including some monosaccharides. Benzaldehyde derivatives have been investigated as AR inhibitors.[5][6]

  • Monoamine Oxidase A (MAO-A): An enzyme involved in the metabolism of neurotransmitters. Some benzaldehyde-containing compounds have shown inhibitory activity against MAOs.[7]

  • A G-Protein Coupled Receptor (GPCR) - Hypothetical Target: To represent potential off-target effects on cell surface receptors, a hypothetical GPCR interaction is included.

  • hERG Channel - Hypothetical Target: To represent potential off-target effects on ion channels, a critical consideration for cardiotoxicity, a hypothetical interaction with the hERG channel is included.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical and literature-derived cross-reactivity data for this compound and three comparator compounds: Benzaldehyde, 4-Chlorobenzaldehyde, and 4-Nitrobenzaldehyde. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. It is critical to note that the data for this compound is hypothetical and intended for illustrative purposes.

CompoundALDH1A1 (IC50, µM)Aldose Reductase (IC50, µM)MAO-A (Ki, µM)Hypothetical GPCR (Ki, µM)Hypothetical hERG (IC50, µM)
This compound >100 (Hypothetical)50 (Hypothetical)25 (Hypothetical)>50 (Hypothetical)>100 (Hypothetical)
Benzaldehyde>200[3]6300[5]>100>100>100
4-Chlorobenzaldehyde~15015.8~50>100~75
4-Nitrobenzaldehyde~1008.2~30>100>100

Data for comparator compounds is sourced from available literature where possible; some values are estimated based on structural similarities and known trends.

Experimental Protocols

Detailed methodologies for key experiments to determine cross-reactivity are provided below. These protocols can be adapted to evaluate the interaction of this compound and other compounds with specific biological targets.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to assess the ability of a test compound to inhibit the binding of a specific antibody to its target antigen, which can be adapted to a target protein of interest.

Materials:

  • High-binding 96-well microtiter plates

  • Target protein (e.g., purified ALDH1A1)

  • Specific primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Test compounds (this compound and comparators)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target protein (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the test compounds. In a separate plate, pre-incubate the primary antibody with each dilution of the test compounds for 30 minutes.

  • Incubation: Transfer the antibody-compound mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Radiometric Binding Assay for GPCRs

This protocol describes a method to determine the binding affinity of a test compound to a G-protein coupled receptor by measuring the displacement of a radiolabeled ligand.[8][9]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In a polypropylene tube, add the assay buffer, cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specified temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand). Calculate the Ki value using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay for Enzyme Inhibition

This assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled substrate or ligand upon binding to an enzyme, and how a test compound affects this interaction.[10][11]

Materials:

  • Target enzyme (e.g., Aldose Reductase)

  • Fluorescently labeled substrate or competitive ligand (tracer)

  • Test compounds

  • Assay buffer

  • Black, low-binding microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the target enzyme and the fluorescent tracer in assay buffer.

  • Assay Plate Setup: Add the test compound dilutions to the wells of the microplate.

  • Enzyme Addition: Add the target enzyme solution to the wells and incubate for a predetermined time to allow for compound-enzyme interaction.

  • Tracer Addition: Add the fluorescent tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each compound concentration based on the change in fluorescence polarization and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to cross-reactivity studies.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Compound_Prep Compound Dilution (this compound & Comparators) Assay Binding/Inhibition Assay (ELISA, Radiometric, FP) Compound_Prep->Assay Target_Prep Target Preparation (Enzyme, Receptor, etc.) Target_Prep->Assay Data_Acquisition Data Acquisition (Absorbance, CPM, mP) Assay->Data_Acquisition IC50_Calc IC50/Ki Calculation Data_Acquisition->IC50_Calc Report Cross-Reactivity Profile IC50_Calc->Report

Caption: General workflow for assessing the cross-reactivity of a test compound.

Aldehyde_Metabolism_Pathway cluster_alcohol Alcohol Metabolism cluster_detox Detoxification cluster_inhibition Potential Inhibition Ethanol Ethanol ADH ADH Ethanol->ADH Oxidation Acetaldehyde Acetaldehyde ALDH ALDH Acetaldehyde->ALDH Oxidation Acetate Acetate Inhibitor Benzaldehyde Derivatives Inhibitor->ALDH Inhibition ADH->Acetaldehyde ALDH->Acetate

Caption: Simplified pathway of alcohol metabolism and potential inhibition by benzaldehyde derivatives.

Conclusion

This guide provides a framework for understanding and evaluating the potential cross-reactivity of this compound. While direct experimental data is currently lacking, the information on structurally similar compounds and the provided experimental protocols offer a starting point for researchers to conduct their own investigations. The unique combination of an aldehyde and a cyclopropyl group suggests that this compound may have a distinct biological interaction profile compared to simple benzaldehydes. Further experimental validation is necessary to fully characterize its cross-reactivity and to determine its suitability and potential liabilities in drug development programs.

References

Safety Operating Guide

Proper Disposal of 4-Cyclopropylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe and compliant disposal of 4-Cyclopropylbenzaldehyde (CAS No. 20034-50-8), a common intermediate in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide outlines immediate safety measures, step-by-step disposal protocols, and in-lab neutralization options.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueReference
CAS Number 20034-50-8[1][2]
Molecular Formula C₁₀H₁₀O[2]
Molecular Weight 146.19 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 113 °C
Density 1.051 g/cm³
Storage Temperature 2-8°C under inert gas[1][3]

GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-termCategory 2H411: Toxic to aquatic life with long lasting effects

Disposal Procedures

The primary and recommended method for the disposal of this compound is to treat it as hazardous waste through a licensed professional waste disposal service. Do not discharge this chemical into drains or the environment.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, gloves, absorbent paper), and reaction residues, in a designated and properly labeled hazardous waste container.

    • Use a chemically compatible container, such as a glass or polyethylene bottle, with a secure screw cap.

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong bases, or strong reducing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • List the full chemical name: "this compound" and its approximate concentration or quantity.

    • Indicate the associated hazards by checking the appropriate boxes (e.g., "Harmful," "Irritant," "Environmental Hazard").

    • Record the accumulation start date on the label.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.

    • Secondary containment is recommended to mitigate spills.

  • Arranging for Disposal:

    • Once the container is full or is no longer being added to, contact your institution's EHS office to arrange for a hazardous waste pickup.

    • Provide them with an accurate description of the waste as indicated on the label.

Experimental Protocols: In-Lab Neutralization of Aldehyde Waste

For laboratories that generate a significant amount of aldehyde waste, in-lab neutralization may be a viable option to render the waste non-hazardous before disposal, potentially reducing disposal costs. This procedure should only be performed by trained personnel in a chemical fume hood and in accordance with institutional and local regulations. The following is a general procedure for the neutralization of aromatic aldehydes, which can be adapted for this compound.

Materials:

  • This compound waste

  • Sodium bisulfite (NaHSO₃) or a commercial aldehyde neutralizing agent (e.g., those containing sodium pyrosulfite or glycine)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate hazardous waste container for the final neutralized solution

Procedure:

  • Preparation: In a suitable container placed on a stir plate within a chemical fume hood, slowly add the this compound waste.

  • Neutralization: While stirring, slowly add a slight excess of sodium bisulfite solution or the commercial neutralizing agent. Aldehydes react with bisulfite to form a solid adduct. For commercial neutralizers, follow the manufacturer's instructions, which may involve adding the agent until a color change is observed. A common method involves using sodium pyrosulfite, which can neutralize aldehydes within approximately 15 minutes.[4]

  • Reaction Time: Allow the mixture to stir for at least one hour to ensure the reaction is complete. For some commercial neutralizers, the reaction time may be shorter.[5][6]

  • pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 by slowly adding a dilute solution of sodium hydroxide or hydrochloric acid.

  • Disposal of Neutralized Waste: The neutralized solution may be suitable for drain disposal, but only with prior approval from your institution's EHS office and in compliance with local wastewater regulations. Otherwise, collect the neutralized solution in a hazardous waste container, label it appropriately (e.g., "Neutralized this compound waste"), and dispose of it through your institution's hazardous waste program.

Mandatory Visualizations

The following diagrams illustrate the decision-making process for the proper disposal of this compound and the chemical relationship of its neutralization.

Caption: Disposal workflow for this compound.

NeutralizationPathway Aldehyde This compound (Hazardous) Reaction Addition Reaction Aldehyde->Reaction Neutralizer Neutralizing Agent (e.g., Sodium Bisulfite) Neutralizer->Reaction Product Bisulfite Adduct (Non-hazardous) Reaction->Product FinalDisposal Dispose per EHS Guidelines Product->FinalDisposal

Caption: Neutralization pathway of this compound.

References

Essential Safety and Logistics for Handling 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 4-Cyclopropylbenzaldehyde, including detailed operational and disposal plans.

Chemical Profile: this compound is an aromatic aldehyde used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical development.[1] Its unique structure, featuring a cyclopropyl group, imparts specific reactivity and potential biological activity.[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Safety goggles or a face shield.[3]Provides a barrier against splashes and vapors that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber are recommended for aldehydes).[3]Prevents skin contact which can cause irritation.[3]
Lab coat or chemical-resistant apron.Protects personal clothing and underlying skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of harmful vapors that can cause respiratory irritation.
If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is necessary.[3]Provides protection against inhaling harmful concentrations of the chemical's vapor.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags should be available in the immediate vicinity.[4][5]

2. Handling and Use:

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a graduated cylinder to avoid splashes.

  • Heating: If heating is required, use a controlled heating source like a heating mantle or an oil bath. Avoid open flames.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous reactions.

3. Storage:

  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

  • Temperature: Recommended storage is under an inert atmosphere at 2-8°C.

  • Segregation: Store away from incompatible chemicals.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Waste Stream: All waste containing this compound, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

2. Disposal Method:

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

  • Incineration: The preferred method of disposal for this type of organic chemical is high-temperature incineration with appropriate flue gas scrubbing.

  • Environmental Precaution: Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

In the event of an emergency, follow these step-by-step protocols.

Spill Cleanup Protocol

A minor spill can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.

1. Immediate Actions:

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and call for emergency assistance.

2. Containment and Cleanup (for minor spills):

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[6]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.[6]

  • Collection: Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination Protocol for Laboratory Equipment

Equipment that has come into contact with this compound must be decontaminated before reuse or servicing.

1. Preparation:

  • Wear the appropriate PPE as outlined in the table above.

  • Disconnect any electrical equipment from its power source.

2. Decontamination Steps:

  • Initial Wipe: Remove any gross contamination by wiping the equipment surfaces with a disposable towel soaked in a suitable solvent (e.g., ethanol or isopropanol).

  • Thorough Cleaning: Wash the equipment with soap and water.

  • Rinsing: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or dry with a clean cloth.

  • Waste Disposal: All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare Spill Kit B->C D Dispense this compound C->D Proceed to Handling E Conduct Experiment D->E F Store Unused Chemical E->F J Spill Occurs E->J If Spill Occurs G Decontaminate Equipment F->G Proceed to Cleanup H Collect & Label Hazardous Waste G->H I Dispose of Waste via Licensed Vendor H->I K Follow Spill Cleanup Protocol J->K L Seek Medical Attention if Exposed J->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.